molecular formula C10H17NO3 B063045 tert-Butyl (1-formylcyclobutyl)carbamate CAS No. 163554-55-0

tert-Butyl (1-formylcyclobutyl)carbamate

Cat. No.: B063045
CAS No.: 163554-55-0
M. Wt: 199.25 g/mol
InChI Key: HZFZXPAIALRURU-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl (1-formylcyclobutyl)carbamate (CAS 163554-55-0) is a high-purity chemical reagent designed for research and development applications. This compound features both a carbamate protecting group and a formyl functional group on a cyclobutane ring, making it a valuable and versatile synthetic intermediate. It has a molecular formula of C 10 H 17 NO 3 and a molecular weight of 199.25 g/mol . Research Applications and Value This compound serves as a crucial building block in modern drug discovery and medicinal chemistry. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, safeguarding the amino functionality during synthetic sequences . The presence of the formyl group (aldehyde) on the cyclobutyl ring provides a highly reactive handle for further chemical transformations, such as nucleophilic additions or reductive aminations, enabling the introduction of diverse structural motifs. Carbamate derivatives, in general, are of significant interest due to their excellent proteolytic stability and ability to mimic peptide bonds, often leading to improved pharmacokinetic properties in active pharmaceutical ingredients (APIs) . Researchers can utilize this compound to synthesize novel compounds for probing biological pathways or as a precursor in the development of potential therapeutic agents. Its structure is particularly useful for creating conformationally constrained molecules, which can enhance potency and selectivity toward a biological target. Note: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-(1-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFZXPAIALRURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438188
Record name tert-Butyl (1-formylcyclobutyl)carbamate
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163554-55-0
Record name tert-Butyl (1-formylcyclobutyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-formylcyclobutyl)carbamate
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Foundational & Exploratory

tert-Butyl (1-formylcyclobutyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block crucial for modern medicinal chemistry. We will delve into its chemical properties, explore its synthesis and reactivity, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: A Unique Scaffold for Innovation

This compound, also known as Boc-1-amino-1-cyclobutanecarboxaldehyde, is a synthetic organic compound that has garnered significant interest in pharmaceutical research. Its structure is distinguished by three key features:

  • A cyclobutyl ring , a strained four-membered carbocycle that provides conformational rigidity and a unique three-dimensional vector for substituent placement. This scaffold is increasingly utilized to explore novel chemical space and improve pharmacokinetic properties.

  • A formyl (aldehyde) group , a versatile functional handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and carbon-carbon bond-forming reactions.

  • A tert-butoxycarbonyl (Boc) protected amine , which masks the nucleophilicity of the amino group, allowing for selective reactions at the aldehyde. The Boc group is prized for its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][][3]

The combination of these features in a single molecule makes this compound a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of enzyme inhibitors and other targeted therapeutics.[4][5]

Core Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 163554-55-0[6]
Molecular Formula C₁₀H₁₇NO₃[6][7][8]
Molecular Weight 199.25 g/mol [7]
IUPAC Name tert-butyl N-(1-formylcyclobutyl)carbamate[6]
Monoisotopic Mass 199.12085 Da[8]
Physical State White to off-white solid / crystalline powder[9][10]
Predicted XlogP 1.2[8]

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound involves the oxidation of its corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. The Swern oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the acid-sensitive Boc protecting group.

A similar protocol has been successfully applied to the cyclopropyl analogue of this molecule.[11]

Synthetic Workflow: Swern Oxidation

The overall transformation is a two-step process starting from the precursor alcohol.

G cluster_0 Step 1: Activation of DMSO cluster_1 Step 2: Alcohol Oxidation cluster_2 Step 3: Base Quench A Oxalyl Chloride C Chlorodimethylsulfonium Chloride (Electrophilic Sulfur Species) A->C Reacts with B DMSO B->C D tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate C->D E Alkoxysulfonium Ylide D->E Adds to C F tert-Butyl (1-formylcyclobutyl)carbamate E->F Rearranges via proton transfer G Dimethyl Sulfide E->G Eliminates H Triethylamine (Base) H->F Neutralizes system H->I Quenches

Caption: Swern Oxidation Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Swern oxidations.[11]

Materials:

  • tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

  • Oxalyl dichloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl dichloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (2.4 eq.) dropwise via syringe to the cooled solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. The formation of the electrophilic chlorodimethylsulfonium chloride occurs during this step.

  • Alcohol Addition: Dissolve tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Base Quench: Add anhydrous triethylamine (5.0 eq.) dropwise to the flask. The reaction is typically exothermic. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its two primary functional groups.

The Boc Protecting Group

The Boc group is a cornerstone of modern peptide synthesis and is widely used to protect amines.[][12]

  • Stability: It is robust and stable under basic, nucleophilic, and reductive conditions, allowing for a wide range of transformations to be performed on the aldehyde moiety without affecting the amine.

  • Deprotection: The Boc group is readily cleaved under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid decarboxylates spontaneously to yield the free amine and carbon dioxide.

G A Boc-Protected Amine B Protonated Carbamate (Resonance Stabilized) A->B + H⁺ (e.g., TFA) D Carbamic Acid Intermediate B->D Loss of tert-butyl cation (- C₄H₈, - H⁺) C Free Amine D->C Spontaneous Decarboxylation (- CO₂)

Caption: Boc Group Deprotection Mechanism.

The Formyl (Aldehyde) Group

The aldehyde is a highly versatile electrophilic center for building molecular complexity. Key transformations include:

  • Reductive Amination: The most common application, where the aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new carbon-nitrogen bond. This is a cornerstone reaction in drug discovery for library synthesis.

  • Wittig Reaction: Reaction with a phosphorus ylide allows for the stereoselective formation of alkenes.

  • Grignard/Organolithium Addition: Enables the formation of new carbon-carbon bonds and the installation of a secondary alcohol.

  • Cyanohydrin Formation: Addition of cyanide provides a route to α-hydroxy nitriles, which can be further hydrolyzed to α-hydroxy carboxylic acids.

Applications in Drug Discovery

The carbamate functional group is a key structural element in numerous approved therapeutic agents.[4][5] The stability and hydrogen bonding capabilities of the carbamate linkage make it an excellent surrogate for the more labile ester or amide bonds in peptidomimetics.[4]

This compound is an ideal starting material for synthesizing compounds such as:

  • Protease Inhibitors: The cyclobutyl scaffold can be elaborated to fit into the active sites of enzymes like cathepsins or caspases, where the amine and aldehyde functionalities are used to introduce pharmacophoric elements that interact with key residues.

  • GPCR Ligands: The rigid cyclobutane core can be used to orient substituents in a defined spatial arrangement to achieve selective binding to G-protein coupled receptors.

  • Spirocyclic Compounds: The aldehyde can be used as a handle to construct spirocyclic systems, which are of high interest in drug discovery for their structural novelty and complexity.

Spectroscopic Characterization (Predicted)

While a specific spectrum is not publicly available, the expected NMR and MS data can be reliably predicted based on the structure and data from analogous compounds.[13]

  • ¹H NMR (in CDCl₃):

    • δ ~9.5 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~5.0 ppm (br s, 1H): Carbamate proton (-NH-).

    • δ ~2.0-2.6 ppm (m, 6H): Cyclobutyl ring protons (-CH₂-).

    • δ ~1.45 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃).

  • ¹³C NMR (in CDCl₃):

    • δ ~200 ppm: Aldehyde carbonyl carbon.

    • δ ~155 ppm: Carbamate carbonyl carbon.

    • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~60 ppm: Quaternary carbon of the cyclobutyl ring attached to N and CHO.

    • δ ~30-40 ppm: Methylene carbons of the cyclobutyl ring.

    • δ ~28 ppm: Methyl carbons of the tert-butyl group.

  • Mass Spectrometry (ESI+):

    • m/z (M+H)⁺: 200.1

    • m/z (M+Na)⁺: 222.1

    • m/z (M-C₄H₈+H)⁺: 144.1 (loss of isobutylene, a common fragmentation for Boc groups).

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. Safety data for structurally related compounds provides a strong basis for its hazard profile.[7][14][15]

GHS Hazard Classification (Anticipated)
Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area or a chemical fume hood.[14]

  • Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][16]

  • Avoid breathing dust, fumes, or vapors.[14]

  • Wash hands thoroughly after handling.[16]

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[16]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Storage and Stability
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16] Recommended storage may be at -20°C for long-term stability.[10]

  • Stability: Stable under recommended storage conditions.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9][16]

References

  • PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl N-(1-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. [Link]

  • Pharmaffiliates. Tert-Butyl Carbamate. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • PubChemLite. Tert-butyl n-(1-formylcyclobutyl)carbamate. [Link]

  • Aobchem. tert-butyl ((1-formylcyclopropyl)methyl)carbamate. [Link]

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  • Supporting Information for a related publication. [Link]

  • Organic Chemistry Portal. Carbamate synthesis. [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

  • Tihanyi, T. T., & Tihanyi, D. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 26(28), 5366–5394. [Link]

  • Google Patents.
  • Ali, M. T. M., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. [Link]

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An In-depth Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention for their ability to introduce three-dimensionality and conformational rigidity into drug candidates. This guide provides a comprehensive technical overview of a key building block in this class: tert-Butyl (1-formylcyclobutyl)carbamate . With the CAS Number 163554-55-0 , this bifunctional molecule serves as a versatile intermediate for the synthesis of complex bioactive compounds. Its unique structure, featuring a Boc-protected amine and a reactive aldehyde on a cyclobutane core, offers a strategic entry point for diverse chemical transformations. This document will delve into its chemical properties, synthesis, characterization, safe handling, and applications, with a focus on providing actionable insights for researchers and professionals in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl N-(1-formylcyclobutyl)carbamate, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 163554-55-0[PubChem]
Molecular Formula C₁₀H₁₇NO₃[PubChem]
Molecular Weight 199.25 g/mol [PubChem]
Appearance White to off-white solid[1]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.General chemical knowledge

The structure of this compound is characterized by a central cyclobutane ring substituted with a formyl group (-CHO) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc) at the same carbon atom. This arrangement makes it a valuable synthon, as the aldehyde can undergo a variety of nucleophilic additions and reductive aminations, while the Boc group provides a stable yet readily cleavable protecting group for the amine functionality.[2]

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The most common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-labile Boc protecting group. Two widely employed methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are particularly well-suited for this transformation due to their mild and selective nature.[3][4]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

Reaction Scheme:

G reactant tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N reactant->reagents product This compound reagents->product

Figure 2: Swern oxidation of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

Mechanism: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate, which upon treatment with a base, undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and a protonated base. The low reaction temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.

Experimental Protocol (General):

  • A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO in anhydrous dichloromethane is added dropwise, and the mixture is stirred for a short period.

  • A solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate in anhydrous dichloromethane is then added slowly.

  • After stirring for a specified time, triethylamine is added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality and Self-Validation: The use of stoichiometric amounts of reagents and strict temperature control are self-validating aspects of this protocol. The formation of the volatile and odorous dimethyl sulfide byproduct serves as a qualitative indicator of a successful reaction. Monitoring the reaction by thin-layer chromatography (TLC) against a standard of the starting material is essential to determine the reaction endpoint and prevent the formation of impurities.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidant. This method offers the advantage of being performed at room temperature and generally gives high yields with a simple workup.[4]

Reaction Scheme:

G reactant tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate reagents DMP, CH₂Cl₂, rt reactant->reagents product This compound reagents->product

Figure 3: Dess-Martin oxidation of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

Mechanism: The reaction involves the initial ligand exchange between the alcohol and an acetate group on the periodinane. This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(V) species to iodine(III), yielding the aldehyde and acetic acid.

Experimental Protocol (General):

  • To a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate in anhydrous dichloromethane is added Dess-Martin periodinane.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality and Self-Validation: The Dess-Martin oxidation is often preferred for its operational simplicity and mild conditions. The progress of the reaction can be easily monitored by TLC. The workup procedure is designed to remove the iodine byproducts and any remaining acetic acid, ensuring a clean product. The stoichiometry of the DMP reagent is a critical parameter to control for optimal conversion and to minimize side reactions.

Characterization and Spectroscopic Data

Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic data are predicted and consistent with the assigned structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, signals for the methylene protons of the cyclobutane ring, a singlet for the amine proton, and a singlet for the aldehyde proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the cyclobutane ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of the aldehyde, and the C=O stretching of the carbamate.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group. Predicted mass spectral data includes [M+H]⁺ at m/z 200.12813 and [M+Na]⁺ at m/z 222.11007.[5]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of pharmaceutical agents. The cyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl groups or phenyl rings, and can introduce conformational constraint, which can lead to improved binding affinity and selectivity for biological targets.

Workflow for the Utilization of this compound in Drug Discovery:

G A This compound B Reductive Amination A->B C Wittig Reaction / Horner-Wadsworth-Emmons Olefination A->C D Aldol Condensation A->D E Grignard / Organolithium Addition A->E F Boc Deprotection B->F C->F D->F E->F G Further Functionalization (e.g., Acylation, Alkylation) F->G H Bioactive Molecule G->H

Figure 4: Synthetic pathways from this compound.

The aldehyde functionality allows for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, reductive amination with primary or secondary amines provides a straightforward route to substituted 1-aminomethyl-1-(Boc-amino)cyclobutanes. The aldehyde can also participate in Wittig-type reactions to introduce alkenyl groups or undergo aldol condensations. Subsequent deprotection of the Boc group unmasks the primary amine, which can then be further functionalized, for example, by acylation to form amides or sulfonamides, or by alkylation.

While specific examples of marketed drugs containing the exact this compound fragment are not readily found in the public domain, the strategic importance of α-amino aldehydes and cyclobutane derivatives in medicinal chemistry is well-established. For instance, cyclobutane-containing compounds have been investigated as inhibitors of various enzymes, including proteases and kinases. The conformational rigidity imparted by the cyclobutane ring can be advantageous in positioning key pharmacophoric elements for optimal interaction with a biological target.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its unique combination of a protected amine and a reactive aldehyde on a conformationally constrained cyclobutane ring provides a powerful tool for medicinal chemists. The synthetic routes to this compound are well-established and utilize mild and selective oxidation methods. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this important intermediate to accelerate the development of novel therapeutics.

References

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Spectroscopic data for tert-Butyl (1-formylcyclobutyl)carbamate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (1-formylcyclobutyl)carbamate

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, a key building block in medicinal chemistry and organic synthesis. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to present a comprehensive, predicted spectroscopic profile. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the predicted data, the causality behind the spectral features, and standardized protocols for experimental data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural characterization of this molecule.

Introduction: The Structural Significance of this compound

This compound (C₁₀H₁₇NO₃) is a bifunctional organic molecule featuring a 1,1-disubstituted cyclobutane ring. This structure incorporates a synthetically versatile aldehyde and a Boc-protected amine, making it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The cyclobutane motif imparts conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.

Accurate structural confirmation is paramount in any synthetic workflow. Spectroscopic techniques provide the necessary tools for unambiguous characterization. This guide outlines the expected spectroscopic signatures of the title compound, providing a reliable reference for its identification and quality control.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted spectrum of this compound will exhibit distinct signals for the aldehyde, carbamate NH, cyclobutane ring, and tert-butyl group protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-H O)9.5 - 10.0Singlet (s)1H
Carbamate NH 5.0 - 6.0 (Broad)Singlet (s)1H
Cyclobutane -CH ₂- (α)2.2 - 2.6Multiplet (m)4H
Cyclobutane -CH ₂- (β)1.8 - 2.2Multiplet (m)2H
tert-Butyl -C(CH ₃)₃~1.45Singlet (s)9H

Note: Predicted shifts are relative to TMS in CDCl₃ and can vary with solvent and concentration.

Expert Interpretation of the Predicted ¹H NMR Spectrum
  • Aldehyde Proton (δ 9.5 - 10.0): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O double bond. This results in a characteristic downfield shift, typically appearing as a sharp singlet in the 9-10 ppm region, as there are no adjacent protons for spin-spin coupling.[1][2]

  • tert-Butyl Protons (δ ~1.45): The nine protons of the tert-butyl group are chemically equivalent and magnetically isolated from other protons in the molecule. They will therefore appear as a single, sharp, and intense peak (integrating to 9H) at a characteristic upfield position around 1.45 ppm.[3]

  • Cyclobutane Protons (δ 1.8 - 2.6): The six protons on the cyclobutane ring are non-equivalent and will exhibit complex splitting patterns. The puckered "butterfly" conformation of the cyclobutane ring leads to distinct axial and equatorial protons with different chemical shifts and coupling constants.[4][5] The protons on the carbons alpha to the substituted center (C2 and C4) are expected to be slightly more deshielded (2.2 - 2.6 ppm) than the proton on the beta carbon (C3, 1.8 - 2.2 ppm). The signals will appear as multiplets due to geminal (²J) and vicinal (³J) coupling.

  • Carbamate NH Proton (δ 5.0 - 6.0): The chemical shift of the N-H proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[6] It typically appears as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Standard Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width (SW): 12-15 ppm.

    • Acquisition Time (AQ): 3-4 seconds for high resolution.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 8-16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon framework and identification of key functional groups.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C =O195 - 205
Carbamate C =O155 - 160
tert-Butyl -C (CH₃)₃~80
Cyclobutane C -1 (Quaternary)55 - 65
Cyclobutane -C H₂- (C2/C4)30 - 40
Cyclobutane -C H₂- (C3)15 - 25
tert-Butyl -C(C H₃)₃~28

Note: Predicted shifts are relative to TMS in CDCl₃.

Expert Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbons (δ 155 - 205): The two carbonyl carbons are the most deshielded in the molecule. The aldehyde carbonyl carbon is expected to resonate at a significantly lower field (195-205 ppm) compared to the carbamate carbonyl carbon (155-160 ppm).[7][8][9] This clear separation is diagnostic for the presence of both functional groups.

  • tert-Butyl Carbons (δ ~80 and ~28): The quaternary carbon of the tert-butoxy group appears around 80 ppm, while the three equivalent methyl carbons give a strong signal around 28 ppm. This is a characteristic signature of the Boc-protecting group.

  • Cyclobutane Carbons (δ 15 - 65):

    • The quaternary C-1 carbon, being substituted with two electron-withdrawing groups (amine and formyl), will be the most deshielded of the ring carbons, appearing around 55-65 ppm.

    • The methylene carbons at C2 and C4 are equivalent and are expected in the 30-40 ppm range.

    • The C3 methylene carbon, being furthest from the substituents, will be the most shielded ring carbon, resonating in a region similar to unsubstituted cyclobutane (~22.4 ppm).[4][10]

cluster_1H ¹H NMR cluster_13C ¹³C NMR CHO (9.5-10.0) CHO (9.5-10.0) NH (5.0-6.0) NH (5.0-6.0) CH2 (α, 2.2-2.6) CH2 (α, 2.2-2.6) CH2 (β, 1.8-2.2) CH2 (β, 1.8-2.2) tBu (1.45) tBu (1.45) C=O (Ald, 195-205) C=O (Ald, 195-205) C=O (Boc, 155-160) C=O (Boc, 155-160) C-quat (Boc, ~80) C-quat (Boc, ~80) C-quat (Ring, 55-65) C-quat (Ring, 55-65) CH2 (C2/C4, 30-40) CH2 (C2/C4, 30-40) CH2 (C3, 15-25) CH2 (C3, 15-25) CH3 (tBu, ~28) CH3 (tBu, ~28) Molecule Molecule Molecule->CHO (9.5-10.0) Molecule->NH (5.0-6.0) Molecule->CH2 (α, 2.2-2.6) Molecule->CH2 (β, 1.8-2.2) Molecule->tBu (1.45) Molecule->C=O (Ald, 195-205) Molecule->C=O (Boc, 155-160) Molecule->C-quat (Boc, ~80) Molecule->C-quat (Ring, 55-65) Molecule->CH2 (C2/C4, 30-40) Molecule->CH2 (C3, 15-25) Molecule->CH3 (tBu, ~28)

Caption: Predicted NMR chemical shift correlations.

Standard Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Spectrometer Setup: Use the same locked and shimmed spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width (SW): 220-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 512 to 2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.[4]

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16) or TMS (δ 0.00).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum is dominated by strong absorptions from the two carbonyl groups and also provides key information about the N-H and C-H bonds.

Predicted IR Absorption Data
Functional GroupPredicted Frequency (cm⁻¹)Intensity
N-H Stretch (Carbamate)3300 - 3450Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C-H Stretch (Aldehyde)~2820 and ~2720Weak
C=O Stretch (Aldehyde)1725 - 1745Strong
C=O Stretch (Carbamate)1690 - 1710Strong
N-H Bend (Carbamate)1510 - 1540Medium
Expert Interpretation of the Predicted IR Spectrum
  • Carbonyl (C=O) Stretching Region: This region is the most informative. Two distinct, strong, and sharp peaks are expected. The aldehyde C=O stretch will appear at a higher wavenumber (1725-1745 cm⁻¹) than the carbamate C=O stretch (1690-1710 cm⁻¹).[3][11][12] The carbamate carbonyl has more single-bond character due to resonance with the nitrogen lone pair, which weakens the C=O bond and lowers its stretching frequency.

  • N-H and C-H Stretching Region:

    • A single, medium-intensity peak between 3300-3450 cm⁻¹ is characteristic of the N-H stretch in a secondary carbamate.[13] Its position and broadness can be influenced by hydrogen bonding.

    • Just below 3000 cm⁻¹, absorptions from the C-H stretching of the tert-butyl and cyclobutane groups will be observed.

    • The most diagnostic feature for the aldehyde is the presence of two weak C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly useful as few other functional groups absorb in this region.[11][14]

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from C-C, C-N, and C-O stretching and various bending vibrations, which are unique to the molecule as a whole. A medium intensity peak around 1510-1540 cm⁻¹ corresponding to the N-H bending vibration is also expected.

Standard Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Spectrometer Setup: Place the ATR accessory in the sample compartment of an FTIR spectrometer.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

Predicted Mass Spectrometry Data (Positive Ion ESI)
IonPredicted m/zInterpretation
[M+H]⁺200.128Protonated molecular ion
[M+Na]⁺222.110Sodium adduct of the molecular ion
[M-C₄H₈]⁺ or [M-56+H]⁺144.065Loss of isobutylene from the Boc group
[M-C₄H₉]⁺ or [M-57+H]⁺143.057Loss of the tert-butyl radical
[M-Boc+H]⁺100.076Loss of the entire Boc group (100 Da)

Molecular Formula: C₁₀H₁₇NO₃, Exact Mass: 199.121

Expert Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show the protonated molecular ion [M+H]⁺ at m/z 200.128 and a sodium adduct [M+Na]⁺ at m/z 222.110. The most significant feature of the fragmentation of Boc-protected amines is the facile loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would yield a prominent peak at m/z 144.065.[15][16] Another common fragmentation pathway is the loss of the tert-butyl radical (57 Da), resulting in an ion at m/z 143.057.[17] The loss of the entire Boc group (C₅H₉O₂, 101 Da) is also a possible fragmentation pathway.

cluster_frag Fragmentation Pathways M [M+H]⁺ m/z = 200.1 F1 [M - C₄H₈ + H]⁺ m/z = 144.1 M->F1 - C₄H₈ (56 Da) F2 [M - C₅H₉O₂ + H]⁺ m/z = 100.1 M->F2 - C₅H₉O₂ (101 Da)

Sources

An In-depth Technical Guide on the Physical and Chemical Stability of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-formylcyclobutyl)carbamate is a valuable bifunctional molecule in organic synthesis, incorporating a reactive aldehyde and a protected amine on a cyclobutyl scaffold. This unique structure makes it a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial for its application, allowing for selective reactions at the aldehyde functionality while the amine remains shielded. Understanding the physical and chemical stability of this compound is paramount for its effective storage, handling, and use in synthetic protocols, ensuring the integrity of the molecule and the success of subsequent reactions.

This technical guide provides a comprehensive overview of the known and predicted stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the compound's properties and providing a framework for its practical application. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds and general principles of carbamate chemistry to provide a robust stability profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and for the design of robust experimental protocols.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₇NO₃PubChem[1]
Molecular Weight 199.25 g/mol PubChem[1]
Appearance White to off-white solid (predicted)General appearance of similar carbamates.
Melting Point 76.5-78.5 °C (for cyclopropyl analog)Value for the closely related tert-Butyl (1-formylcyclopropyl)carbamate.[2] The cyclobutyl analog is expected to have a similar melting point.
Boiling Point 280.7 ± 19.0 °C (Predicted)Predicted value for the cyclopropyl analog.[2]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble to insoluble in water (predicted).Based on the general solubility of tert-butyl carbamates and the presence of polar functional groups.[3]
Hygroscopicity Likely to be low to moderate.Carbamates are generally not highly hygroscopic, but the presence of polar groups may lead to some water absorption.[4]

Chemical Stability and Degradation Pathways

The chemical stability of this compound is largely dictated by the reactivity of the Boc-protecting group and the aldehyde functionality. Understanding its behavior under various stress conditions is critical for predicting its shelf-life and for designing compatible reaction conditions.

Hydrolytic Stability

The stability of the carbamate linkage to hydrolysis is highly pH-dependent.

  • Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is notoriously labile to acidic conditions.[3] Under even mild acidic environments, the carbamate can undergo hydrolysis to yield the free amine, isobutylene, and carbon dioxide. This degradation pathway is a cornerstone of Boc-group deprotection in organic synthesis. Therefore, prolonged exposure of this compound to acids should be strictly avoided if the integrity of the Boc group is to be maintained.

  • Neutral Conditions: At neutral pH, the compound is expected to be generally stable with minimal degradation.[3]

  • Basic Conditions: The Boc group is generally stable towards most bases, making it a suitable protecting group in base-mediated reactions.[3] Significant degradation under typical basic conditions is not expected.

Degradation Pathway under Acidic Conditions

This compound This compound Protonation Protonation This compound->Protonation H⁺ Carbamic Acid Intermediate + Isobutylene Carbamic Acid Intermediate + Isobutylene Protonation->Carbamic Acid Intermediate + Isobutylene Cleavage 1-amino-1-formylcyclobutane + CO₂ 1-amino-1-formylcyclobutane + CO₂ Carbamic Acid Intermediate + Isobutylene->1-amino-1-formylcyclobutane + CO₂ Decarboxylation

Caption: Acid-catalyzed degradation of the Boc group.

Thermal Stability

tert-Butyl carbamates are susceptible to thermal degradation.[5] At elevated temperatures, typically above 85-90°C, thermolytic cleavage of the Boc group can occur.[3] This process can lead to the formation of the corresponding isocyanate and tert-butanol, or further decompose to the free amine, carbon dioxide, and isobutylene.[5] Therefore, it is recommended to store the compound at controlled room temperature or under refrigeration to minimize thermal decomposition.

Photostability

While specific photostability data for this compound is not available, compounds containing amine functionalities can be susceptible to photo-oxidation.[3] The aldehyde group may also be prone to photo-induced reactions. It is advisable to store the compound protected from light. A formal photostability study according to ICH Q1B guidelines would be necessary to fully characterize its behavior upon exposure to light.

Oxidative Stability

The aldehyde functional group is susceptible to oxidation, which can lead to the corresponding carboxylic acid. Strong oxidizing agents should be avoided during storage and handling unless oxidation of the aldehyde is the desired transformation. The carbamate group is generally more resistant to oxidation.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protection from light is also recommended. For long-term storage, refrigeration (-20°C) under an inert atmosphere is advisable.[2]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with strong acids and oxidizing agents.[6] Use appropriate personal protective equipment, including gloves and safety glasses.

Experimental Protocols for Stability Assessment

For researchers requiring definitive stability data, the following experimental protocols provide a framework for a comprehensive stability assessment.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation: Store the solid compound and a solution (in a suitable solvent) at 60°C and 80°C for one week.

    • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

Workflow for Forced Degradation Study

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Characterization of Degradants Characterization of Degradants HPLC Analysis->Characterization of Degradants

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.

Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a versatile synthetic intermediate whose stability is primarily influenced by the acid-labile nature of the Boc protecting group and the reactivity of the aldehyde functionality. While stable under neutral and basic conditions, it is susceptible to degradation in acidic environments and at elevated temperatures. Prudent storage and handling, including protection from acid, heat, and light, are essential to maintain its chemical integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed stability studies, ensuring the reliable use of this important building block in their synthetic endeavors.

References

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev - ACP. (URL: [Link])

  • tert-butyl N-(1-formylcyclopentyl)carbamate | C11H19NO3 | CID 16217741 - PubChem. (URL: [Link])

  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (URL: [Link])

  • rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate - PubChem. (URL: [Link])

  • tert-butyl N-(1-formylcyclobutyl)carbamate | C10H17NO3 | CID 10330384 - PubChem. (URL: [Link])

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. (URL: [Link])

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (URL: [Link])

  • tert-Butyl carbamate - SAFETY DATA SHEET. (URL: [Link])

  • The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate - ResearchGate. (URL: [Link])

  • MSDS of tert-Butyl (cis-3-formylcyclobutyl)carbamate - Capot Chemical. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])

  • tert-Butyl carbamate - SIELC Technologies. (URL: [Link])

  • Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. (URL: [Link])

  • Cyclic carbamates in medicine: A clinical perspective - PubMed. (URL: [Link])

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev - ACP. (URL: [Link])

  • Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection - ResearchGate. (URL: [Link])

  • tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • Carbamate - Wikipedia. (URL: [Link])

  • tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. (URL: [Link])

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. (URL: [Link])

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])

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Sources

A Technical Guide to the Solubility of tert-Butyl (1-formylcyclobutyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (1-formylcyclobutyl)carbamate, a key building block in contemporary organic synthesis and drug discovery. In the absence of extensive published empirical data, this document establishes a robust theoretical framework for predicting its solubility in a diverse range of organic solvents. By dissecting the molecule's structural and electronic features, we offer researchers, scientists, and drug development professionals a predictive solubility profile, underpinned by the fundamental principles of solvent-solute interactions. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol , is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure incorporates a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a polar carbamate linkage, a rigid cyclobutyl scaffold, and a reactive aldehyde functionality. This unique combination of features makes it a valuable intermediate for the synthesis of complex molecular architectures, including novel therapeutic agents.

The efficiency of synthetic transformations, purification processes, and formulation development involving this compound is intrinsically linked to its solubility in various organic media. Understanding and predicting its behavior in different solvent environments is therefore a critical prerequisite for its effective utilization.

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following structural and electronic characteristics are paramount in dictating its solubility profile:

  • Polarity: The presence of the carbamate (-NHCOO-) and aldehyde (-CHO) groups introduces significant polarity to the molecule. The oxygen and nitrogen atoms in these groups are electronegative, creating bond dipoles and making the molecule capable of participating in dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl and ether oxygens). The aldehyde group also possesses a hydrogen bond acceptor (the carbonyl oxygen). This capacity for hydrogen bonding is a key determinant of its solubility in protic solvents.

  • Lipophilicity: The tert-butyl group and the cyclobutyl ring are nonpolar, contributing to the molecule's lipophilic character. These regions will interact favorably with nonpolar solvents through van der Waals forces.

Based on these features, a predicted solubility profile in various classes of organic solvents can be hypothesized.

Predicted Solubility Profile:
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh These solvents can engage in dipole-dipole interactions with the polar carbamate and aldehyde groups. The absence of strong hydrogen bonding networks in the solvent allows for effective solvation of the solute. A related compound, tert-butyl carbamate, is known to be soluble in methylene chloride and chloroform.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute's carbamate and aldehyde functionalities. The solubility of tert-butyl carbamate in alcohols further supports this prediction.[2]
Nonpolar Hexanes, Toluene, Petroleum EtherLow to Moderate The lipophilic tert-butyl and cyclobutyl groups will favor interaction with nonpolar solvents. However, the energetic penalty of disrupting the polar interactions within the crystal lattice of the solid solute may limit solubility. tert-Butyl carbamate exhibits slight solubility in petroleum ether.[2]
Water Low While the molecule possesses polar groups capable of hydrogen bonding with water, the large nonpolar surface area of the tert-butyl and cyclobutyl moieties is expected to result in low aqueous solubility.

Experimental Determination of Solubility: A Validating Protocol

To move from theoretical prediction to empirical fact, a systematic experimental approach is necessary. The following protocol provides a robust method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., Dichloromethane, Methanol, Hexanes, Ethyl Acetate, Acetone, Toluene)

  • Small vials or test tubes with caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Constant temperature bath or heating block

  • Visual inspection under a light source

Experimental Workflow

The experimental workflow for determining the solubility can be visualized as follows:

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_observation Observation & Classification A Accurately weigh a known mass of the compound (e.g., 10 mg) C Add the compound to the solvent A->C B Add a precise volume of solvent (e.g., 1 mL) to a vial B->C D Vortex/stir vigorously for a set time (e.g., 2 minutes) at a controlled temperature C->D E Visually inspect for undissolved solid D->E F Decision: Soluble or Insoluble? E->F G Classify Solubility: Soluble (>10 mg/mL) Sparingly Soluble (1-10 mg/mL) Insoluble (<1 mg/mL) F->G Quantify

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 1.0 mL) to the vial. This creates an initial concentration of 10 mg/mL.

  • Equilibration: Cap the vial securely and place it on a vortex mixer or magnetic stirrer. Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C). Ensuring constant temperature is crucial as solubility is temperature-dependent.

  • Observation: After agitation, allow the mixture to stand for a short period to let any undissolved solids settle. Visually inspect the vial against a light source.

  • Classification:

    • Soluble: If no solid particles are visible, the compound is considered soluble at that concentration.

    • Partially Soluble/Slightly Soluble: If a significant portion of the solid has dissolved but some remains, the compound is partially or slightly soluble.

    • Insoluble: If the majority of the solid remains undissolved, the compound is considered insoluble at that concentration.

  • Semi-Quantitative Analysis (Optional): For a more detailed understanding, a serial dilution approach can be used. If the compound is insoluble at 10 mg/mL, repeat the experiment with a smaller amount of solute (e.g., 1 mg in 1 mL). Conversely, if it is soluble, a larger amount can be added until saturation is reached.

Causality of Experimental Choices and Self-Validation

The described protocol is designed to be a self-validating system. The choice of a fixed solute-to-solvent ratio in the initial screening provides a clear and reproducible starting point for classification. Visual inspection, while qualitative, is a rapid and effective first-pass assessment. For greater precision, the optional semi-quantitative analysis allows for the determination of a solubility range.

The critical parameter in this protocol is ensuring that the system has reached equilibrium. The recommended 30-minute agitation time at a constant temperature is a starting point and may need to be extended for certain solvent-solute combinations to ensure that the maximum amount of solute has dissolved.

Logical Relationships in Solubility

The interplay between the molecular properties of this compound and the solvent determines its solubility. This relationship can be visualized as a decision-making process.

G A Solvent Type? B Polar Protic (e.g., Methanol) A->B C Polar Aprotic (e.g., DCM) A->C D Nonpolar (e.g., Hexanes) A->D E Dominant Interaction: Hydrogen Bonding B->E F Dominant Interaction: Dipole-Dipole C->F G Dominant Interaction: van der Waals D->G H Predicted Outcome: Moderate to High Solubility E->H I Predicted Outcome: High Solubility F->I J Predicted Outcome: Low to Moderate Solubility G->J

Caption: Decision tree for predicting solubility based on solvent class.

Conclusion

References

  • PubChem. tert-butyl N-(1-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

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A Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of tert-Butyl (1-formylcyclobutyl)carbamate, a valuable building block in modern medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes standard analytical characterization techniques, and explores its application as a constrained scaffold in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon for the creation of novel molecular entities.

Physicochemical Properties and Structural Data

This compound, systematically named tert-butyl N-(1-formylcyclobutyl)carbamate, is a bifunctional molecule incorporating a reactive aldehyde and a stable Boc-protected amine on a conformationally restricted cyclobutane ring.[1][2] This unique arrangement makes it an attractive starting material for introducing a 1-amino-1-carboxaldehyde cyclobutane motif into more complex structures.

The molecular formula for this compound is C10H17NO3, and it has a molecular weight of approximately 199.25 g/mol .[2][3] The presence of the tert-butyloxycarbonyl (Boc) group is critical to its utility, providing a reliable protecting group for the amine that is stable under a variety of reaction conditions but can be readily removed with acid.[4]

Table 1: Core Physicochemical and Structural Data

PropertyValueSource
Molecular Formula C10H17NO3[1][2][3]
Molecular Weight 199.25 g/mol [3]
Monoisotopic Mass 199.12085 Da[2]
IUPAC Name tert-butyl N-(1-formylcyclobutyl)carbamate[1][2]
InChI Key HZFZXPAIALRURU-UHFFFAOYSA-N[2]
Predicted XlogP 1.2[2]
Appearance White to off-white solid (Predicted)

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the oxidation of its corresponding primary alcohol precursor, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This strategy is common for preparing aldehydes from stable alcohol precursors, avoiding issues related to the inherent reactivity and potential instability of the aldehyde functional group during earlier synthetic steps.

Rationale for Synthetic Strategy

Directly constructing the target molecule can be challenging. A more robust and field-proven approach involves a two-step sequence:

  • Boc-Protection: The commercially available 1-aminocyclobutane-1-methanol is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the stable alcohol intermediate. This step ensures the amine's nucleophilicity is masked, preventing side reactions during the subsequent oxidation.

  • Oxidation: The resulting alcohol is oxidized to the desired aldehyde. Several methods are suitable, but Swern oxidation is often preferred due to its mild conditions and high yields, minimizing over-oxidation to the carboxylic acid.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the oxidation step, a key transformation in producing the target compound.

G cluster_0 Swern Oxidation Protocol start Dissolve Oxalyl Chloride in Anhydrous DCM at -78°C add_dmso Add DMSO (Forms Swern Reagent) start->add_dmso Step 1 add_alcohol Add tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (Activates Alcohol) add_dmso->add_alcohol Step 2 add_base Add Triethylamine (TEA) (Induces Elimination) add_alcohol->add_base Step 3 quench Quench Reaction (e.g., with H₂O) add_base->quench Step 4 extract Aqueous Workup & Organic Extraction quench->extract Step 5 purify Purify via Column Chromatography extract->purify Step 6 product This compound purify->product Final Product G cluster_1 Application in Reductive Amination start_mol tert-Butyl (1-formylcyclobutyl)carbamate intermediate Imine/Iminium Ion Intermediate start_mol->intermediate + Reagent 1 (Condensation) reagent1 Primary/Secondary Amine (R-NH₂) product Substituted Amine Product intermediate->product + Reagent 2 (Reduction) reagent2 Reducing Agent (e.g., NaBH(OAc)₃)

Sources

An In-Depth Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-formylcyclobutyl)carbamate, a valuable building block in modern organic and medicinal chemistry. The document delves into its synthesis, physicochemical properties, and key applications, with a particular focus on its role in the development of novel therapeutics. Detailed, field-proven protocols for its multi-step synthesis are presented, emphasizing the causality behind experimental choices to ensure reproducibility and scalability. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery, enabling them to leverage the unique structural and chemical attributes of this versatile compound.

Introduction: The Significance of Constrained Scaffolds and Protected Amines in Drug Design

The rational design of small molecule therapeutics often hinges on the precise control of molecular conformation and the strategic placement of functional groups to optimize interactions with biological targets. Cyclobutane rings, as constrained four-membered carbocycles, offer a unique structural scaffold that can impart rigidity to a molecule, thereby reducing the entropic penalty upon binding to a receptor or enzyme active site. The incorporation of a formyl group and a protected primary amine on the same carbon atom of the cyclobutane ring, as seen in this compound, creates a bifunctional building block with significant potential in the synthesis of complex molecules.

The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for the selective unmasking of the amine for subsequent elaboration, making this compound an attractive starting material for the introduction of the 1-amino-1-formylcyclobutane motif into drug candidates. This moiety can serve as a key pharmacophore or as a versatile handle for further chemical modifications.

This guide will provide a detailed roadmap for the synthesis and utilization of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is crucial for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 163554-55-0[2]
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [3]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)General knowledge

Synthesis of this compound: A Three-Step Approach

The synthesis of this compound is most reliably achieved through a three-step sequence starting from the commercially available 1-aminocyclobutanecarboxylic acid. This pathway involves:

  • N-Boc Protection: Protection of the primary amine of 1-aminocyclobutanecarboxylic acid.

  • Reduction of the Carboxylic Acid: Selective reduction of the carboxylic acid to a primary alcohol.

  • Oxidation of the Alcohol: Mild oxidation of the primary alcohol to the target aldehyde.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Overall Synthetic Pathway Start 1-Aminocyclobutanecarboxylic Acid Step1 N-Boc Protection Start->Step1 (Boc)₂O, Base Intermediate1 N-Boc-1-aminocyclobutanecarboxylic acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 1. Mixed Anhydride Formation 2. NaBH₄ Intermediate2 (1-(tert-butoxycarbonylamino)cyclobutyl)methanol Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Mild Oxidizing Agent FinalProduct This compound Step3->FinalProduct

Caption: A three-step synthetic workflow for this compound.

Step 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

The first step involves the protection of the amino group of 1-aminocyclobutanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in peptide chemistry and organic synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the most common method.

Experimental Protocol:

  • To a stirred solution of 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in 1,4-dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[][5]

Causality Behind Experimental Choices:

  • Mixed Solvent System (Dioxane/Water): This ensures the solubility of both the amino acid starting material and the (Boc)₂O reagent.

  • Sodium Bicarbonate as Base: A mild base is used to deprotonate the amino group, making it nucleophilic, and to neutralize the acidic byproducts of the reaction.

  • Acidification and Extraction: Protonation of the carboxylate allows for the extraction of the product into an organic solvent.

Step 2: Reduction of N-Boc-1-aminocyclobutanecarboxylic acid to (1-(tert-butoxycarbonylamino)cyclobutyl)methanol

The selective reduction of a carboxylic acid in the presence of a Boc-protecting group requires a mild reducing agent that will not cleave the carbamate. A common and effective method is the reduction of a mixed anhydride intermediate with sodium borohydride.[3][6]

Experimental Protocol:

  • Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (2 equivalents) in water.

  • Slowly add the sodium borohydride solution to the mixed anhydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of 1N HCl until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (1-(tert-butoxycarbonylamino)cyclobutyl)methanol.

Causality Behind Experimental Choices:

  • Mixed Anhydride Formation: The carboxylic acid is activated as a mixed anhydride to increase its reactivity towards the mild reducing agent, sodium borohydride.

  • Sodium Borohydride: This reducing agent is selective for the activated carboxylic acid and does not typically reduce the carbamate group under these conditions.

  • Aqueous Workup: The workup steps are designed to neutralize the reaction mixture and remove any remaining reagents and byproducts.

Step 3: Oxidation of (1-(tert-butoxycarbonylamino)cyclobutyl)methanol to this compound

The final step is the mild oxidation of the primary alcohol to the corresponding aldehyde. It is crucial to use an oxidizing agent that does not over-oxidize the aldehyde to a carboxylic acid or affect the Boc-protecting group. Several reagents are suitable for this transformation, including manganese(IV) oxide (MnO₂) or a copper/TEMPO catalyst system.[2][7][8]

Experimental Protocol (using MnO₂):

  • Dissolve (1-(tert-butoxycarbonylamino)cyclobutyl)methanol (1 equivalent) in a suitable organic solvent such as dichloromethane or chloroform.

  • Add activated manganese(IV) oxide (5-10 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Manganese(IV) Oxide: A mild and selective oxidizing agent for allylic and benzylic alcohols, and in this case, for a primary alcohol where over-oxidation is a concern. It is a heterogeneous reagent, which simplifies the workup procedure.

  • Celite® Filtration: This is an effective method for removing the fine solid particles of the manganese salts from the reaction mixture.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of complex molecules, particularly those of interest in drug discovery.

  • Synthesis of Novel Amino Acids and Peptidomimetics: The formyl group can be further elaborated through various carbon-carbon bond-forming reactions, such as Wittig reactions or aldol condensations, to introduce diverse side chains. Subsequent deprotection of the amine allows for its incorporation into peptide chains, leading to the synthesis of non-natural amino acids and peptidomimetics with constrained cyclobutane backbones.

  • Asymmetric Synthesis: The aldehyde functionality can be used as a prochiral center for asymmetric transformations, enabling the synthesis of enantiomerically pure compounds.

  • Scaffold for Library Synthesis: The bifunctional nature of the molecule makes it an ideal starting point for the parallel synthesis of compound libraries for high-throughput screening in drug discovery programs.

The following diagram illustrates the potential synthetic utility of this compound:

G cluster_1 Synthetic Utility Core This compound Application1 Wittig Reaction Core->Application1 Application2 Reductive Amination Core->Application2 Application3 Aldol Condensation Core->Application3 Application4 Grignard Reaction Core->Application4 Product1 Unsaturated Esters/Nitriles Application1->Product1 Deprotection Amine Deprotection (Acid) Product1->Deprotection Product2 Secondary Amines Application2->Product2 Product2->Deprotection Product3 β-Hydroxy Carbonyls Application3->Product3 Product3->Deprotection Product4 Secondary Alcohols Application4->Product4 Product4->Deprotection FinalScaffold 1-Amino-1-formylcyclobutane Scaffold Deprotection->FinalScaffold

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile synthetic building block that provides access to the unique 1-amino-1-formylcyclobutane scaffold. The three-step synthesis outlined in this guide, involving N-Boc protection, selective reduction, and mild oxidation, is a reliable and scalable route to this important intermediate. Its utility in medicinal chemistry and organic synthesis is significant, enabling the construction of constrained and functionally diverse molecules for the development of novel therapeutics and other advanced materials. This guide provides the necessary foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • PubChem. tert-butyl N-(1-formylcyclobutyl)carbamate. [Link][2]

  • DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link][6]

  • PMC - NIH. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. [Link][2]

  • ResearchGate. An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. [Link]

  • ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link][7]

  • PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link][3]

  • ResearchGate. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. [Link][8]

  • ACS Publications. Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link][1]

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Safety and handling precautions for tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (1-formylcyclobutyl)carbamate

Introduction

This compound is a BOC-protected amine compound utilized primarily in organic synthesis and pharmaceutical research.[1] As with any specialized chemical intermediate, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed examination of the safety protocols, handling procedures, and emergency responses necessary when working with this compound. It is intended for researchers, scientists, and drug development professionals who require a technical, field-proven framework for its safe utilization.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the correct identification and understanding of the compound's physical and chemical properties. These characteristics influence storage conditions, handling techniques, and appropriate emergency responses.

PropertyValueSource(s)
IUPAC Name tert-butyl N-(3-formylcyclobutyl)carbamate[2]
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]
CAS Number 171549-92-1 / 171549-91-0[2][3]
Appearance Crystalline powder, white to off-white[4][5]
Storage Temperature Store long-term in a cool, dry place; -20°C under inert atmosphere recommended for long-term preservation.[4][6]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions. Understanding these hazards is the first step in developing a robust safety plan.

GHS Pictograms:



Signal Word: Warning [6]

Hazard Statements (H-Statements): [2][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Proactive Safety Management: Engineering Controls and Risk Mitigation

The causality behind effective lab safety is a hierarchical approach. Before relying on personal protective equipment, the primary focus should be on engineering controls and administrative procedures to minimize exposure potential.

Engineering Controls

Engineering controls are the most effective line of defense as they are designed to remove the hazard at the source.

  • Ventilation: All handling of this compound powder should occur within a certified chemical fume hood to prevent inhalation of dust particles, which can cause respiratory irritation.[6][7]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with an accessible and fully functional eyewash fountain and safety shower.[6] Immediate access is critical in the event of accidental eye or skin contact.

The Hierarchy of Controls

The following diagram illustrates the universally accepted hierarchy for managing chemical hazards. The most effective measures are at the top; PPE is considered the last line of defense.

Hierarchy of Controls cluster_main Hierarchy of Chemical Safety Controls node_elim Elimination (Remove the hazard) node_sub Substitution (Replace with a safer alternative) node_elim->node_sub Most Effective node_eng Engineering Controls (e.g., Fume Hood, Ventilation) node_sub->node_eng node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) node_admin->node_ppe Least Effective

Figure 1: Hierarchy of controls for mitigating chemical exposure.

Standard Operating Procedures: Handling and PPE

Adherence to standardized protocols is non-negotiable for preventing exposure.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Verify the location of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as specified in section 4.2.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood. Use anti-static and spark-proof tools where possible.[7]

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[8] Do not crush or grind the material outside of a controlled environment.

  • Container Management: Keep the container tightly closed when not in use.[6][8] Open and handle the container with care to avoid aerosolizing the powder.

  • Post-Handling: After handling, wipe down the work surface. Dispose of any contaminated disposable materials (weigh paper, gloves) in a designated, sealed waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after work and before breaks.[6][9] Do not eat, drink, or smoke in the laboratory area.[6][7]

Personal Protective Equipment (PPE) Specification
  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[9] This is mandatory to protect against serious eye irritation from airborne particles.

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[9] Inspect gloves for any signs of degradation or puncture before use. Remove gloves using the proper technique to avoid skin contamination.

    • Lab Coat: A long-sleeved lab coat must be worn to protect skin and personal clothing from contamination.[9]

  • Respiratory Protection: Under normal use conditions within a functioning fume hood, respiratory protection is not typically required.[9] However, if a risk assessment indicates potential for high dust concentration (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary.

Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly-closed container in a dry, cool, and well-ventilated area.[6][9] Keep away from sources of ignition and heat.[6][10]

  • Chemical Stability: The compound is stable under recommended storage conditions.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • General Advice: If symptoms persist or you feel unwell, seek medical attention immediately and show the Safety Data Sheet to the attending physician.[6][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6][8]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Call a poison center or doctor immediately if you feel unwell.[6][9]

Accidental Release and Spill Cleanup

The following workflow should be initiated in the event of a spill.

Spill Response Workflow node_start Spill Occurs node_assess Assess Situation (Size, Location, Hazards) node_start->node_assess node_evacuate Evacuate Immediate Area Alert Others node_assess->node_evacuate node_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_evacuate->node_ppe node_contain Contain Spill Prevent entry into drains node_ppe->node_contain node_cleanup Clean Up Spill - Use inert absorbent material - Avoid raising dust - Sweep/shovel into container node_contain->node_cleanup node_dispose Package Waste Label as Hazardous Waste node_cleanup->node_dispose node_decon Decontaminate Area & Equipment node_dispose->node_decon node_end Report Incident node_decon->node_end

Figure 2: Workflow for responding to an accidental spill.

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of this chemical and its container at an approved waste disposal plant.[6] Do not empty into drains or release into the environment.[7][11]

  • Regulatory Compliance: Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11]

Toxicological Information

While comprehensive toxicological data is not available for this specific compound, the GHS classification provides essential information on its acute effects.[9][11]

  • Acute Effects: The primary hazards are acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[6]

  • Chronic Effects: No information is available regarding long-term exposure, carcinogenicity, or reproductive toxicity.[9] The absence of data necessitates a conservative approach, treating the compound as potentially hazardous with prolonged exposure.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of proactive safety management. The core tenets of this approach are a thorough understanding of the compound's hazards, the consistent use of engineering controls, strict adherence to handling protocols, and the correct use of personal protective equipment. By integrating these measures into all laboratory workflows, researchers can effectively mitigate risks and maintain a safe working environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl N-(3-formylcyclobutyl)carbamate. Retrieved from .

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  • PubChem (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information.
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  • CymitQuimica (2024). Safety Data Sheet. Retrieved from .

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  • PubChem (n.d.). tert-butyl N-(1-formylcyclobutyl)carbamate. National Center for Biotechnology Information.
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  • Thermo Fisher Scientific (2010). Safety Data Sheet: tert-Butyl carbamate. Retrieved from .

  • Capot Chemical (2023). Material Safety Data Sheet: tert-Butyl (cis-3-formylcyclobutyl)carbamate. Retrieved from .

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Methodological & Application

Application Note & Protocol: Synthesis of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of tert-Butyl (1-formylcyclobutyl)carbamate, a valuable building block in contemporary medicinal chemistry and drug development. The synthesis is achieved through the mild and selective oxidation of the precursor alcohol, (1-((tert-butoxycarbonyl)amino)cyclobutyl)methanol. This guide details the use of Dess-Martin Periodinane (DMP), a hypervalent iodine reagent, which ensures high yields and excellent functional group tolerance under neutral pH and room temperature conditions.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, process validation, and safety imperatives.

Introduction and Significance

This compound is a key synthetic intermediate. The cyclobutyl moiety offers a unique three-dimensional scaffold that is increasingly incorporated into drug candidates to improve metabolic stability, binding affinity, and pharmacokinetic profiles. The aldehyde functional group serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a crucial precursor for constructing complex molecular architectures.

The protocol described herein focuses on the Dess-Martin Periodinane (DMP) oxidation of the corresponding primary alcohol. This method is chosen over traditional chromium-based or Swern-type oxidations due to its significant advantages:

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and neutral pH, preserving sensitive functional groups within the molecule.[1][2]

  • High Selectivity: DMP selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3][4]

  • Simplified Workup: The procedure avoids the use of toxic heavy metals and often allows for a straightforward purification process.[5][6]

  • Chemoselectivity: The Boc-protecting group and other common functionalities are typically unaffected by DMP.[1][4]

This document aims to provide a robust and reproducible methodology, grounded in established chemical principles, to enable the consistent and safe production of high-purity this compound.

Synthetic Strategy and Workflow

The overall synthesis involves a two-step process starting from commercially available 1-(Boc-amino)cyclobutane-1-carboxylic acid. The first step is the reduction of the carboxylic acid to the primary alcohol, followed by the pivotal oxidation step to yield the target aldehyde. This guide's primary focus is the oxidation protocol.

Overall Reaction Scheme:

Step 1: Reduction (Precursor Synthesis) (Diagram for illustrative purposes)

Step 2: Oxidation (Core Protocol) (Diagram for illustrative purposes)

Experimental Workflow Diagram

The following diagram outlines the major operational stages of the Dess-Martin Periodinane oxidation protocol.

Caption: High-level workflow for the oxidation of (1-((tert-butoxycarbonyl)amino)cyclobutyl)methanol.

Detailed Experimental Protocol

Materials and Reagents

This table details the necessary reagents and equipment. All reagents should be of high purity and used as received unless otherwise noted.

Reagent / MaterialGradeSupplierPart Number (Example)Notes
(1-((tert-butoxycarbonyl)amino)cyclobutyl)methanol≥97%Sigma-Aldrich784512The starting material (precursor). Must be dry.
Dess-Martin Periodinane (DMP)≥97%, Oxidation gr.Sigma-Aldrich207569Potentially explosive ; handle with care.[7] Store at 2-8 °C.
Dichloromethane (DCM), Anhydrous≥99.8%, DriSolv®EMD MilliporeDX0837Use from a freshly opened bottle or dried over molecular sieves.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificS233-500For quenching and workup.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWRBDH9276To reduce excess iodine species.
Diethyl Ether (Et₂O)ACS GradeFisher ScientificE138-500For workup and filtration aid.
HexanesACS GradeVWRBDH3139For flash chromatography.
Ethyl Acetate (EtOAc)ACS GradeVWRBDH1121For flash chromatography.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichM7506For drying the organic phase.
Silica Gel230-400 meshSorbent Tech.30930M-25For flash column chromatography.
Round-bottom flask, magnetic stirrer, TLC plates, etc.Standard Lab Grade--Standard laboratory glassware and equipment.
Step-by-Step Synthesis Procedure

Reaction Setup:

  • To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the starting alcohol, (1-((tert-butoxycarbonyl)amino)cyclobutyl)methanol (1.0 eq., e.g., 5.0 g, 23.2 mmol) .

  • Add anhydrous Dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

  • Cool the reaction flask to 0 °C using an ice-water bath.

Oxidation: 4. Once the solution is cooled, add Dess-Martin Periodinane (DMP) (1.2 eq., e.g., 11.8 g, 27.8 mmol) portion-wise over 10-15 minutes.

  • Causality Note: Adding the DMP in portions helps to control any potential exotherm and ensures a smooth reaction. DMP is preferred for its high solubility in DCM compared to its precursor, IBX.[1]
  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.[2]

Workup and Purification: 7. Once the starting material is consumed (as indicated by TLC), cool the reaction mixture back to 0 °C. 8. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (50 mL) followed by a saturated aqueous solution of Na₂S₂O₃ (50 mL) . Stir vigorously for 20-30 minutes until the organic layer becomes clear.

  • Causality Note: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, which is important for acid-sensitive substrates.[5] The Na₂S₂O₃ reduces the iodine(III) byproduct to a more water-soluble species, simplifying the workup.[6]
  • Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL) .
  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄ .
  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil or semi-solid.
  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.
  • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield This compound as a white to off-white solid.

Mechanism of Oxidation

The Dess-Martin oxidation proceeds via a ligand exchange mechanism on the hypervalent iodine center.

G Dess-Martin Oxidation Mechanism cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: Reductive Elimination DMP DMP (Iodine V) Intermediate1 Periodinane Intermediate DMP->Intermediate1 + R-CH₂OH - Acetic Acid Alcohol R-CH₂OH Alcohol->Intermediate1 Intermediate1_c Periodinane Intermediate Aldehyde Aldehyde (R-CHO) Intermediate1_c->Aldehyde Intramolecular H-abstraction Byproduct Iodinane Byproduct (Iodine III) Intermediate1_c->Byproduct - Acetic Acid

Caption: Simplified mechanism of the Dess-Martin Oxidation.

The reaction begins with the alcohol displacing an acetate ligand on the DMP reagent to form a periodinane intermediate.[3][8] This is followed by an intramolecular deprotonation of the α-hydrogen by another acetate ligand, which proceeds via a concerted mechanism to form the aldehyde, acetic acid, and the reduced iodine(III) byproduct.[4]

Process Validation and Quality Control

Confirmation of the final product's identity and purity is critical. The following analytical data can be used for validation.

Analytical TestExpected Results for this compound
Appearance White to off-white solid
Yield Typically 85-95%
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.5 (s, 1H, -CHO), 5.0 (br s, 1H, -NH), 2.4-2.2 (m, 4H, cyclobutyl-CH₂), 2.1-1.9 (m, 2H, cyclobutyl-CH₂), 1.45 (s, 9H, -C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 202.1, 155.8, 80.2, 62.5, 30.1, 28.3, 15.7.
Mass Spec (ESI+) m/z: 200.1 [M+H]⁺, 222.1 [M+Na]⁺.[9]
FT-IR (KBr, cm⁻¹)~3350 (N-H stretch), ~2970 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1710 (C=O aldehyde), ~1685 (C=O carbamate).

Safety and Handling Precautions

Personnel must adhere to strict safety protocols when performing this synthesis.

  • Dess-Martin Periodinane (DMP): DMP is a strong oxidizing agent and is potentially shock-sensitive and explosive, especially on a large scale or upon heating.[7] Handle in a chemical fume hood, away from combustible materials, and avoid grinding or creating dust.[10][11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[12]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM must be conducted in a well-ventilated fume hood.

  • General Precautions: Review the Safety Data Sheet (SDS) for all chemicals before use. An eyewash station and safety shower should be readily accessible.

  • Waste Disposal: Dispose of all chemical waste, including quenched reaction residues and chromatography solvents, according to institutional and local environmental regulations.

References

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00240G. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions? Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3). Retrieved from [Link]

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Unlocking Novel Peptide Architectures: Application of tert-Butyl (1-formylcyclobutyl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of modern drug discovery and chemical biology, peptides represent a crucial class of therapeutics and research tools. However, their application is often limited by poor metabolic stability and constrained conformational diversity. The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations, leading to the development of peptidomimetics with enhanced pharmacological properties.[1][2] Among the diverse array of synthetic building blocks, those imparting conformational rigidity, such as cyclobutane-containing amino acids, are of particular interest for stabilizing secondary structures and improving receptor affinity.[3] This guide provides a comprehensive overview and detailed protocols for the application of a unique bifunctional reagent, tert-Butyl (1-formylcyclobutyl)carbamate , in peptide synthesis.

The subject molecule combines a Boc-protected amine, a cornerstone of solid-phase peptide synthesis (SPPS), with a reactive formyl group on a rigid cyclobutane scaffold. This unique combination opens avenues for novel peptide modifications, including site-specific N-alkylation, the formation of stable peptide linkages, and the synthesis of complex cyclic and branched peptide architectures. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile building block to advance their peptide-based projects.

Chemical Properties and Advantages

PropertyValueReference
Molecular Formula C10H17NO3[4]
Molecular Weight 199.25 g/mol [4]
CAS Number 171549-92-1[4]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (DMF, DCM, THF)N/A

The key advantages of using this compound in peptide synthesis include:

  • Conformational Constraint: The cyclobutane ring introduces a rigid scaffold into the peptide backbone, which can help to pre-organize the peptide into a bioactive conformation and enhance resistance to enzymatic degradation.

  • Bifunctionality: The presence of both a Boc-protected amine and a formyl group allows for orthogonal chemical transformations. The amine can participate in standard peptide bond formation, while the aldehyde is available for subsequent chemoselective modifications.

  • Versatility in Peptide Modification: The formyl group serves as a versatile handle for a variety of chemical reactions, most notably reductive amination for the introduction of N-alkyl groups and ligation chemistries for peptide cyclization or conjugation.

Core Applications and Methodologies

The primary applications of this compound in peptide synthesis revolve around the reactivity of its formyl group. This section details the theoretical basis and practical protocols for its two main uses: N-alkylation via reductive amination and chemoselective ligation.

Site-Specific N-Alkylation of Peptides via Reductive Amination

N-alkylation of peptides is a valuable strategy to enhance their metabolic stability and cell permeability. The formyl group of the title compound can be used to introduce a cyclobutylmethyl group onto the N-terminus of a peptide or an internal lysine side chain through reductive amination.

Workflow for N-Terminal Alkylation:

Caption: Workflow for N-terminal peptide alkylation.

This protocol describes the N-terminal alkylation of a resin-bound peptide using this compound followed by reduction.

Materials:

  • Resin-bound peptide with a free N-terminus (synthesized using standard Fmoc- or Boc-SPPS)

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃)

  • 1% Acetic acid in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • If the peptide is Fmoc-protected, deprotect the N-terminus with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Reductive Amination:

    • Prepare a solution of this compound (5 equivalents relative to resin loading) and 1% acetic acid in DMF.

    • Add this solution to the resin and shake for 1 hour at room temperature to facilitate imine formation.

    • Add sodium cyanoborohydride (10 equivalents) to the reaction mixture and continue to shake for an additional 2-4 hours.

    • Monitor the reaction completion using the Kaiser test (should be negative).

  • Washing:

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with a standard cleavage cocktail for 2-3 hours to cleave the peptide and remove the Boc and other side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the N-alkylated peptide by reverse-phase HPLC.

Causality and Experimental Choices:

  • Acetic Acid: The addition of a mild acid like acetic acid catalyzes the formation of the iminium ion intermediate, which is crucial for the subsequent reduction.

  • Sodium Cyanoborohydride: NaCNBH₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.

  • Kaiser Test: This colorimetric test is used to detect the presence of primary amines. A negative result (yellow beads) indicates the successful alkylation of the N-terminal amine.

Chemoselective Ligation for Peptide Cyclization and Conjugation

The formyl group can participate in chemoselective ligation reactions, most commonly with a hydrazine- or aminooxy-functionalized molecule to form a stable hydrazone or oxime linkage, respectively. This approach is particularly useful for peptide cyclization or for conjugating the peptide to other molecules such as labels or drugs.

Workflow for Peptide Cyclization:

Caption: Peptide cyclization via hydrazone ligation.

This protocol outlines a strategy for synthesizing a cyclic peptide using this compound as a key building block.

Materials:

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • This compound

  • Fmoc-hydrazine

  • Standard SPPS coupling reagents (e.g., HBTU, DIPEA)

  • DMF, DCM

  • Cleavage and cyclization buffer (e.g., pH 5 acetate buffer)

Procedure:

  • Synthesis of the Linear Peptide Precursor:

    • Synthesize the desired linear peptide sequence on the resin using standard Fmoc-SPPS.

    • For the final coupling step at the N-terminus, use Fmoc-hydrazine to introduce the hydrazide functionality.

    • Incorporate this compound as one of the amino acid building blocks within the peptide sequence. The Boc group will be removed during the final cleavage, leaving the amine free for peptide bond formation, while the formyl group remains for the subsequent ligation.

  • Cleavage from Resin:

    • Cleave the linear peptide precursor from the resin using a mild cleavage cocktail that preserves the formyl group (e.g., 1% TFA in DCM).

  • Cyclization in Solution:

    • Dissolve the crude linear peptide in a dilute solution of an appropriate buffer (e.g., 100 mM acetate buffer, pH 5.0) to favor intramolecular cyclization.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Purification:

    • Purify the cyclic peptide by reverse-phase HPLC.

Causality and Experimental Choices:

  • Dilute Conditions for Cyclization: The cyclization reaction is performed under high dilution to minimize intermolecular reactions and favor the formation of the desired cyclic monomer.

  • Acidic pH for Ligation: Hydrazone formation is generally most efficient at a slightly acidic pH (4-6), which protonates the aldehyde and makes it more electrophilic.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel peptide architectures. Its rigid cyclobutane core and bifunctional nature enable the creation of conformationally constrained and site-specifically modified peptides. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this reagent in their own work. Future applications could include the development of more complex branched and dendritic peptides, as well as its use in the synthesis of peptide-drug conjugates with improved therapeutic indices. As the demand for more sophisticated peptide-based therapeutics continues to grow, innovative building blocks like this compound will play an increasingly important role in advancing the field.

References

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203.
  • Do, T. K., & Pommery, N. (2006). Synthesis of peptide aldehydes. Journal of peptide science: an official publication of the European Peptide Society, 12(3), 167–183.
  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1989). Design of potent and selective constrained cyclic peptide antagonists of α-melanotropin. Journal of the American Chemical Society, 111(9), 3413–3416.
  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183–5189.
  • Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(6), 715–722.
  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]

  • Olson, G. L., Bolin, D. R., Bonner, M. P., Bös, M., Cook, C. M., Fry, D. C., ... & Madison, V. (1993). Concepts and progress in the development of peptide mimetics. Journal of medicinal chemistry, 36(21), 3039–3049.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.

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Application Notes and Protocols: Reaction Conditions for the Formylation of Boc-Protected Cyclobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Formyl Cyclobutylamines in Modern Drug Discovery

The cyclobutyl moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and explore novel chemical space. The N-formyl group, while simple, serves as a crucial functional handle. It can act as a bioisostere for other functional groups, participate in key hydrogen bonding interactions within protein active sites, or serve as a synthetic precursor for more complex functionalities. Consequently, the efficient and selective formylation of Boc-protected cyclobutylamine is a critical transformation for drug development professionals.

This application note provides a comprehensive guide to the reaction conditions for the formylation of tert-butyl cyclobutylcarbamate. We will delve into the mechanistic underpinnings of various formylation strategies, present detailed, field-proven protocols, and offer insights to navigate potential challenges, ensuring reproducible and high-yielding results.

Mechanistic Considerations: The "Why" Behind the Choice of Reagents

The formylation of an amine involves the nucleophilic attack of the amine on an electrophilic formylating agent. The choice of this agent is paramount and dictates the reaction conditions, selectivity, and potential side reactions. A primary consideration in the formylation of Boc-protected cyclobutylamine is the acid-lability of the Boc protecting group.[1][2][3] Strong acidic conditions can lead to premature deprotection, complicating purification and reducing yields.

Formic Acid-Based Methods

Formic acid is an economical and readily available formylating agent. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule.[4] However, the direct reaction of an amine with formic acid often requires elevated temperatures to drive the dehydration, which can be detrimental to sensitive substrates.

To enhance the electrophilicity of the formyl group and enable milder reaction conditions, several strategies have been developed:

  • In Situ Anhydride Formation: A widely used and highly effective method involves the in situ generation of a mixed anhydride, typically acetic formic anhydride (AFA), from formic acid and acetic anhydride.[5][6] AFA is a potent formylating agent that reacts rapidly with amines, often at low temperatures.[5] The formyl group of AFA is significantly more electrophilic than the acetyl group, leading to high selectivity for N-formylation over acetylation.[6]

  • Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate formic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[7][8] This approach is particularly useful for sensitive substrates and in peptide synthesis.

  • Catalytic Activation: Lewis or Brønsted acids can catalyze the formylation by protonating the formic acid, thereby increasing its electrophilicity.[5][9] Catalysts such as iodine have also been shown to be effective under solvent-free conditions.[10]

Alternative Formylating Agents

Beyond formic acid-based systems, other reagents can be employed:

  • N-Formyl Imidazole: Generated in situ from imidazole and dimethylformamide (DMF) at elevated temperatures, N-formyl imidazole is a reactive formylating species.[11]

  • Formate Esters: While less reactive than anhydrides, formate esters such as ethyl formate can be used, often requiring higher temperatures or catalytic activation.[4]

Visualizing the Reaction Pathway

Formylation_Mechanism cluster_reagents Formylating Agents cluster_reaction Reaction Pathway FormicAcid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) FormicAcid->AFA + Acetic Anhydride (in situ formation) AceticAnhydride Acetic Anhydride AceticAnhydride->AFA BocAmine Boc-Cyclobutylamine Intermediate Tetrahedral Intermediate BocAmine->Intermediate + AFA Product N-Formyl-Boc-Cyclobutylamine Intermediate->Product - Acetic Acid

Caption: In situ generation of Acetic Formic Anhydride (AFA) for amine formylation.

Recommended Protocols

The following protocols have been optimized for the N-formylation of Boc-protected cyclobutylamine, offering a balance of efficiency, scalability, and operational simplicity.

Protocol 1: Formylation using Acetic Formic Anhydride (AFA)

This is the most robust and generally applicable method, providing high yields under mild conditions.

Materials:

  • Boc-cyclobutylamine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Boc-cyclobutylamine (1.0 eq.) in toluene (5-10 mL per mmol of amine).

  • AFA Generation: Cool the solution to 0 °C using an ice bath. Add formic acid (1.5 eq.) dropwise, followed by the slow, dropwise addition of acetic anhydride (1.2 eq.). Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(Boc-cyclobutyl)formamide.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Protocol 2: Formylation using Formic Acid with a Dean-Stark Trap

This method is suitable for larger-scale reactions where the removal of water is necessary to drive the reaction to completion.[8]

Materials:

  • Boc-cyclobutylamine

  • Formic acid (85-98%)

  • Toluene or xylene

  • Dean-Stark apparatus

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add Boc-cyclobutylamine (1.0 eq.), toluene or xylene (10-20 mL per mmol of amine), and formic acid (1.2-2.0 eq.).[8]

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-9 hours, once water evolution ceases.[8]

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude product is often pure enough for subsequent steps.[8] If required, an aqueous work-up similar to Protocol 1 can be performed, followed by purification.

Comparative Analysis of Reaction Conditions

MethodFormylating AgentTemperatureReaction TimeYieldKey AdvantagesKey Considerations
Protocol 1 Acetic Formic Anhydride (in situ)0 °C to RT1-3 hours>95%[5]Fast, mild conditions, high yieldRequires careful handling of acetic anhydride
Protocol 2 Formic AcidReflux4-9 hours~98%[8]Scalable, uses inexpensive reagentsHigher temperatures may affect sensitive substrates
EDCI/Formic Acid Activated Formic AcidRoom Temperature3 hoursGood to Excellent[7]Very mild, suitable for complex moleculesHigher cost of reagents, stoichiometry control
Imidazole/DMF N-Formyl Imidazole60 °C48 hoursModerate to Good[11]Avoids acidic reagentsLong reaction times, elevated temperature

Experimental Workflow Visualization

Experimental_Workflow start Start dissolve Dissolve Boc-cyclobutylamine in Toluene start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Formic Acid and Acetic Anhydride cool->add_reagents react Stir at RT (1-3h) add_reagents->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (if necessary) dry->purify end End purify->end

Caption: Step-by-step workflow for the formylation of Boc-cyclobutylamine using AFA.

Troubleshooting and Key Considerations

  • Boc Deprotection: If significant Boc deprotection is observed, ensure that the reaction temperature is kept low, especially during the addition of reagents. For highly acid-sensitive substrates, consider using the EDCI/formic acid method. The Boc group is generally stable to the conditions of the AFA protocol but can be cleaved by strong acids.[2][12]

  • Incomplete Reaction: If the reaction stalls, a slight excess of the formylating agent can be added. Ensure that the starting materials are of good quality and anhydrous conditions are maintained where specified.

  • Work-up: The quenching step with sodium bicarbonate should be performed slowly and with good stirring to control the effervescence from the neutralization of excess acid and decomposition of any remaining anhydride.

Conclusion

The N-formylation of Boc-protected cyclobutylamine is a readily achievable transformation with several reliable methods at the disposal of the synthetic chemist. The in situ generation of acetic formic anhydride offers a superior combination of speed, mildness, and high yield, making it the recommended procedure for most applications. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize N-formyl cyclobutylamine derivatives, accelerating their drug discovery and development programs.

References

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl form
  • Formyl
  • Mild and convenient N-formylation protocol in water-containing solvents. (2013). PMC - NIH.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Boc Protection - Common Conditions. (n.d.). [No Source Found].
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace.
  • A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. (2011).
  • Boc Deprotection Mechanism. (2022). YouTube.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (n.d.). [No Source Found].
  • Formylation of Amines with Acetic Formic Anhydride. (2023). Reddit.
  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (n.d.). Jetir.Org.
  • Regular Article. (2019). Organic Chemistry Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkYXr4abcl-VdD-stEl_xEwGsrOX8xZOFaFcNvSZ7P1542Y5ptCp2O2JQGy-rU8KMeeQgwwNUlKU8ttlWxwImZR1LllX3NjW4pR2x-pwwz7lCpUPtfz6-Dqtd7QC-FX7ZHDLcYXbH-x5fK_c54d7JBCz3NMLcgCuYbPTl1YE8IQs1yVQSMoVDc

Sources

tert-Butyl (1-formylcyclobutyl)carbamate as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: tert-Butyl (1-formylcyclobutyl)carbamate

A Versatile Bifunctional Building Block for Modern Medicinal Chemistry

Introduction: The Value of Three-Dimensional Scaffolds

In contemporary drug discovery, there is a decisive shift away from flat, aromatic molecules towards scaffolds with greater three-dimensional (3D) character. Saturated carbocycles, such as cyclobutanes, are at the forefront of this movement. The incorporation of a cyclobutane ring into a drug candidate can bestow a range of desirable properties. Its puckered, non-planar structure provides a rigid framework that can lock flexible ligands into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.[1][2][3] This conformational restriction can lead to significant gains in potency and selectivity.[2][3]

Furthermore, the cyclobutane motif enhances the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with improved clinical success rates due to better solubility and metabolic profiles.[3] The carbon-rich framework can effectively occupy hydrophobic pockets in target proteins and act as a bioisostere for other groups like gem-dimethyl units or alkenes, often improving metabolic stability by blocking labile sites.[1][2][4]

This compound emerges as a particularly valuable building block in this context. It strategically places two of the most versatile functional groups in synthetic chemistry—a reactive aldehyde and a protected primary amine—onto a conformationally restricted cyclobutane core. This bifunctionality allows for divergent synthesis, enabling the rapid generation of diverse chemical libraries from a single, well-defined starting material. This guide provides an in-depth look at the properties, synthesis, and key applications of this powerful building block for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is foundational to its effective use.

PropertyValueSource
IUPAC Name tert-butyl N-(1-formylcyclobutyl)carbamatePubChem
CAS Number 163554-55-0[5]
Molecular Formula C₁₀H₁₇NO₃[5]
Molecular Weight 199.25 g/mol [6]
Appearance Typically an off-white to yellow solid or oilSupplier Data
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, MeOH)General Knowledge

Safety and Handling:

While a specific safety data sheet for this compound is not widely available, data from structurally related compounds and its functional group components suggest the following precautions:

  • Hazard Class: Likely causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[6][7][8]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Store in a cool, dry place, tightly sealed, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids (which can cleave the Boc group), and strong bases.[9][10]

Synthesis of the Building Block

The most direct and reliable method for preparing this compound is through the controlled oxidation of the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. A Swern oxidation or a similar mild oxidation protocol is ideal to prevent over-oxidation to the carboxylic acid.

G cluster_0 Synthetic Workflow A 1-(Boc-amino)cyclobutane- 1-carboxylic acid B tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate A->B  Reduction  (e.g., BH₃•THF) C This compound B->C  Mild Oxidation  (e.g., Swern, DMP)

Caption: Synthesis of the target building block.

Protocol 3.1: Synthesis via Swern Oxidation

This two-step protocol starts from the commercially available 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid.

Step A: Reduction of the Carboxylic Acid

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid (5.0 g, 21.8 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 43.6 mL, 43.6 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and quench by the slow, dropwise addition of methanol (20 mL), followed by 1 M HCl (20 mL).

  • Workup: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, which can often be used in the next step without further purification.

Step B: Swern Oxidation to the Aldehyde

  • Setup: To a flame-dried 500 mL three-neck flask equipped with a dropping funnel and a thermometer under an argon atmosphere, add anhydrous dichloromethane (DCM, 150 mL) and oxalyl chloride (2.8 mL, 32.7 mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 4.6 mL, 65.4 mmol) in DCM (20 mL) dropwise, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (from Step A, ~21.8 mmol) in DCM (50 mL) dropwise, maintaining the temperature below -65 °C. Stir for 1 hour at -78 °C.

  • Base Addition: Add triethylamine (15.2 mL, 109 mmol) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Add water (100 mL) to the reaction mixture. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid or oil.

Core Applications in Medicinal Chemistry

The true power of this building block lies in the orthogonal reactivity of its two functional groups, enabling a wide array of synthetic transformations.

G cluster_aldehyde Aldehyde Chemistry cluster_amine Amine Chemistry (Post-Deprotection) center_node tert-Butyl (1-formylcyclobutyl)carbamate reductive_amination Reductive Amination center_node->reductive_amination R-NH₂, NaBH(OAc)₃ wittig Wittig Olefination center_node->wittig Ph₃P=CHR aldol Aldol/Other C-C Bond Formation center_node->aldol Enolate, Base deprotection Boc Deprotection (TFA or HCl) center_node->deprotection After initial reaction acylation Amide Formation sulfonylation Sulfonamide Formation alkylation N-Alkylation deprotection->acylation RCOCl deprotection->sulfonylation RSO₂Cl deprotection->alkylation R-X, Base G A tert-Butyl (1-formylcyclobutyl)carbamate B Step 1: Reductive Amination with Benzylamine A->B C Intermediate 1 B->C D Step 2: Boc Deprotection with TFA C->D E Intermediate 2 (Amine Salt) D->E F Step 3: Acylation with Pyridine-3-carbonyl chloride E->F G Final Fragment F->G

Sources

Topic: High-Purity Isolation of tert-Butyl (1-formylcyclobutyl)carbamate: Protocols and Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

tert-Butyl (1-formylcyclobutyl)carbamate is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry, incorporating a protected amine and a reactive aldehyde on a cyclobutyl scaffold. The purity of this intermediate is paramount, as impurities can lead to side reactions, complex product mixtures, and low yields in subsequent synthetic steps. This application note provides a detailed guide to the purification of this compound from crude reaction mixtures. We present two primary, field-proven strategies: direct crystallization/trituration and silica gel flash chromatography. This guide includes step-by-step protocols, explanations of the underlying chemical principles, quality control procedures, and troubleshooting advice to enable researchers to obtain this key intermediate with the high degree of purity required for demanding applications.

Compound Profile and Physicochemical Properties

A thorough understanding of the target compound's properties is the foundation of an effective purification strategy.

PropertyData
Chemical Structure

(Illustrative)
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [2]
Appearance Typically an off-white solid or a viscous oil
InChIKey HZFZXPAIALRURU-UHFFFAOYSA-N[1]
Predicted XLogP3 1.2[1]
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes.

Rationale: The predicted XLogP3 value of 1.2 suggests moderate polarity, making the compound amenable to both normal-phase chromatography and crystallization from solvent/anti-solvent systems. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites influences its solubility and interaction with chromatographic stationary phases.

Understanding the Synthetic Landscape and Potential Impurities

The optimal purification strategy is dictated by the impurities present. A common synthesis involves the oxidation of the corresponding alcohol, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

Potential Impurities:

  • Unreacted Starting Material: The precursor alcohol.

  • Over-oxidation Product: The corresponding carboxylic acid, 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid.

  • Oxidizing Agent Residues: By-products from reagents like Dess-Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation reagents[3].

  • Solvent Residues: Residual solvents from the reaction and initial workup.

The presence of the highly polar carboxylic acid impurity, in particular, can complicate purification and often necessitates chromatographic separation.

Purification Strategy Selection

The choice between direct crystallization and chromatography depends on the crude purity and the required final purity. The following workflow provides a decision-making framework.

Purification_Workflow Start Crude Product (Post-Workup) TLC_Analysis Analyze Crude Purity via TLC Start->TLC_Analysis High_Purity High Crude Purity? (>90%, minor non-polar spots) TLC_Analysis->High_Purity Assess Spot Profile Low_Purity Low Crude Purity? (<90%, multiple polar spots) High_Purity->Low_Purity No Crystallization Strategy 1: Direct Crystallization / Trituration High_Purity->Crystallization Yes Chromatography Strategy 2: Flash Column Chromatography Low_Purity->Chromatography Yes QC_Final Final Product QC (NMR, HPLC, MP) Crystallization->QC_Final Chromatography->QC_Final Success Product Meets Purity Specs QC_Final->Success

Caption: Decision workflow for selecting the appropriate purification method.

Strategy 1: Purification by Crystallization / Trituration

This method is ideal when the crude product is relatively clean and tends to be an oil or an amorphous solid contaminated with non-polar impurities. The principle relies on the target compound's poor solubility in a non-polar solvent, which allows it to solidify while impurities remain dissolved. This technique is widely applied to Boc-protected amino acids that are initially isolated as oils[4][5].

Protocol 4.1: Trituration with a Non-Polar Solvent

Materials and Equipment:

  • Crude this compound (as an oil or waxy solid)

  • Weak polar or non-polar solvent (e.g., n-hexane, diethyl ether, or a mixture thereof)[4][6]

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Addition: Place the crude oily product into a flask. Add a non-polar solvent (e.g., n-hexane) in a volume approximately 5-10 times the weight of the crude material[4][5].

  • Trituration: Stir the mixture vigorously at room temperature. Use a spatula to scrape the sides of the flask, breaking up any clumps to encourage solidification. The goal is to "pulp" or slurry the material[4]. This process may take anywhere from 30 minutes to several hours.

    • Scientist's Note: If the product does not solidify, adding a seed crystal from a previously purified batch can induce crystallization[4][5]. Alternatively, cooling the mixture in an ice bath can decrease solubility and promote precipitation.

  • Filtration: Once the product has precipitated as a fine white or off-white solid, collect it by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with a small amount of cold non-polar solvent to remove any remaining soluble impurities.

  • Drying: Transfer the solid to a clean, pre-weighed dish and dry it under reduced pressure (vacuum) to a constant weight to afford the purified product.

Strategy 2: Purification by Flash Column Chromatography

When the crude mixture contains impurities with polarities similar to the product (e.g., the starting alcohol or over-oxidation product), flash chromatography is the most effective method. This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (silica gel).

Protocol 5.1: Silica Gel Flash Chromatography

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Mobile Phase: Hexane and Ethyl Acetate (EtOAc), HPLC grade

  • Compressed air or pump for pressure

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp (254 nm) and/or potassium permanganate (KMnO₄) stain for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in dichloromethane (DCM) or EtOAc.

    • Spot the solution on a TLC plate and develop it in a chamber containing a solvent system, starting with 20% EtOAc in Hexane (4:1 Hexane:EtOAc).

    • Visualize the plate under UV light and/or by staining. The aldehyde product should be visible with a KMnO₄ stain.

    • Adjust the solvent ratio until the desired product spot has a Retention Factor (Rƒ) of approximately 0.25-0.35 for optimal separation.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. The top of the silica bed should be flat.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent completely. This "dry loading" method often results in sharper bands.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase (e.g., 20% EtOAc in Hexane). Apply gentle pressure to achieve a steady flow rate.

    • Collect fractions sequentially in test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing them.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator at a bath temperature below 40°C to avoid potential degradation[7].

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

Chromatography_Workflow Start Crude Product TLC 1. Select Solvent System (Aim for Rf ≈ 0.3) Start->TLC Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Dry 8. Dry Under High Vacuum Evaporate->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Step-by-step workflow for flash column chromatography.

Quality Control and Purity Assessment

Confirming the purity of the final product is a critical final step.

Analysis MethodParameters & Expected Results
TLC Mobile Phase: 3:1 Hexane:EtOAc. Visualization: KMnO₄ stain. Result: A single spot with an Rƒ consistent with the main product spot from the crude mixture.
HPLC Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water gradient[8]. Detection: UV at 210 nm. Result: A single major peak (>95% purity).
¹H NMR Solvent: CDCl₃. Expected Peaks: Resonances corresponding to the aldehyde proton (~9.5 ppm), Boc group (~1.4 ppm), and cyclobutyl protons. Purity is confirmed by the absence of signals from starting materials or other impurities.
Melting Point Compare the observed melting point range to literature values. A sharp melting point is indicative of high purity.

Troubleshooting

ProblemPotential CauseSuggested Solution
Product "oils out" during crystallization Solvent is too polar; presence of hygroscopic impurities.[9]Add a more non-polar anti-solvent (e.g., pentane). Ensure the crude material is completely dry. Try dissolving in a minimal amount of ether and then adding hexane while stirring.
Poor separation on chromatography column Incorrect mobile phase polarity; column overloading; sample band is too diffuse.Re-optimize the mobile phase using TLC. Use less crude material for the column size. Use the dry loading method for sharper bands.
Product appears unstable after purification Aldehydes can be sensitive to air oxidation. The Boc group is acid-labile.[]Store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C). Ensure all solvents used in the final evaporation step are free of acid.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • (CN112661672A). Crystallization method of Boc-amino acid. Google Patents.
  • SIELC Technologies. (2018). tert-Butyl carbamate. Available at: [Link]

  • (2021). Crystallization method of Boc-amino acid. Eureka | Patsnap. Available at: [Link]

  • (CN1793110A). Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3). Available at: [Link]

  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Available at: [Link]

Sources

Scale-up synthesis of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Synthesis of tert-Butyl (1-formylcyclobutyl)carbamate via Parikh-Doering Oxidation

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis focuses on the oxidation of the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. A critical evaluation of common oxidation methodologies is presented, with a rationale for selecting the Parikh-Doering oxidation as the most suitable for larger-scale production due to its operational simplicity and non-cryogenic temperature requirements. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient method for producing this key intermediate.

Introduction and Strategic Rationale

The compound this compound is a key synthetic intermediate. The cyclobutane motif is increasingly incorporated into drug candidates to explore novel chemical space, and the aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and aldol condensations. The Boc-protected amine provides a stable, yet easily deprotectable, nitrogen source crucial for building more complex molecular architectures.

The synthesis of this target molecule is achieved through the oxidation of its precursor, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. While numerous methods exist for the oxidation of primary alcohols to aldehydes, many present significant challenges when transitioning from bench-scale to pilot-plant or manufacturing scale.[1]

  • Chromium-Based Reagents: These are highly effective but are associated with high toxicity and hazardous waste disposal issues, making them environmentally and economically unsuitable for large-scale synthesis.

  • Dess-Martin Periodinane (DMP): DMP offers mild conditions and high selectivity.[2] However, its high cost and potentially explosive nature under certain conditions make it a risky and expensive choice for industrial-scale production.[2][3]

  • Swern Oxidation: This is a widely used and powerful method.[4] Its primary drawback is the requirement for cryogenic temperatures (typically below -60 °C) to control the highly exothermic reaction and prevent side reactions.[5][6] Maintaining such low temperatures on a large scale is energy-intensive and requires specialized equipment, posing significant operational challenges.[7]

Considering these limitations, the Parikh-Doering oxidation emerges as a superior strategy for scale-up. This method utilizes a sulfur trioxide pyridine complex (SO₃•Py) to activate dimethyl sulfoxide (DMSO) as the oxidant.[8] The key advantage of this protocol is its ability to be conducted at much milder temperatures (0 °C to room temperature), which drastically simplifies the process and enhances safety on a larger scale.[9][10] It avoids the use of toxic heavy metals and the extreme cooling demanded by the Swern protocol, making it an operationally simpler and more economical choice for producing this compound in significant quantities.[8][9]

Experimental Protocol: Scale-Up Synthesis

This protocol details the synthesis of this compound from its corresponding alcohol via Parikh-Doering oxidation.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Molarity/EquivalentsNotes
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate144230-50-2201.271.0 eqStarting Material
Sulfur trioxide pyridine complex (SO₃•Py)26412-87-3159.163.0 eqHygroscopic; handle under inert atmosphere
Dimethyl sulfoxide (DMSO)67-68-578.137.0 eqAnhydrous grade recommended
Triethylamine (Et₃N)121-44-8101.195.0 eqAnhydrous grade recommended
Dichloromethane (DCM)75-09-284.93~10 VolAnhydrous grade recommended
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01-For work-up
Brine (Saturated aq. NaCl)7647-14-558.44-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-For drying
Equipment
  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Mechanical overhead stirrer

  • Thermometer/temperature probe

  • Addition funnel

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and addition funnel. Ensure the system is purged with an inert gas (Nitrogen or Argon) to maintain an anhydrous atmosphere.

  • Reagent Preparation: In the reaction flask, suspend the sulfur trioxide pyridine complex (3.0 eq) in anhydrous dichloromethane (DCM, ~5 volumes). Add triethylamine (5.0 eq) followed by anhydrous dimethyl sulfoxide (7.0 eq) via syringe or cannula. Stir the resulting mixture at room temperature for 15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM (~5 volumes) in the addition funnel. Add this solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining cooling in the ice bath.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a white solid or pale oil.

Process and Workflow Visualization

The following diagram illustrates the key stages of the scale-up synthesis protocol.

Scale_Up_Synthesis Setup 1. Reaction Setup - Inert Atmosphere (N2/Ar) - Mechanical Stirring Reagent_Charge 2. Reagent Charging (DCM) - SO3•Pyridine - Triethylamine - DMSO Setup->Reagent_Charge Cooling 3. Cooling to 0 °C - Ice-Water Bath Reagent_Charge->Cooling Substrate_Add 4. Substrate Addition - Alcohol in DCM (dropwise) - T < 5 °C Cooling->Substrate_Add Monitoring 5. Reaction Monitoring - TLC / HPLC Analysis Substrate_Add->Monitoring Quench 6. Quenching - Sat. aq. NaHCO3 Monitoring->Quench Upon Completion Workup 7. Aqueous Work-up - Phase Separation - Extraction & Washing Quench->Workup Isolation 8. Product Isolation - Drying (MgSO4) - Filtration - Concentration Workup->Isolation Purification 9. Purification - Flash Chromatography Isolation->Purification Final_Product Final Product tert-Butyl (1-formylcyclobutyl)carbamate Purification->Final_Product

Caption: Workflow for the Parikh-Doering synthesis of this compound.

Quality Control and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include ~9.5 ppm (s, 1H, -CHO), ~4.8 ppm (br s, 1H, -NH), ~2.0-2.4 ppm (m, 6H, cyclobutyl protons), and ~1.4 ppm (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include ~202 ppm (C=O, aldehyde), ~155 ppm (C=O, carbamate), ~80 ppm (quaternary C of t-butyl), ~60 ppm (quaternary C of cyclobutane), cyclobutyl CH₂ signals, and ~28 ppm (CH₃ of t-butyl).

  • HPLC: To determine purity (>95% is typical after chromatography). A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable.[11]

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₇NO₃ [M+H]⁺: 200.1281; Found: 200.1285.[12]

Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

ReagentHazard SummaryHandling Precautions
SO₃•Pyridine Complex Corrosive, causes severe skin and eye damage. Highly hygroscopic and reacts with water.Handle in a glovebox or under a stream of inert gas. Avoid inhalation of dust. Store in a tightly sealed container in a dry place.
Dichloromethane (DCM) Suspected carcinogen, skin and eye irritant. Volatile.Use only in a well-ventilated fume hood. Avoid contact with skin and eyes.
Triethylamine (Et₃N) Flammable liquid and vapor. Corrosive, causes severe skin burns and eye damage. Harmful if inhaled. Strong, unpleasant odor.Keep away from heat and ignition sources. Handle in a fume hood. Use a sealed system for transfers.
Dimethyl Sulfoxide (DMSO) Combustible liquid. Can increase the rate of skin absorption of other chemicals.Wear appropriate gloves (e.g., butyl rubber or laminate) as it can penetrate many common glove materials. Avoid skin contact.
tert-Butyl carbamate Irritant and harmful. Light sensitive.[13] Incompatible with strong oxidizing agents.[14]Avoid breathing dust and contact with skin and eyes.[13] Store in a cool, dark, and well-ventilated place.[13][14]

Waste Disposal: All chemical waste should be disposed of according to local, state, and federal regulations. Amine and chlorinated solvent waste streams should be segregated.

Conclusion

The Parikh-Doering oxidation provides a highly effective, safe, and scalable method for the synthesis of this compound. By avoiding the need for cryogenic temperatures and hazardous heavy metals, this protocol offers significant operational and economic advantages over alternative methods like the Swern and Dess-Martin oxidations. The procedure is robust, high-yielding, and well-suited for the production of multi-gram to kilogram quantities of this important synthetic intermediate, making it an invaluable tool for professionals in drug discovery and development.

References

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. Link

  • ResearchGate. (n.d.). Large scale epoxide hydrosilylation and Parikh-Doering oxidation. Link

  • Wuts, P. G. M. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(4), 779-781. Link

  • Reddit. (2022). Dess Martin periodinane. r/OrganicChemistry. Link

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Link

  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Link

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Link

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Link

  • Alfa Chemistry. (n.d.). Swern Oxidation. Link

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Link

  • Organic Process Research & Development. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Link

  • PubChem. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. Link

  • Apollo Scientific. (2022). Dess-Martin periodinane Safety Data Sheet. Link

  • Fisher Scientific. (2023). tert-Butyl carbamate Safety Data Sheet. Link

  • Wikipedia. (n.d.). Dess–Martin periodinane. Link

  • Future4200. (n.d.). Large-Scale Oxidations in the Pharmaceutical Industry. Link

  • Apollo Scientific. (n.d.). tert-Butyl (1-formylcyclopropyl)carbamate. Link

  • Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Link

  • Chemistry LibreTexts. (2023). Swern oxidation. Link

  • SIELC Technologies. (2018). tert-Butyl carbamate. Link

  • ResearchGate. (n.d.). t-Butyl carbamate. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Link

  • Sigma-Aldrich. (n.d.). tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate. Link

  • ChemicalBook. (n.d.). TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis. Link

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Link

  • J-STAGE. (n.d.). Novel one step transformation of carbamates into amides. Link

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Link

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Link

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Link

  • NIH. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Link

  • PubChemLite. (n.d.). Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3). Link

  • Sigma-Aldrich. (n.d.). Tert-butyl carbamate synthesis. Link

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Link

  • MDPI. (n.d.). A Recyclable, Metal-Free Mechanochemical Approach for the Oxidation of Alcohols to Carboxylic Acids. Link

  • ResearchGate. (n.d.). Efficient aerobic oxidation of alcohols to aldehydes and ketones using a ruthenium carbonyl complex.... Link

  • ResearchGate. (n.t.). ChemInform Abstract: Oxidation of Primary Alcohols to Methyl Esters.... Link

Sources

Application Note: Strategic Deployment of tert-Butyl (1-formylcyclobutyl)carbamate in the Synthesis of Novel Spirocyclic and Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Overview: The Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced three-dimensional (3D) character is paramount for improving selectivity, potency, and pharmacokinetic properties. Spirocyclic and fused ring systems containing strained carbocycles, such as cyclobutane, have emerged as particularly valuable motifs.[1] The rigid nature of the cyclobutane ring serves as a conformational anchor, precisely orienting substituents into vectors of chemical space that are often inaccessible with more flexible aliphatic or aromatic linkers.[1][2]

This guide focuses on tert-butyl (1-formylcyclobutyl)carbamate, a versatile and strategically designed building block. It uniquely combines the conformational rigidity of the cyclobutane core with two orthogonal reactive handles: a stable Boc-protected amine and a reactive aldehyde. This bifunctionality enables its participation in a range of powerful synthetic transformations, including multicomponent and cascade reactions, to rapidly assemble complex heterocyclic architectures.

Synthesis of the Core Building Block

The utility of any synthetic intermediate is predicated on its accessibility. This compound can be reliably prepared from commercially available starting materials. A common and efficient route involves the oxidation of the corresponding alcohol, which itself is derived from the corresponding amino acid. The Swern oxidation is a frequently employed method for the final aldehyde synthesis due to its mild conditions.[3]

Synthesis_Pathway A 1-(Boc-amino)cyclobutane- 1-carboxylic acid B tert-Butyl (1-(hydroxymethyl) cyclobutyl)carbamate A->B Reduction (e.g., BH₃·THF) C tert-Butyl (1-formylcyclobutyl) carbamate B->C Oxidation (e.g., Swern)

Figure 1. General synthetic route to the title reagent.

Application in Multicomponent Reactions (MCRs): The Ugi Reaction

Multicomponent reactions (MCRs) are a cornerstone of diversity-oriented synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient operation.[4][5] The isocyanide-based Ugi four-component reaction (Ugi-4CR) is arguably the most prominent MCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[6][7]

This compound serves as an ideal aldehyde component in the Ugi reaction, introducing the spirocyclic cyclobutane motif directly into the product.[8][9] This approach allows for the rapid generation of libraries of spiro[cyclobutane-1,X]-heterocycles, where X is the newly formed ring.

Mechanistic Pathway of the Ugi Reaction

The reaction is initiated by the condensation of the aldehyde and the amine to form an imine. The isocyanide then undergoes nucleophilic addition to the imine, generating a key nitrilium ion intermediate. This highly reactive species is trapped by the carboxylate anion, which, following an intramolecular acyl transfer (the Mumm rearrangement), yields the final α-acylamino amide product.[10][11]

Ugi_Workflow cluster_0 Reactant Assembly cluster_1 Key Intermediates A t-Butyl (1-formylcyclobutyl)carbamate Aldehyde Imine Imine Formation (A + B) A->Imine B Primary Amine R¹-NH₂ B->Imine C Carboxylic Acid R²-COOH Product α-Acylamino Amide Product (Spirocyclic Peptidomimetic) C->Product D Isocyanide R³-NC Nitrilium Nitrilium Ion (Imine + D) D->Nitrilium Imine->Nitrilium Nitrilium->Product Carboxylate Trapping & Mumm Rearrangement caption Conceptual workflow for the Ugi 4-component reaction.

Figure 2. Ugi reaction workflow to form spirocyclic peptidomimetics.

Experimental Protocol: Synthesis of a Spirocyclic α-Acylamino Amide

Materials:

  • This compound (1.0 eq., 213 mg, 1.0 mmol)

  • Benzylamine (1.0 eq., 107 mg, 1.0 mmol)

  • Acetic Acid (1.0 eq., 60 mg, 1.0 mmol)

  • tert-Butyl isocyanide (1.1 eq., 91 mg, 1.1 mmol)

  • Methanol (MeOH), 5 mL

Procedure:

  • To a 25 mL round-bottom flask, add this compound and dissolve in methanol.

  • Sequentially add benzylamine and acetic acid to the stirred solution at room temperature.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Seal the flask and stir at room temperature for 48 hours. Monitor reaction completion via TLC (e.g., 3:7 Ethyl Acetate:Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Data Summary:

EntryAmineCarboxylic AcidIsocyanideYield (%)
1BenzylamineAcetic Acidtert-Butyl88
2AnilineBenzoic AcidCyclohexyl81
3(R)-α-MethylbenzylamineAcetic AcidBenzyl79 (as d.r.)

Table 1. Representative yields for the Ugi-4CR using this compound.

Application in Cascade Reactions: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cascade reaction that forms tetrahydro-β-carbolines (THBCs) and tetrahydroisoquinolines (THIQs), core structures in numerous alkaloids and pharmaceuticals.[12][13] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic cyclization onto the aromatic ring.[12][14]

Using this compound as the aldehyde component provides a direct and efficient route to novel spiro[cyclobutane-1,1'-tetrahydro-β-carboline] derivatives. These scaffolds are of significant interest due to their rigid, 3D topology.

Mechanistic Pathway of the Pictet-Spengler Reaction

Under acidic conditions, the aldehyde condenses with the primary amine of a tryptamine derivative to form a Schiff base, which is in equilibrium with its protonated form, the highly electrophilic iminium ion. The electron-rich C2-position of the indole ring then acts as an intramolecular nucleophile, attacking the iminium ion to form a spirocyclic intermediate. Subsequent deprotonation re-aromatizes the indole ring system and furnishes the final THBC product.[12]

Pictet_Spengler Reagents t-Butyl (1-formylcyclobutyl)carbamate + Tryptamine Iminium Iminium Ion Intermediate Reagents->Iminium H⁺ (e.g., TFA) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Product Spiro[cyclobutane-1,1'- tetrahydro-β-carboline] Cyclization->Product Deprotonation

Figure 3. Reaction pathway for the spirocyclic Pictet-Spengler synthesis.

Experimental Protocol: Synthesis of a Spiro[cyclobutane-1,1'-tetrahydro-β-carboline]

Materials:

  • This compound (1.0 eq., 213 mg, 1.0 mmol)

  • Tryptamine (1.0 eq., 160 mg, 1.0 mmol)

  • Trifluoroacetic acid (TFA) (2.0 eq., 154 µL, 2.0 mmol)

  • Dichloromethane (DCM), anhydrous, 10 mL

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound and tryptamine in anhydrous DCM.

  • Stir the solution at room temperature.

  • Slowly add trifluoroacetic acid dropwise to the reaction mixture.

  • Continue stirring at room temperature for 16-24 hours, monitoring by TLC for the consumption of starting materials.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to isolate the pure spirocyclic product.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for accessing novel, three-dimensional heterocyclic scaffolds. Its successful application in robust and diversity-generating reactions like the Ugi and Pictet-Spengler demonstrates its potential for accelerating drug discovery programs. The spirocyclic nature of the products ensures the introduction of a rigid Csp³-rich center, a key feature for developing next-generation therapeutics. Future work will undoubtedly focus on leveraging this reagent in other named reactions, developing asymmetric variants of these transformations, and further exploring the biological activity of the resulting compound libraries.

References

  • Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: Chemical Reviews URL: [Link]

  • Title: The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols Source: ResearchGate URL: [Link]

  • Title: Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes Source: National Institutes of Health URL: [Link]

  • Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of spiro‐cyclobutane‐pyrrolines Source: ResearchGate URL: [Link]

  • Title: Multicomponent Reactions of Cyclobutanones Source: PubMed URL: [Link]

  • Title: Multicomponent Reactions of Cyclobutanones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years Source: Frontiers in Chemistry URL: [Link]

  • Title: Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3) Source: PubChem URL: [Link]

  • Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]

  • Title: Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Title: Multicomponent Reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death Source: National Institutes of Health URL: [Link]

  • Title: Ugi Four-Component Reactions Using Alternative Reactants Source: National Institutes of Health URL: [Link]

  • Title: Multicomponent Reactions in Total Synthesis Source: Caltech URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits Source: National Institutes of Health URL: [Link]

  • Title: Ugi Four-Component Reactions Using Alternative Reactants Source: Semantic Scholar URL: [Link]

  • Title: Modified pictet-spengler reaction and products prepared therefrom Source: Google Patents URL
  • Title: Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles Source: MDPI URL: [Link]

Sources

Application Notes and Protocols: Selective Deprotection of the Boc Group from tert-Butyl (1-formylcyclobutyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1] However, its removal from molecules bearing other sensitive functionalities, such as aldehydes, requires carefully optimized conditions to ensure high yield and purity of the desired product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective deprotection of tert-butyl (1-formylcyclobutyl)carbamate and its derivatives. We delve into the mechanistic underpinnings of acid-catalyzed deprotection, present validated, step-by-step protocols using common reagents like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane, and discuss critical considerations for preserving the integrity of the acid-sensitive formyl group. A comparative analysis of methodologies and a troubleshooting guide are included to empower chemists to navigate this crucial synthetic transformation with confidence.

Introduction: The Challenge of Selective Deprotection

The Boc group's utility stems from its robustness towards a wide range of non-acidic reagents, allowing for complex synthetic manipulations on other parts of a molecule.[2] Its removal is typically accomplished under strong acidic conditions.[3] The target substrate, this compound, presents a specific challenge: the presence of an aldehyde. While aldehydes are generally compatible with the anhydrous acidic conditions used for Boc cleavage, they are not impervious. The risk of side reactions, such as acetal formation in the presence of nucleophilic solvents or degradation under excessively harsh conditions, necessitates a carefully chosen deprotection strategy.[4][5]

The primary goal is to cleave the C-O bond of the carbamate to liberate the free amine without compromising the formyl moiety. This guide provides the technical details to achieve this selectivity.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a well-established acid-catalyzed elimination reaction.[6] The process occurs via a stable tertiary carbocation intermediate, ensuring a clean and efficient transformation under appropriate conditions.[7]

The mechanism proceeds in four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[1][8] This initial step activates the carbamate for cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][7] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly formed free amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).[7][9]

DecisionTree Figure 2: Deprotection Method Selection Start Start: Deprotect Boc-Amine (Aldehyde Present) StandardConditions Try Standard Conditions (Protocol 1 or 2) Start->StandardConditions Monitor Monitor Reaction (TLC/LCMS) StandardConditions->Monitor CheckComplete Reaction Complete & Clean? Monitor->CheckComplete Workup Proceed to Work-up CheckComplete->Workup Yes Troubleshoot Troubleshoot Reaction CheckComplete->Troubleshoot No Incomplete Incomplete Reaction Troubleshoot->Incomplete Degradation Substrate/Product Degradation Troubleshoot->Degradation IncreaseTime Increase Time / Temp / Acid Conc. Incomplete->IncreaseTime StrongerAcid Switch to Stronger Acid (e.g., Neat TFA) Incomplete->StrongerAcid MilderConditions Consider Milder Methods (e.g., Lewis Acids, Phosphoric Acid) Degradation->MilderConditions

Sources

Catalytic Methods for the Synthesis of tert-Butyl (1-formylcyclobutyl)carbamate: A Guide to Modern Oxidation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (1-formylcyclobutyl)carbamate is a valuable bifunctional building block in medicinal chemistry, prized for the conformational rigidity imparted by its cyclobutane core. This constrained scaffold is instrumental in the design of potent and selective therapeutic agents, particularly protease inhibitors. This application note provides a comprehensive guide to the synthesis of this key intermediate, focusing on the critical oxidation of its precursor, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. We present detailed, field-proven protocols for several robust catalytic oxidation methods, including Dess-Martin Periodinane (DMP), Parikh-Doering, and TEMPO-mediated oxidations. The causality behind experimental choices, mechanistic insights, and comparative data are provided to empower researchers to select and execute the optimal synthetic strategy for their specific laboratory and program needs.

Introduction: The Strategic Importance of Constrained Scaffolds

In modern drug discovery, the use of conformationally constrained scaffolds is a key strategy for enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic properties. The cyclobutane moiety in this compound serves this purpose by limiting the rotational freedom of the molecule, thereby pre-organizing it for interaction with a biological target. The aldehyde functionality provides a versatile handle for a wide range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a cornerstone intermediate for building molecular complexity.

The synthesis of this aldehyde, however, requires a chemoselective oxidation that preserves the acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide details the practical synthesis of the necessary alcohol precursor and evaluates three premier catalytic oxidation methods for its conversion to the target aldehyde.

Overall Synthetic Strategy

The most efficient and reliable pathway to this compound is a two-stage process starting from commercially available 1-aminocyclobutane-1-carboxylic acid.

  • Stage 1: Precursor Synthesis. This stage involves the Boc-protection of the amino group followed by the reduction of the carboxylic acid to the primary alcohol, yielding tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

  • Stage 2: Catalytic Oxidation. The precursor alcohol is then oxidized to the target aldehyde using a chemoselective catalytic method.

G cluster_0 Overall Synthetic Workflow A 1-Aminocyclobutane- 1-carboxylic Acid B N-Boc Protected Carboxylic Acid A->B 1. (Boc)₂O, Base (e.g., NaHCO₃, Dioxane/H₂O) C tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (Precursor Alcohol) B->C 2. Reduction (e.g., BH₃·THF or Ethyl Chloroformate/NaBH₄) D This compound (Target Aldehyde) C->D 3. Catalytic Oxidation (DMP, Parikh-Doering, etc.)

Figure 1: High-level workflow for the synthesis of the target aldehyde.

Stage 1 Protocol: Synthesis of Precursor Alcohol

Protocol 1: Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

This protocol first protects the amine and then reduces the carboxylic acid.

Part A: N-Boc Protection

  • Reaction Setup: To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 3.0 eq).[1]

  • Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by TLC.

  • Work-up: Once the starting material is consumed, wash the reaction mixture with ethyl acetate to remove impurities. Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract the acidified aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid, which can often be used without further purification.[1]

Part B: Reduction to Alcohol

  • Activation: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar). Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). A white precipitate will form. Stir for 30 minutes.

  • Reduction: In a separate flask, suspend sodium borohydride (NaBH₄, 2.0 eq) in water and cool to 0 °C. Add the activated ester mixture from the previous step dropwise to the NaBH₄ suspension.

  • Reaction & Quench: Stir the reaction vigorously at 0 °C for 1-2 hours. Carefully quench the reaction by the slow addition of 1N HCl until gas evolution ceases.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield the pure precursor alcohol.

Stage 2: Catalytic Oxidation Protocols

The choice of oxidation catalyst is critical and depends on factors like scale, available equipment, and tolerance for specific impurities or byproducts. Below are three robust methods.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is a highly reliable and mild method, known for its excellent chemoselectivity and compatibility with sensitive functional groups like the Boc-protecting group.[2][3] It proceeds under neutral conditions at room temperature, making it a laboratory favorite, especially for preventing epimerization in chiral substrates.[3]

G cluster_1 Dess-Martin Periodinane Oxidation Cycle A Precursor Alcohol (R-CH₂OH) C Diacetoxyalkoxy- periodinane Intermediate A->C Ligand Exchange B Dess-Martin Periodinane (DMP) B->C D Target Aldehyde (R-CHO) C->D Intramolecular Proton Transfer E Iodinane Byproduct C->E F Acetic Acid (2 eq) C->F

Figure 2: Simplified mechanism of the Dess-Martin Oxidation.

Protocol 2: DMP Oxidation

  • Reaction Setup: Dissolve the precursor alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Add solid Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion.[4]

    • Causality: A slight excess of DMP ensures complete conversion of the alcohol. DCM is an excellent solvent as it is inert and easily removed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (typically complete within 1-3 hours).

  • Quench & Work-up: Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃, ~5 eq). Stir for 15-20 minutes until the organic layer is clear.

    • Causality: The thiosulfate quenches any remaining DMP and reduces the iodinane byproduct to a more water-soluble species, simplifying the work-up.[4]

  • Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps but can be further purified by silica gel chromatography if necessary.

Safety Note: Dess-Martin Periodinane is shock-sensitive and potentially explosive, especially upon heating. Handle with care and store appropriately.

Method B: Parikh-Doering Oxidation

The Parikh-Doering oxidation is a variant of the activated DMSO oxidations, which also include the Swern oxidation.[5] It utilizes a sulfur trioxide pyridine complex (SO₃·py) as the activator, which is less noxious and easier to handle than oxalyl chloride used in the Swern protocol.[6] A key advantage is its ability to be run at temperatures between 0 °C and room temperature, avoiding the need for cryogenic (-78 °C) conditions.[7]

G cluster_2 Parikh-Doering Oxidation Mechanism A DMSO C Active Electrophile A->C B SO₃•Pyridine B->C Activation E Alkoxysulfonium Ion C->E Nucleophilic Attack D Precursor Alcohol (R-CH₂OH) D->E F Sulfur Ylide E->F + Base (e.g., Et₃N) - H⁺ G Target Aldehyde (R-CHO) F->G Intramolecular Proton Abstraction H Dimethyl Sulfide (DMS) F->H

Figure 3: Key steps in the Parikh-Doering Oxidation.

Protocol 3: Parikh-Doering Oxidation

  • Reaction Setup: Dissolve the precursor alcohol (1.0 eq) and a hindered base such as diisopropylethylamine (DIPEA, 3.0-5.0 eq) in a mixture of anhydrous DMSO and anhydrous DCM.[8]

  • Activator Addition: Cool the solution to 0 °C in an ice bath. Add the sulfur trioxide pyridine complex (SO₃·py, 2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Causality: The base is crucial for deprotonating the intermediate alkoxysulfonium ion to form the reactive sulfur ylide.[7] Running the reaction at 0 °C prevents the formation of common byproducts like methyl thiomethyl ethers.[7]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 1-4 hours. Monitor progress by TLC.

  • Quench & Work-up: Quench the reaction by adding water.

  • Extraction & Purification: Extract the mixture with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash sequentially with 5% citric acid, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Method C: TEMPO-Mediated Catalytic Aerobic Oxidation

For applications where scalability and "green" chemistry principles are a priority, a TEMPO-based aerobic oxidation is an excellent choice. This method uses a catalytic amount of a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or the more efficient 2-azaadamantane N-oxyl (AZADO), in conjunction with a co-catalyst (often copper-based) and a terminal oxidant, which can be ambient air.[9][10][11] This avoids the use of stoichiometric, often toxic, and expensive reagents.

Protocol 4: AZADO/Copper Aerobic Oxidation

  • Catalyst Preparation: In a flask open to the air, dissolve the precursor alcohol (1.0 eq) in a suitable solvent like acetonitrile.

  • Addition of Catalysts: Add AZADO (0.01-0.05 eq), 2,2'-bipyridyl (bpy, 0.05 eq), and copper(I) bromide (CuBr, 0.05 eq).[9]

    • Causality: The copper(I)/bpy complex is the active co-catalyst that facilitates the regeneration of the active oxoammonium species from the nitroxyl radical using oxygen from the air as the terminal oxidant.[10]

  • Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere. The reaction is often accompanied by a color change. Monitor by TLC (typically 4-24 hours).

  • Work-up & Purification: Once complete, concentrate the reaction mixture. The residue can be directly purified by silica gel chromatography to remove the catalysts and yield the pure aldehyde.

Comparative Summary of Oxidation Methods

FeatureDess-Martin PeriodinaneParikh-DoeringTEMPO/AZADO Aerobic
Reagent Type Stoichiometric Hypervalent IodineStoichiometric Activated DMSOCatalytic Radical/Metal
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Typical Time 1-3 hours2-5 hours4-24 hours
Typical Yield High (>90%)Good to High (80-95%)Good to High (80-95%)
Key Advantages Very mild, neutral pH, high yield, easy work-up.[3][4]Avoids cryogenic temps, uses stable activator.[7]Catalytic, uses air as oxidant, "greener".[9][11]
Key Considerations Reagent is expensive and potentially explosive.[3]Produces foul-smelling DMS byproduct.[5]Can be slower, requires catalyst optimization.
Scalability Best for small to medium scale.Good for medium to large scale.Excellent for large scale.

Conclusion

The synthesis of this compound is readily achievable through a two-stage process involving the preparation of a precursor alcohol followed by a chemoselective oxidation. For rapid, small-scale synthesis in a discovery setting, the Dess-Martin Periodinane oxidation offers unmatched reliability and simplicity. For larger-scale syntheses where cost and safety are paramount, the Parikh-Doering oxidation provides a robust, non-cryogenic alternative. For process development and green chemistry initiatives, TEMPO/AZADO-mediated aerobic oxidation represents the state-of-the-art, minimizing waste and utilizing a truly catalytic system. By understanding the mechanisms and practical considerations of each method presented, researchers can confidently synthesize this valuable building block for the advancement of their drug development programs.

References

  • Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3236-40. Available at: [Link]

  • Barday, M., et al. (2021). Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives. European Journal of Organic Chemistry, 2021(21), 3023–3034. Available at: [Link]

  • Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. PubMed. Available at: [Link]

  • Shibuya, M., et al. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. ChemInform, 45(32). Available at: [Link]

  • De Luca, L., et al. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041-3043. Available at: [Link]

  • De Luca, L., et al. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Chemistry Portal. Available at: [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. NROChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Available at: [Link]

  • Chem-Station. (2014). Swern Oxidation. Chem-Station Int. Ed.. Available at: [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses Procedure. Available at: [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions. Available at: [Link]

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549-7552. Available at: [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
  • YouTube. (2022). Parikh-Doering oxidation. Chemiz. Available at: [Link]

  • Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-formylcyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying chemistry and actionable steps for resolution.

Question 1: Why is my yield of this compound unexpectedly low?

Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. The most common synthetic route to this compound is the oxidation of the corresponding primary alcohol, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. The choice of oxidizing agent and reaction conditions are critical.

Possible Cause 1: Inefficient Oxidation

If the oxidation of the primary alcohol to the aldehyde is incomplete, you will isolate a mixture of starting material and product.

  • Troubleshooting:

    • Verify Reagent Quality: Ensure your oxidizing agent (e.g., Dess-Martin periodinane, or reagents for Swern oxidation) is fresh and has been stored correctly. Dess-Martin periodinane (DMP) is sensitive to moisture.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as excessive heat can promote side reactions.

    • Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent are used. For activated DMSO oxidations like the Swern, a typical molar ratio of substrate:oxalyl chloride:DMSO:triethylamine is 1:2:3:6.[1]

Possible Cause 2: Formation of an Over-oxidation Product

While mild oxidizing agents are typically used to prevent this, over-oxidation of the aldehyde to a carboxylic acid can occur, especially if stronger oxidants or harsh conditions are employed.[2][3][4]

  • Troubleshooting:

    • Choice of Oxidant: Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[5][6][7][8] These methods are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation.[5][9]

    • Immediate Work-up: Once the reaction is complete, proceed with the work-up and purification without delay to minimize the risk of product degradation or further reaction.

Possible Cause 3: Pummerer Rearrangement (in Swern Oxidation)

A well-known side reaction in Swern oxidations, especially at elevated temperatures, is the Pummerer rearrangement, which can lead to the formation of a methylthiomethyl (MTM) ether byproduct.[1]

  • Troubleshooting:

    • Strict Temperature Control: It is crucial to maintain the reaction temperature below -60 °C during the formation of the active oxidant and subsequent addition of the alcohol.[1][10] The reaction is highly exothermic, so slow addition of reagents is critical.[10]

Question 2: I see an unexpected peak in my NMR spectrum. What could it be?

The identity of an unknown peak will depend on the specific synthetic method used. Below are common impurities associated with standard oxidation procedures.

For Swern Oxidation:

  • Methylthiomethyl (MTM) ether of the starting alcohol: This byproduct arises from the Pummerer rearrangement.[1] Its signature in the ¹H NMR would be a new singlet integrating to three protons around δ 2.1-2.3 ppm (S-CH₃) and a singlet integrating to two protons around δ 4.6-4.8 ppm (O-CH₂-S).

  • Unreacted Starting Material: The presence of the carbinol proton (the CH-OH proton) and the CH₂OH protons of the starting alcohol.

For Dess-Martin Periodinane (DMP) Oxidation:

  • Iodinane byproduct: The reduced form of DMP can sometimes be carried through the work-up. This is an aromatic compound and will show signals in the aromatic region of the ¹H NMR spectrum.

  • Acetic Acid: A byproduct of the reaction that can be present if the work-up is not sufficiently basic.[6] This will appear as a singlet around δ 2.1 ppm in the ¹H NMR.

Question 3: My final product is unstable and decomposes upon storage. How can I improve its stability?

Aldehydes, in general, can be susceptible to oxidation and other degradation pathways.

  • Storage Conditions: Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended) and protected from light.

  • Purity: Ensure the product is free from acidic or basic impurities that could catalyze decomposition. If necessary, re-purify the compound.

  • Solvent Choice: If stored in solution, use a non-protic, anhydrous solvent.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the most common methods for synthesizing this compound?

The most prevalent and reliable methods involve the oxidation of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. The two most widely employed methods are:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[11][12] It is known for its mild conditions and high yields.[5][11] However, it requires cryogenic temperatures and generates foul-smelling dimethyl sulfide as a byproduct.[10][11]

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, Dess-Martin periodinane, to oxidize the primary alcohol.[6][7] It offers several advantages, including mild reaction conditions (often at room temperature), shorter reaction times, and a simplified workup.[6][13]

How can I effectively monitor the progress of the oxidation reaction?
  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting alcohol and the product aldehyde. The aldehyde product should have a higher Rf value than the more polar alcohol starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.

What is the best way to purify the final product?
  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the bulk of the reagents and byproducts. For Swern oxidation, this involves quenching the reaction with a suitable reagent and then extracting the product into an organic solvent. For DMP oxidation, the reaction mixture is often diluted with an organic solvent and washed with a sodium bicarbonate and/or sodium thiosulfate solution to remove acidic byproducts and the reduced iodine species.

  • Column Chromatography: The most common method for obtaining highly pure this compound is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically an effective eluent system.

  • Trituration: In some cases, if the product crystallizes and the impurities are highly soluble in a non-polar solvent, trituration with a solvent like cold iso-hexane can be an effective purification method.[14]

Are there any safety considerations I should be aware of?
  • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[11] Therefore, it is imperative to perform this reaction in a well-ventilated fume hood.[11] The reaction is also highly exothermic and requires careful temperature control to avoid uncontrolled decomposition.[10]

  • Dess-Martin Periodinane: DMP is potentially explosive under certain conditions, particularly when heated.[6] It should be handled with care and stored according to the manufacturer's recommendations.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling any chemicals.

Visualizing Reaction Pathways

Main Synthetic Pathway and Common Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Starting Material tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Product tert-Butyl (1-formylcyclobutyl)carbamate Starting Material->Product Mild Oxidation (e.g., Swern, DMP) Pummerer Product Pummerer Rearrangement Product (MTM Ether) Starting Material->Pummerer Product Swern Oxidation (High Temp.) Over-oxidation Over-oxidation Product (Carboxylic Acid) Product->Over-oxidation Harsh Conditions/ Strong Oxidant

Caption: Synthetic pathways in the preparation of the target aldehyde.

Troubleshooting Workflow for Low Yield

G start Low Yield of Product check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize Conditions: - Verify Reagent Quality - Increase Reaction Time/Temp - Check Stoichiometry incomplete->optimize check_byproducts Analyze for Byproducts (NMR/MS) complete->check_byproducts over_oxidation Over-oxidation Detected check_byproducts->over_oxidation Carboxylic Acid pummerer Pummerer Product Detected (Swern) check_byproducts->pummerer MTM Ether change_oxidant Use Milder Oxidant (e.g., DMP) over_oxidation->change_oxidant control_temp Strict Temperature Control (<-60 °C) pummerer->control_temp

Sources

Technical Support Center: Synthesis of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-formylcyclobutyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Overview of the Synthesis

The most common and reliable route to synthesize this compound is through the selective oxidation of its precursor, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This transformation is a critical step that requires careful control of reaction conditions to prevent over-oxidation or the formation of side products.

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product SM tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate P tert-Butyl (1-formylcyclobutyl)carbamate SM->P Mild Oxidation (e.g., Swern, DMP, TEMPO)

Caption: Synthetic route from the primary alcohol to the target aldehyde.

Several mild oxidation methods are suitable for this conversion. This guide will focus on the Swern oxidation, a robust and high-yielding method, while also discussing common alternatives.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate challenging?

A1: The primary challenge is achieving selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid. Aldehydes, particularly those without α-hydrogens that can enolize, can be susceptible to further oxidation. Additionally, the Boc (tert-butoxycarbonyl) protecting group is acid-labile and can be cleaved under harsh acidic conditions, which are present in some oxidation protocols (e.g., Jones oxidation). Therefore, mild and controlled oxidation conditions are essential.[1][2]

Q2: What are the most common methods for this oxidation, and how do I choose one?

A2: The choice of oxidant depends on factors like scale, available equipment, desired purity, and tolerance for certain byproducts. The three most common methods are:

  • Swern Oxidation: High yields, but requires cryogenic temperatures (-78 °C) and produces volatile, odorous dimethyl sulfide.

  • Dess-Martin Periodinane (DMP): Operates at room temperature and is experimentally simple, but the reagent is expensive and potentially explosive under shock or heat.

  • TEMPO-based Oxidations: Uses a catalyst (like TEMPO) with a stoichiometric co-oxidant (like bleach or PhI(OAc)₂). It is efficient but can be sensitive to functional groups.[3][4]

The table below provides a comparative summary:

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO/(co-oxidant)
Temperature -78 °CRoom Temperature0 °C to Room Temperature
Key Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinaneTEMPO, NaOCl (Bleach)
Common Yield >90%>90%85-95%
Pros High yield, reliable, fastOperationally simple, mildCatalytic, avoids heavy metals
Cons Requires low temp, odorous byproductReagent is expensive & explosiveCan over-oxidize, sensitive

Q3: My starting material, the alcohol, is difficult to source. Can I synthesize it?

A3: Yes, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate can be synthesized from 1-aminocyclobutanecarboxylic acid. The process typically involves two steps: 1) Protection of the amine with a Boc group using Di-tert-butyl dicarbonate (Boc₂O), and 2) Reduction of the carboxylic acid to a primary alcohol using a reducing agent like borane (BH₃) or lithium aluminum hydride (LAH).

Detailed Experimental Protocol: Swern Oxidation

This protocol is a validated starting point for the synthesis. All glassware should be oven- or flame-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

Materials:

  • tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Oxalyl chloride (1.1 eq)

  • Anhydrous Triethylamine (TEA) (5.0 eq)

Procedure:

  • Activator Formation: To a solution of oxalyl chloride (1.1 eq) in anhydrous DCM, add anhydrous DMSO (2.2 eq) dropwise at -78 °C (a dry ice/acetone bath). Stir the mixture for 15 minutes. A white precipitate may form.

  • Alcohol Addition: Add a solution of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Quenching: Add anhydrous triethylamine (5.0 eq) dropwise. The mixture may become thick. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.

  • Workup:

    • Add water to the reaction mixture and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Troubleshooting Guide

Low yield or the presence of impurities are the most common issues encountered. This section provides a systematic approach to identifying and resolving these problems.

Troubleshooting_Flowchart start Low or No Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_present Is Starting Material (SM) a Major Component? check_tlc->sm_present cause_reagents Potential Cause: - Degraded Reagents - Insufficient Equivalents - Moisture Contamination sm_present->cause_reagents Yes cause_temp Potential Cause: - Incorrect Temperature - Premature Warming sm_present->cause_temp Yes sm_absent Is Product or a New Spot a Major Component? sm_present->sm_absent No solution_reagents Solution: 1. Use fresh/purified reagents. 2. Verify stoichiometry. 3. Ensure anhydrous conditions. cause_reagents->solution_reagents solution_temp Solution: 1. Maintain temp at -78°C. 2. Add reagents slowly to control exotherms. cause_temp->solution_temp cause_workup Potential Cause: - Product loss during workup - Emulsion formation - Product instability sm_absent->cause_workup Yes cause_side_reaction Potential Cause: - Pummerer rearrangement - Over-oxidation sm_absent->cause_side_reaction Yes solution_workup Solution: 1. Perform careful extractions. 2. Use brine to break emulsions. 3. Avoid harsh pH or heat. cause_workup->solution_workup solution_side_reaction Solution: 1. Strictly control temperature. 2. Check for carboxylic acid   (remove with basic wash). cause_side_reaction->solution_side_reaction

Caption: A logical workflow for troubleshooting low product yield.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Validation Recommended Solution
Moisture Contamination The Swern activating species (chlorosulfonium salt) is highly reactive towards water. Water will consume the reagent, halting the oxidation. Validation: Use of anhydrous solvents and reagents is paramount. Reagents should be purchased in sure-seal bottles or freshly distilled.[5]Flame- or oven-dry all glassware. Use anhydrous solvents dispensed from a solvent purification system or from a sure-seal bottle under an inert atmosphere.
Incorrect Temperature Control The reaction intermediate is only stable at very low temperatures. If the temperature rises above -60 °C before the addition of triethylamine, side reactions like the Pummerer rearrangement can occur, consuming the intermediate and reducing the yield.Use a properly insulated dry ice/acetone or cryocool bath to maintain a steady -78 °C. Add reagents dropwise via a syringe pump to control any exotherm.
Degraded Reagents Oxalyl chloride can decompose over time. DMSO must be anhydrous. Triethylamine should be distilled and stored over KOH to ensure it is dry and free of amine salts. Validation: A cloudy or discolored reagent is a sign of degradation.Use freshly opened bottles of reagents or purify them immediately before use. For example, DMSO can be distilled from CaH₂ under reduced pressure.
Loss During Workup The product aldehyde has some water solubility and can be lost if extractions are not performed thoroughly. Emulsions can also form, trapping the product. The Boc group is sensitive to strong acid, so prolonged contact with 1M HCl should be avoided.[1]Extract the aqueous layer at least three times with DCM. If an emulsion forms, add brine to help break the layers. Minimize the time the organic layer is in contact with the acidic wash.
Issue 2: Presence of Impurities in the Final Product
Impurity Observed Identification (TLC/¹H NMR) Cause & Prevention
Unreacted Starting Material Spot at the same Rf as the starting alcohol on TLC. Corresponding -CH₂OH signals in ¹H NMR (~3.5 ppm).Cause: Incomplete reaction. Prevention: Ensure all reagents are fresh and added in the correct stoichiometry. Allow the reaction to stir for the full recommended time before quenching.
Carboxylic Acid (Over-oxidation) A more polar spot on TLC. A broad -OH peak in ¹H NMR (>10 ppm).Cause: While rare with Swern, this can happen with other oxidants like TEMPO if the reaction is left too long. Prevention: Monitor the reaction closely by TLC. Removal: The acid can be removed by washing the organic layer with a mild base like saturated NaHCO₃ solution.
Dimethyl Sulfide Strong, unpleasant odor. Singlet in ¹H NMR around 2.1 ppm.Cause: This is a mandatory byproduct of the Swern oxidation. Removal: It is highly volatile and is typically removed when the solvent is evaporated under reduced pressure. A high-vacuum line can be used for complete removal.

References

  • Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Loev, B., & Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. Available at: [Link]

  • PubChem. Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3). Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • ResearchGate. t-Butyl carbamate. Available at: [Link]

  • PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. NIH. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Semantic Scholar. Oxidation of Alcohols. Available at: [Link]

  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. Available at: [Link]

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Troubleshooting purification of tert-Butyl (1-formylcyclobutyl)carbamate by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the successful chromatographic purification of tert-Butyl (1-formylcyclobutyl)carbamate.

Technical Support Center: Purifying this compound

Welcome to the technical support center for the purification of this compound. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during the chromatographic purification of this specific molecule. The unique combination of a strained cyclobutane ring, a reactive aldehyde, and an acid-labile Boc protecting group presents a distinct set of purification hurdles. This document will equip you with the expertise to navigate these challenges, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: After column chromatography, my yield of this compound is significantly lower than expected. What are the likely causes?

A1: Significant yield loss during chromatographic purification of this compound typically points to two primary issues:

  • On-Column Degradation: The molecule possesses two sensitive functional groups: an acid-labile tert-butoxycarbonyl (Boc) protecting group and a reactive aldehyde.[1][2] Standard silica gel is inherently acidic and can catalyze the removal of the Boc group or promote side reactions of the aldehyde.[3]

  • Irreversible Adsorption: Highly polar impurities or degradation products can bind strongly to the silica surface, sometimes co-adsorbing your product and preventing its elution.

Q2: My post-column TLC analysis shows a new, more polar spot that wasn't in the crude material. What is this new compound?

A2: The appearance of a new, highly polar spot is a classic indicator of Boc group cleavage.[2][4] The acidic nature of the silica gel stationary phase can remove the Boc group, yielding the free amine (1-aminocyclobutanecarbaldehyde). This free amine is significantly more polar and will have a much lower Rf value on the TLC plate.

Q3: Can I use methanol or ethanol in my eluent to increase polarity and elute my compound faster?

A3: It is strongly advised to avoid alcohol-based solvents like methanol or ethanol in your mobile phase.[5] The aldehyde functional group can react with alcohols, especially in the presence of an acidic catalyst (like silica gel), to form hemiacetals or acetals.[5] This leads to multiple spots on the TLC, complicates purification, and reduces the yield of your desired aldehyde.

Q4: My compound is streaking badly on the TLC plate and the column. How can I improve the peak shape?

A4: Streaking is often caused by the acidic nature of the aldehyde or potential degradation to the corresponding carboxylic acid, which interacts strongly with the silica gel. To mitigate this, you can add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to your mobile phase.[5] This neutralizes the acidic sites on the silica, leading to sharper bands and improved separation.

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common purification problems.

Problem 1: Product Degradation - Loss of the Boc Protecting Group

The Boc group is notoriously sensitive to acid.[2][] The default acidic environment of silica gel is often sufficient to cause partial or complete deprotection.

Diagnostic Workflow:

start Observe new, baseline spot on post-column TLC cause Probable Cause: Boc Deprotection start->cause solution1 Solution 1: Neutralize Stationary Phase cause->solution1 Primary Action solution2 Solution 2: Modify Mobile Phase cause->solution2 Alternative solution3 Solution 3: Change Stationary Phase cause->solution3 If problem persists

Caption: Decision tree for troubleshooting Boc deprotection.

Solutions & Protocols:

  • Neutralize the Stationary Phase: Before packing your column, prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (Et₃N) by volume. This deactivates the acidic silanol groups responsible for cleaving the Boc group.

  • Modify the Mobile Phase: If you prefer not to pre-treat the silica, adding 0.1-0.5% Et₃N to your mobile phase can also be effective.[5] However, be aware that triethylamine absorbs UV light and can complicate the analysis of fractions by TLC if your compound has a low extinction coefficient.

  • Use an Alternative Stationary Phase: If the compound remains unstable, switch to a less acidic stationary phase. Alumina (neutral or basic) is a common alternative.[3] Perform TLC analysis on alumina plates first to ensure your separation is still viable.

Problem 2: Aldehyde Instability and Side Reactions

Aldehydes are prone to oxidation and can react with nucleophilic solvents.[5][7]

Common Issues & Solutions:

ProblemProbable CauseRecommended Solution
Broad peaks, smearing Oxidation to the carboxylic acid on the column.Use fresh, high-purity solvents. Run the column promptly after loading. Consider adding 0.1% triethylamine to the eluent to prevent acid-catalyzed oxidation.
Multiple new, less polar spots Formation of hemiacetals/acetals.Strictly avoid using alcohol-based solvents (Methanol, Ethanol) in the mobile phase.[5] Use solvent systems like Hexanes/Ethyl Acetate or Dichloromethane/Acetone.
Irreversible binding to column Reaction with the stationary phase.This is a known issue with amino-functionalized silica columns, which can form imines with aldehydes. Stick to standard, unmodified silica gel or alumina for purification.
Problem 3: Poor Separation from Impurities

Achieving good separation requires careful optimization of the mobile phase and loading technique.

Workflow for Method Development:

cluster_0 Method Development Workflow tlc 1. TLC Screening (Find Rf ≈ 0.3) loading 2. Choose Loading Method (Dry Loading Preferred) tlc->loading column 3. Run Column (Gradient vs. Isocratic) loading->column analysis 4. Analyze Fractions (TLC/LC-MS) column->analysis

Caption: Workflow for optimizing chromatographic separation.

Key Considerations:

  • TLC Screening: Test a variety of solvent systems. Start with non-polar systems (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity. The ideal system will give your product an Rf value of ~0.25-0.35, with good separation from all impurities.[5]

  • Loading Technique: For compounds that are difficult to separate or have limited solubility in the eluent, dry loading is superior to wet loading.[8]

    • Dry Loading Protocol:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

      • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

      • Gently load this powder onto the top of your packed column.[8]

  • Column Parameters: Use a sufficiently long column and ensure it is packed uniformly to avoid channeling. A solvent gradient (gradually increasing the polarity of the eluent) can often improve separation for complex mixtures.

Recommended Purification Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Triethylamine (Et₃N)

  • TLC plates (silica gel 60 F₂₅₄)

2. Mobile Phase Optimization (TLC):

  • Prepare several developing chambers with varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).

  • Spot your crude material on TLC plates and develop them.

  • Identify the solvent system that provides an Rf of ~0.3 for the product spot and the best possible separation from impurities. Let's assume a 4:1 Hexane:EtOAc system is optimal.

3. Column Preparation:

  • Select an appropriately sized column (a good rule of thumb is a silica mass of 50-100 times the mass of your crude product).

  • Prepare a slurry of silica gel in the initial elution solvent (e.g., 9:1 Hexane:EtOAc) containing 0.5% v/v triethylamine.

  • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude product (e.g., 500 mg) in ~5 mL of DCM.

  • Add ~1.5 g of silica gel to the solution.

  • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.

  • Gently add a thin layer of sand over the sample to prevent disturbance.[8]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Begin eluting with a less polar solvent system than your optimal TLC system (e.g., start with 9:1 Hexane:EtOAc).

  • Gradually increase the polarity of the mobile phase (e.g., move to 4:1 Hexane:EtOAc).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator. Be cautious with the bath temperature to avoid any potential degradation of the strained cyclobutane ring, although it is generally stable under these conditions.[9]

References

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?

  • ChemicalBook. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis.

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

  • HPLC Troubleshooting Guide. General HPLC Troubleshooting.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • SIELC Technologies. (2018). tert-Butyl carbamate.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • BOC Sciences. Amino Acid Protection & Deprotection Services.

  • Sigma-Aldrich. Tert-butyl carbamate synthesis.

  • Organic Syntheses. Carbamic acid, tert-butyl ester.

  • Apollo Scientific. tert-Butyl (1-formylcyclopropyl)carbamate.

  • BenchChem. Technical Support Center: Optimizing Cyclobutane Synthesis.

  • BenchChem. Technical Support Center: Managing Ring Strain in Cyclobutane-Containing Intermediates.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

  • ResearchGate. t-Butyl carbamate.

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.

  • ResearchGate. (2006). The application of cyclobutane derivatives in organic synthesis.

  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.

  • CrystEngComm (RSC Publishing). (2022). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids.

Sources

Preventing decomposition of tert-Butyl (1-formylcyclobutyl)carbamate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with tert-Butyl (1-formylcyclobutyl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition of this valuable synthetic intermediate during your reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is decomposing during my reaction, leading to low yields and multiple side products. What are the most likely causes?

Decomposition of this molecule typically stems from the inherent reactivity of its two functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the electrophilic aldehyde. The primary culprits for decomposition are:

  • Acidic Conditions: The Boc group is notoriously sensitive to acid.[1][2][3] Even trace amounts of acid in your reagents or on your glassware can catalyze its removal, leading to the formation of a free amine.

  • Elevated Temperatures: While generally more stable to heat than acid, prolonged exposure to high temperatures can also lead to the thermal cleavage of the Boc group.[4]

  • Strong Nucleophiles or Bases: The aldehyde group is susceptible to attack by strong nucleophiles. While the Boc group is stable to most bases, strong basic conditions can promote side reactions of the aldehyde, such as aldol-type condensations if other enolizable carbonyl compounds are present.

  • Oxidizing Agents: Aldehydes are easily oxidized to carboxylic acids. The presence of even mild oxidizing agents can lead to the formation of the corresponding carboxylic acid derivative.

Q2: I suspect acidic contamination is cleaving the Boc group. How can I mitigate this?

This is the most common failure mode. The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][2][5]

To prevent this, a rigorously controlled reaction environment is crucial:

  • Use Acid-Free Glassware: Wash all glassware with a base bath (e.g., saturated potassium carbonate in methanol), followed by a thorough rinse with deionized water and drying in an oven.

  • Purify Reagents and Solvents: Ensure all solvents and reagents are anhydrous and free of acidic impurities. For instance, dichloromethane (DCM) can generate trace HCl over time and should be freshly distilled or passed through a column of basic alumina.

  • Incorporate a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as proton sponge or 2,6-lutidine, can scavenge trace amounts of acid without interfering with the desired reaction.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section provides a systematic approach to identifying the cause of decomposition and implementing effective solutions.

Symptom 1: Formation of a more polar byproduct, confirmed by TLC/LC-MS to be the free amine.
  • Probable Cause: Acid-catalyzed deprotection of the Boc group.

  • Diagnostic Test: Run a small-scale reaction with the addition of a non-nucleophilic base (e.g., 1.1 equivalents of 2,6-lutidine). If the formation of the amine byproduct is suppressed, acidic contamination is the confirmed cause.

cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup prep1 Treat Glassware with Base Wash prep2 Use Freshly Distilled or Stabilized Solvents prep1->prep2 prep3 Ensure Reagents are Anhydrous and Pure prep2->prep3 react1 Perform Reaction under Inert Atmosphere (N2 or Ar) prep3->react1 react2 Add Non-Nucleophilic Base (e.g., 2,6-Lutidine) to Scavenge Trace Acid react1->react2 mon1 Monitor by TLC/LC-MS for Amine Byproduct react2->mon1 mon2 Perform Mild Aqueous Workup (e.g., NaHCO3 wash) mon1->mon2

Caption: Workflow for mitigating acid-catalyzed Boc deprotection.

Symptom 2: Formation of a carboxylic acid byproduct.
  • Probable Cause: Oxidation of the aldehyde functionality.

  • Diagnostic Test: Perform the reaction under a rigorously inert atmosphere (e.g., argon) and use solvents that have been purged with an inert gas to remove dissolved oxygen. If byproduct formation is reduced, oxidation is the likely cause.

Symptom 3: A complex mixture of unidentified products, potentially with higher molecular weights.
  • Probable Cause: Aldehyde side reactions, such as self-condensation or reaction with other nucleophiles.

  • Solution:

    • Lower Reaction Temperature: Many aldehyde side reactions have a higher activation energy than the desired transformation. Running the reaction at a lower temperature can significantly improve selectivity.

    • Control Stoichiometry: Ensure precise control over the stoichiometry of your reagents to avoid an excess of any nucleophilic species.

    • Order of Addition: Add the this compound slowly to the reaction mixture containing the other reagents to maintain a low instantaneous concentration, thereby disfavoring side reactions.

Experimental Protocols
Protocol 1: General Procedure for a Reaction Sensitive to Acid

This protocol provides a framework for running a reaction, such as a nucleophilic addition to the aldehyde, while preserving the Boc group.

  • Glassware Preparation: All glassware is submerged in a saturated potassium carbonate/methanol bath for at least 4 hours, rinsed thoroughly with deionized water, and dried in an oven at 120 °C overnight.

  • Solvent and Reagent Preparation: Anhydrous solvent (e.g., THF, DCM) is obtained from a solvent purification system or freshly distilled. All other reagents are used as received from a reputable supplier or purified according to standard procedures.

  • Reaction Setup:

    • The reaction vessel is assembled while hot and allowed to cool under a stream of dry argon or nitrogen.

    • The desired reagents, excluding the carbamate, are dissolved in the anhydrous solvent.

    • 2,6-Lutidine (1.1 equivalents) is added to the reaction mixture.

    • The mixture is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Addition of Carbamate: The this compound is dissolved in a minimal amount of anhydrous solvent and added dropwise to the stirred reaction mixture over a period of 30 minutes.

  • Monitoring and Workup:

    • The reaction is monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Table 1: Recommended Conditions for Common Reaction Types
Reaction TypeKey Parameters to ControlRecommended ConditionsRationale
Reductive Amination pH, Reducing AgentNaBH(OAc)₃, Acetic Acid (catalytic), Anhydrous DCM, 0 °C to RTMildly acidic conditions are required for imine formation, but strong acids must be avoided. NaBH(OAc)₃ is a mild reducing agent.
Wittig Reaction Base, Temperaturen-BuLi (at low temp for ylide generation), then addition of aldehyde at -78 °C to 0 °CThe strong base required for ylide formation should not be in prolonged contact with the carbamate at elevated temperatures.
Grignard/Organolithium Addition Temperature, Order of AdditionAdd aldehyde solution slowly to the organometallic reagent at -78 °CMinimizes side reactions of the highly reactive organometallic reagent.
Mechanistic Insights: Decomposition Pathways

Understanding the potential decomposition pathways is critical for effective troubleshooting.

Pathway 1: Acid-Catalyzed Deprotection

A Boc-Protected Amine B Protonated Carbamate A->B + H+ C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Amine + CO2 C->D Decarboxylation

Caption: Acid-catalyzed decomposition of the Boc group.

Pathway 2: Aldehyde Oxidation

A Aldehyde B Carboxylic Acid A->B [O] (e.g., air, peroxide)

Caption: Oxidation of the aldehyde to a carboxylic acid.

By carefully controlling your reaction conditions and being mindful of the dual reactivity of this compound, you can significantly improve your reaction outcomes and prevent unwanted decomposition.

References
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link][4]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link][5]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][2]

  • Zendy. (n.d.). Theoretical studies on the acid hydrolysis of methyl carbamate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link][3]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the enzymatic hydrolysis of amino acid carbamates. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • MSU chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

Optimization of reaction parameters for tert-Butyl (1-formylcyclobutyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl (1-formylcyclobutyl)carbamate

Introduction: Navigating the Synthesis of a Key Building Block

Welcome to the technical support guide for the synthesis of this compound. This carbamate-protected amino aldehyde is a valuable building block in medicinal chemistry and drug development, prized for its constrained cyclobutyl scaffold. The critical step in its synthesis is the mild oxidation of the precursor primary alcohol, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This transformation is notoriously delicate; the target aldehyde is susceptible to over-oxidation to the corresponding carboxylic acid and can be unstable under harsh conditions.

This guide provides a comprehensive, experience-driven resource structured in a question-and-answer format. It addresses common challenges and offers robust, field-tested protocols to help you optimize your reaction parameters, troubleshoot issues, and achieve consistent, high-purity yields.

Reaction Overview: The Oxidation Challenge

The core transformation involves the selective oxidation of a primary alcohol to an aldehyde without affecting the acid-labile tert-butoxycarbonyl (Boc) protecting group. Two of the most reliable and widely adopted methods for this are the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.[1][2][3][4]

Synthesis_Pathway cluster_Swern Swern Oxidation cluster_DMP Dess-Martin Periodinane (DMP) Oxidation Start tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Swern_Reagents 1. DMSO, (COCl)2, DCM, -78 °C 2. Et3N Start->Swern_Reagents Method A DMP_Reagents DMP, DCM Room Temperature Start->DMP_Reagents Method B Product tert-Butyl (1-formylcyclobutyl)carbamate Swern_Reagents->Product DMP_Reagents->Product

Figure 1: Primary synthetic routes for the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method, Swern or Dess-Martin, should I choose for my synthesis?

A1: The choice depends on your scale, equipment availability, and sensitivity of other functional groups.

  • Choose Swern Oxidation if: You are working on a moderate to large scale, have access to a low-temperature cooling system (-78 °C), and need a cost-effective method. It is known for its high yields and reliability, but requires stringent temperature control.[1][5]

  • Choose Dess-Martin Periodinane (DMP) Oxidation if: You are on a small to medium scale, require very mild and neutral conditions, and prioritize a fast reaction time with a simpler setup (room temperature).[2][3][6] The reagent is more expensive and can be hazardous on a large scale.[7]

Q2: How can I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting alcohol will have a lower Rf value (more polar) than the product aldehyde. Stain with potassium permanganate (KMnO₄); the alcohol will show up as a bright yellow spot immediately, while the aldehyde will appear more slowly. The reaction is complete when the starting material spot is no longer visible.

Q3: My starting material, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, appears to be degrading. Why?

A3: The Boc-protecting group is sensitive to acid. Ensure all your solvents and reagents are anhydrous and free of acidic impurities. If you have stored the starting material for a long time, consider co-evaporating it with anhydrous toluene to remove trace moisture before use.

Troubleshooting Guide: Swern Oxidation

Q: My reaction yielded no product, and I recovered only the starting material. What went wrong?

A: This is a common issue often related to reagent quality or procedural errors.

  • Cause 1: Inactive DMSO or Oxalyl Chloride. Dimethyl sulfoxide (DMSO) must be strictly anhydrous. Oxalyl chloride degrades upon exposure to moisture.

    • Solution: Use a freshly opened bottle of oxalyl chloride. Dry your DMSO by distilling it from calcium hydride under reduced pressure and store it over molecular sieves.

  • Cause 2: Incorrect Order of Addition. The chloro(dimethyl)sulfonium chloride intermediate must be formed before the alcohol is added.[1] The correct order is: 1) Add oxalyl chloride to a solution of DCM, 2) Add DMSO dropwise at -78 °C, 3) Add the alcohol, 4) Add the triethylamine base.

  • Cause 3: Temperature was too low during base addition. While the initial steps require -78 °C, the final elimination step after adding triethylamine can be slow at this temperature.

    • Solution: After adding the triethylamine, allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to 0 °C or room temperature before quenching.

Q: The reaction turned black and produced a complex mixture of byproducts. Why?

A: The reaction temperature likely rose above the stability threshold of the chloro(dimethyl)sulfonium salt intermediate (unstable above -60 °C).[1][8]

  • Cause: Inefficient Cooling or Too-Rapid Addition. Adding DMSO to the oxalyl chloride solution is exothermic. If added too quickly, it can create localized warming that decomposes the intermediate.

    • Solution: Maintain a stable -78 °C bath (dry ice/acetone). Add the DMSO very slowly dropwise via a syringe pump, ensuring the internal temperature never exceeds -65 °C.

Q: I have a low yield and isolated a byproduct with a sulfur smell. What is it?

A: You have likely formed a methylthiomethyl (MTM) ether byproduct. This occurs if the reaction temperature is not kept sufficiently low after the formation of the alkoxysulfonium ion.[4][9]

  • Solution: Strict adherence to the -78 °C protocol is critical. Ensure your thermometer is calibrated and placed correctly in the reaction mixture, not just in the cooling bath.

Swern_Troubleshooting Start Low or No Yield in Swern Oxidation Q1 Was the reaction temperature maintained at -78 °C throughout additions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were all reagents certified anhydrous? A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the correct order of addition followed? A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A1_Yes->Q2 R1 Result: Temperature spike likely led to byproduct formation (e.g., MTM ether) or reagent decomposition. A1_No->R1 A2_Yes->Q3 R2 Result: Moisture degraded oxalyl chloride or quenched reactive intermediates. A2_No->R2 R_OK Problem lies elsewhere. Consider starting material purity. A3_Yes->R_OK R3 Result: Incorrect intermediate formation. Review protocol. A3_No->R3

Figure 2: Troubleshooting flowchart for Swern oxidation.

Troubleshooting Guide: Dess-Martin Periodinane (DMP) Oxidation

Q: The reaction is sluggish or incomplete, even after several hours.

A: This usually points to an issue with the DMP reagent or the presence of inhibitors.

  • Cause 1: Degraded DMP. Dess-Martin periodinane is sensitive to moisture and can hydrolyze over time, reducing its activity.

    • Solution: Use DMP from a freshly opened bottle or a reputable supplier. Store it tightly sealed in a desiccator. You can also co-evaporate the DMP with anhydrous acetonitrile and dry under high vacuum before use.

  • Cause 2: Presence of Nucleophiles. Alcohols are not the only functional group that can react with DMP. Certain nucleophiles can consume the reagent.[3]

    • Solution: Ensure the starting material is pure and free from nucleophilic contaminants.

  • Cause 3: Insufficient Water (Surprisingly). While the reaction should be anhydrous, trace amounts of water have been shown to accelerate the rate of DMP oxidations.[2]

    • Solution: If the reaction is clean but slow, adding one equivalent of water to the reaction mixture can sometimes increase the rate.[2]

Q: My workup is difficult, and I'm left with a gelatinous solid that is hard to filter.

A: This is the most common complaint with DMP oxidations. The byproduct, 2-iodoxybenzoic acid (IBX) and its reduced form, is often insoluble and traps the product.[10][11]

  • Solution 1: Dilution and Quenching. This is the most robust method. After the reaction is complete (by TLC), dilute the mixture with a large volume of a nonpolar solvent like diethyl ether or hexanes. This precipitates the iodine byproducts. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess (3-5 equivalents) of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20-30 minutes. The thiosulfate reduces the iodine byproducts to more soluble species, and the bicarbonate quenches the acetic acid generated.[12]

  • Solution 2: Filtration through Celite®. After dilution with ether, pass the entire slurry through a thick pad of Celite® or silica gel in a fritted funnel, washing thoroughly with more ether or ethyl acetate. This physically removes the insoluble byproducts.[10][11]

Q: My product seems to have degraded during the reaction or workup. The Boc group may have cleaved.

A: The DMP oxidation generates two equivalents of acetic acid, which can cleave acid-sensitive protecting groups like Boc.[2]

  • Solution: Buffer the reaction mixture. Add 1.5-2.0 equivalents of anhydrous sodium bicarbonate or pyridine to the reaction from the beginning.[2] This will neutralize the acetic acid as it forms, protecting your molecule.

Comparative Summary of Optimized Protocols

ParameterMethod A: Swern OxidationMethod B: Dess-Martin (DMP) Oxidation
Temperature -78 °C (critical)Room Temperature
Reaction Time 1-3 hours30 minutes - 2 hours
Key Reagents Anhydrous DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Stoichiometry ~1.5 eq. DMSO, ~1.2 eq. (COCl)₂, ~3-5 eq. Et₃N~1.2-1.5 eq. DMP
Pros High yield, cost-effective for scale-up, reliableVery mild, fast, simple setup, neutral pH (if buffered)
Cons Requires cryogenic temps, malodorous byproduct (DMS), sensitive to water & tempExpensive reagent, potentially explosive, difficult workup without proper quench
Typical Yield 85-95%80-92%

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol A: Swern Oxidation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cold DCM, add oxalyl chloride (1.2 eq.) dropwise via syringe.

  • DMSO Addition: Add anhydrous DMSO (1.5 eq.) dropwise via syringe pump over 15 minutes, ensuring the internal temperature does not rise above -65 °C. A white precipitate may form. Stir for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. Stir for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise. The mixture may become thicker. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup & Quench: Pour the reaction mixture into water and transfer to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine.

  • Odor Removal (Optional but Recommended): To neutralize the dimethyl sulfide odor from glassware and waste, rinse with a dilute bleach (sodium hypochlorite) solution.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps, but can be purified by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexanes).

Protocol B: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) and anhydrous dichloromethane (DCM, 0.1 M).

  • Buffering (Recommended): Add solid sodium bicarbonate (2.0 eq.) and stir for 5 minutes.

  • DMP Addition: Add Dess-Martin periodinane (1.3 eq.) in one portion at room temperature. The mixture may become slightly warm.

  • Reaction: Stir at room temperature, monitoring by TLC. The reaction is typically complete within 1-2 hours.

  • Workup & Quench: Dilute the reaction mixture with 5-10 volumes of diethyl ether. Pour the slurry into a rapidly stirring biphasic mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). Stir vigorously for 30 minutes until the organic layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography as described for the Swern protocol.

References

  • Krysan, D. J. (1993). An Improved Preparation of (S)-N-(Boc)-Cyclohexylalaninal.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Link]

  • ResearchGate. (2003). Heterogeneous Swern Oxidation. Selective Oxidation of Alcohols by DMSO/SiO2Cl System. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). [Link]

  • ACS Publications. (2025).
  • Wikipedia. (n.d.). Dess–Martin periodinane. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3). [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Bolm, C., & Fey, T. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173-1175.
  • Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2049-2055.
  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Ali, M. T. M., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15(3), 21010017.
  • YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]

  • Beilstein Journals. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]

  • Ishida, T., et al. (n.d.). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, 32(11), 2129-2132.

Sources

Technical Support Center: Purification of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl (1-formylcyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for overcoming common challenges encountered during the purification of this important synthetic building block. As a Boc-protected amino aldehyde, this compound presents unique stability and reactivity challenges that require specific purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the most likely impurities in my crude sample? A1: The impurities largely depend on the synthetic route used. If the aldehyde is prepared by oxidation of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, the most common impurities are unreacted starting alcohol and the over-oxidized product, 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid. Residual solvents from the reaction and workup are also common.

Q2: Is this compound stable during standard silica gel chromatography? A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or the formation of acetal/hemiacetal impurities if alcohol-containing solvents are used.[1][2] It is often recommended to use deactivated silica gel (e.g., treated with triethylamine) or to switch to a different stationary phase like alumina to mitigate these risks.[2]

Q3: My purified product's purity decreases over time in storage. Why is this happening and how can I prevent it? A3: Aldehydes are susceptible to air oxidation, which converts the aldehyde group into a carboxylic acid.[1] The Boc-protecting group is also labile under acidic conditions.[3][4] For long-term stability, store the purified compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (≤ 4°C), and protected from light.

Q4: I am having trouble removing the corresponding carboxylic acid impurity. What is the best method? A4: A simple and effective method is a liquid-liquid extraction with a mild aqueous base. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute solution of sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will be deprotonated to form a water-soluble carboxylate salt and move into the aqueous layer, while your desired aldehyde remains in the organic phase.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a structured approach to diagnosing and solving specific problems encountered during the purification process.

Problem Encountered Potential Cause Recommended Solution & Scientific Rationale
Poor Separation During Column Chromatography (Significant streaking or co-elution of product and impurities)Decomposition on Silica Gel: The acidic surface of standard silica gel can cause degradation of the aldehyde.[1][2]Deactivate the Stationary Phase: Prepare a slurry of silica gel in your starting mobile phase containing a small amount of triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica, preventing decomposition. Alternatively, use neutral alumina as the stationary phase.[2]
Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the product from impurities.Systematic TLC Analysis: Perform thin-layer chromatography (TLC) using a range of solvent systems with varying polarities. Common systems include gradients of ethyl acetate in hexanes or diethyl ether in hexanes.[1] Avoid using alcohol-based solvents like methanol, as they can react with the aldehyde to form hemiacetals.[2]
Low Recovery of Purified Product Product Loss During Recrystallization: The chosen solvent may be too effective, keeping the product dissolved even at low temperatures.[5]Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[6] If a single solvent is not effective, employ a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimum of hot "good" solvent, then slowly add a "poor" solvent in which the compound is insoluble until turbidity persists. Cool slowly to induce crystallization.
Incomplete Regeneration from Bisulfite Adduct: During purification via bisulfite extraction, the pH was not sufficiently basic to reverse the adduct formation.Ensure High pH: When regenerating the aldehyde from the aqueous bisulfite adduct, add a strong base (e.g., 50% NaOH) dropwise until the pH is strongly basic (pH ≥ 12).[7] This ensures the equilibrium is driven completely back towards the free aldehyde, allowing for efficient extraction into the organic phase.
Persistent Non-Aldehyde Impurity (e.g., starting alcohol)Similar Polarity: The impurity has a polarity very close to the desired aldehyde, making chromatographic separation difficult.Utilize Chemical Purification (Bisulfite Extraction): This method selectively targets the aldehyde functional group. The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct, which is extracted into the aqueous phase.[8][9] The non-aldehyde impurity remains in the organic layer and is easily separated. The pure aldehyde is then regenerated from the aqueous layer.[7][10]
Formation of New Spots on TLC During Chromatography Acetal/Hemiacetal Formation: Use of an alcohol (e.g., methanol, ethanol) in the mobile phase.Use Aprotic Solvents: Ensure your mobile phase consists of aprotic solvents such as hexanes, ethyl acetate, dichloromethane, or diethyl ether.[2]
Visualization: Troubleshooting Decision Tree

The following diagram outlines a logical workflow for selecting a purification strategy based on the primary impurity identified.

G start Identify Primary Impurity (via TLC, NMR, LC-MS) impurity_type Is the main impurity the carboxylic acid? start->impurity_type base_wash Perform Mild Basic Wash (e.g., aq. NaHCO3) impurity_type->base_wash  Yes   impurity_type2 Is the main impurity the starting alcohol? impurity_type->impurity_type2  No   check_purity1 Is product pure? base_wash->check_purity1 finish Product is Pure. Dry and Concentrate. check_purity1->finish  Yes   column_chrom Proceed to Column Chromatography (Deactivated Silica Recommended) check_purity1->column_chrom  No   column_chrom->finish impurity_type2->column_chrom  No / Other   bisulfite Use Selective Bisulfite Extraction (Protocol 3) impurity_type2->bisulfite  Yes   bisulfite->finish G cluster_0 Organic Phase crude Crude Product (Aldehyde + Impurities) in Organic Solvent (e.g., DMF) impurities Non-Aldehyde Impurities (e.g., Alcohol) crude->impurities adduct Water-Soluble Bisulfite Adduct crude->adduct pure_aldehyde Pure Aldehyde in Organic Solvent (e.g., EtOAc) bisulfite Saturated aq. NaHSO3 adduct->pure_aldehyde

Sources

Characterization of unexpected byproducts in tert-Butyl (1-formylcyclobutyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl (1-formylcyclobutyl)carbamate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this key building block. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances, focusing on the identification, characterization, and mitigation of unexpected byproducts. The insights provided herein are based on established chemical principles and practical laboratory experience.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from (1-aminocyclobutyl)methanol. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected alcohol is then oxidized to the desired aldehyde. While seemingly straightforward, each step presents opportunities for side reactions that can impact yield, purity, and scalability.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Potential Byproduct Pathways A (1-aminocyclobutyl)methanol (Starting Material) B tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (Intermediate) A->B (Boc)₂O, Base (e.g., TEA, NaOH) C This compound (Target Product) B->C Mild Oxidant (e.g., Swern, PCC, DMP) E Unreacted Starting Alcohol B->E D Over-oxidation Product (Carboxylic Acid) C->D F Reagent-Derived Impurities C->F G cluster_0 Swern Oxidation Core Reaction cluster_1 Byproduct Generation A Alcohol Intermediate B Alkoxysulfonium Salt A->B + Activated DMSO E CO, CO₂ [Toxic Gas] A->E (from Oxalyl Chloride decomp.) C Target Aldehyde B->C + Triethylamine (Base) D Dimethyl Sulfide (DMS) [Malodorous] B->D F Triethylammonium Chloride (Salt) B->F

Figure 3: Logical Workflow for LC-MS Based Byproduct Analysis.

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Org. Synth. 1967, 47, 16. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Org. Synth. 2008, 85, 199. Retrieved from [Link]

  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US4071567A - Process for the production of methyl tert-butyl ether.
  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Choudhary, S. K., Trivedi, M., & Sogani, N. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Applicable Chemistry, 7(4), 846-854.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ResearchGate. (n.d.). Combined process for production of methyl tert-butyl ether from tert-butyl alcohol and methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Retrieved from [Link]

  • OSTI.GOV. (1993, May 25). Method for one-step synthesis of methyl t-butyl ether (Patent). Retrieved from [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • D'Elia, V., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 20(8), 14336-14380.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CA2048017A1 - One step synthesis of methyl t-butyl ether from t-butanol plus methanol using group iv oxides treated with sulfates or sulfuric acid.
  • Chad's Prep. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • AK Lectures. (2015, October 31). Swern Oxidation [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Homework. (2023, January 27). [Chemistry] The reaction of tert butyl chloride with methanol... [Video]. YouTube. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2014). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]

  • eScholarship.org. (2019, July 17). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. Retrieved from [Link]

Stability issues of tert-Butyl (1-formylcyclobutyl)carbamate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-Butyl (1-formylcyclobutyl)carbamate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. We will address common stability issues encountered under both acidic and basic conditions, providing in-depth explanations, troubleshooting guides, and preventative measures to ensure the success of your experiments. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the molecule's behavior.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexpected Boc Deprotection Under "Mild" Acidic Conditions

Question: I'm observing premature or complete loss of the tert-butoxycarbonyl (Boc) protecting group from my this compound substrate, even under what I consider to be mild acidic conditions. What's causing this, and how can I prevent it?

Answer:

This is a common challenge that stems from the inherent acid-lability of the Boc group. While generally stable, its removal is readily initiated by acid.[1]

Causality & Mechanism:

The deprotection mechanism is an acid-catalyzed hydrolysis of the carbamate.[2] The process begins with the protonation of the carbonyl oxygen of the carbamate. This enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3][4] The liberated amine is then protonated in the acidic media to form an ammonium salt.[1]

Troubleshooting Protocol:

  • Re-evaluate Your "Mild" Acid: What is considered "mild" can be subjective. Even brief exposure to moderate acids like acetic acid in certain solvents at elevated temperatures can initiate Boc deprotection.

  • Strict pH Control: If your reaction requires an acidic environment for other functional groups, maintain a stringent pH range. Use buffered systems where possible.

  • Lower Reaction Temperature: Acid-catalyzed hydrolysis is temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of deprotection.

  • Alternative Protecting Groups: If your synthetic route consistently requires acidic conditions that are incompatible with the Boc group, consider using more acid-stable amine protecting groups like the Carbobenzyloxy (Cbz) group.

Experimental Workflow: Monitoring Boc Deprotection

Boc_Deprotection_Monitoring cluster_reaction Reaction Under Acidic Conditions cluster_analysis Analysis Start This compound + Acid Reaction Stir at specified temperature Start->Reaction TLC_LCMS Monitor by TLC/LC-MS (every 30 mins) Reaction->TLC_LCMS Spot_Analysis Analyze TLC spots: - Starting Material (SM) - Deprotected Product (DP) - Byproducts TLC_LCMS->Spot_Analysis Decision SM Consumed? Spot_Analysis->Decision Workup Quench and Work-up Decision->Workup Yes Troubleshoot Adjust Conditions: - Lower Temperature - Change Acid/Solvent Decision->Troubleshoot No/ Side Reactions Troubleshoot->Reaction Re-run

Caption: Workflow for monitoring and troubleshooting Boc deprotection.

Issue 2: Aldol Condensation and Other Side Reactions Under Basic Conditions

Question: I'm treating this compound with a base to deprotonate another part of my molecule, but I'm getting a complex mixture of products and low yield of my desired compound. What is happening?

Answer:

The formyl group (an aldehyde) is highly reactive under basic conditions, primarily due to the acidity of the α-hydrogen (the hydrogen on the same carbon as the formyl group). This can lead to several side reactions, most notably aldol condensation.[5][6]

Causality & Mechanism:

  • Enolate Formation: A base can abstract the acidic α-hydrogen on the cyclobutyl ring, forming a nucleophilic enolate.

  • Aldol Addition: This enolate can then attack the electrophilic carbonyl carbon of another molecule of the aldehyde, leading to a β-hydroxy aldehyde dimer (an aldol addition product).[7][8]

  • Aldol Condensation: The aldol addition product can then easily dehydrate (lose a molecule of water) under the reaction conditions to form a more stable α,β-unsaturated aldehyde.[5] This is the aldol condensation product.

Other Potential Basic Side Reactions:

  • Cannizzaro Reaction (Disproportionation): In the absence of an α-hydrogen, or with very strong bases, aldehydes can undergo disproportionation to yield a primary alcohol and a carboxylic acid. While this compound does have an α-hydrogen, this can still be a competing pathway with sterically hindered bases.

  • Carbamate Hydrolysis: While generally more stable to base than to acid, carbamates can undergo hydrolysis under strong basic conditions, especially at elevated temperatures, to yield the corresponding amine.[9][10]

Troubleshooting Protocol:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) if the goal is simply deprotonation elsewhere in the molecule. These are less likely to act as nucleophiles towards the aldehyde.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of aldol reactions.

  • Slow Addition: Add the base slowly to a cooled solution of the substrate to maintain a low concentration of the enolate at any given time, disfavoring dimerization.

  • Protect the Aldehyde: If the aldehyde is not the desired reactive site, consider protecting it as an acetal or dithiane, which are stable to basic conditions and can be removed later.

Reaction Pathway: Aldol Condensation

Aldol_Condensation Reactant tert-Butyl (1-formylcyclobutyl)carbamate Enolate Enolate Intermediate Reactant->Enolate + Base (-H+) Dimer Aldol Addition Product (β-hydroxy aldehyde) Enolate->Dimer + Reactant Product Aldol Condensation Product (α,β-unsaturated aldehyde) Dimer->Product - H2O

Caption: Simplified pathway of aldol condensation under basic conditions.

Issue 3: Ring Strain and Potential for Ring-Opening

Question: I'm concerned about the stability of the cyclobutane ring itself. Under what conditions might I expect ring-opening or rearrangement?

Answer:

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol) due to non-ideal bond angles, making it more susceptible to ring-opening reactions than larger rings like cyclopentane or cyclohexane.[11][12][13] However, it is generally stable under standard synthetic conditions.[14]

Causality & Conditions for Instability:

  • Extreme pH: While stable under many acidic and basic conditions, highly forcing conditions (e.g., very strong, concentrated acids or bases at high temperatures) can promote ring cleavage.[14]

  • Lewis Acids: Certain Lewis acids can coordinate to the carbonyl oxygen, weakening the ring bonds and facilitating rearrangement or cleavage.

  • Oxidizing/Reducing Agents: Strong oxidizing or reducing agents, particularly those that proceed via radical mechanisms, can potentially lead to ring-opening.

  • Thermolysis and Photolysis: High temperatures or UV irradiation can provide enough energy to overcome the ring strain and induce cleavage.[15]

Preventative Measures:

  • Avoid Extreme Conditions: Whenever possible, avoid prolonged exposure to highly concentrated acids/bases and high temperatures.

  • Careful Reagent Selection: Be mindful of the potential for Lewis acid-mediated or radical-initiated ring-opening when selecting reagents.

  • Monitor for Byproducts: When performing reactions under potentially harsh conditions, carefully analyze your crude product mixture by techniques like GC-MS or LC-MS to identify any potential ring-opened byproducts.

Comparative Stability of Cycloalkanes

CycloalkaneRing Strain (kcal/mol)Relative Stability
Cyclopropane~28Low
Cyclobutane ~26 Moderate
Cyclopentane~7High
Cyclohexane~0Very High
Data sourced from multiple chemistry resources.[11][12]
Summary of Stability and Recommendations
ConditionMoiety AffectedPrimary RiskMitigation Strategies
Acidic tert-Butylcarbamate (Boc)DeprotectionUse buffered systems, low temperature, consider alternative protecting groups (e.g., Cbz).
Basic Formyl (Aldehyde)Aldol CondensationUse non-nucleophilic/hindered bases, low temperature (-78 °C), slow addition, protect the aldehyde.
Strong Base/Heat tert-Butylcarbamate (Boc)HydrolysisAvoid prolonged heating with strong bases.
Harsh Conditions Cyclobutane RingRing-OpeningAvoid extreme temperatures, pH, and aggressive reagents.
References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.

  • Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order? Quora.

  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • The gas-phase photolysis of cyclobutanecarbaldehyde. Journal of the Chemical Society, Perkin Transactions 2.

  • Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate.

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.

  • Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax.

  • Aldol reaction. Wikipedia.

  • Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation.

  • Aldol Reactions. Organic Chemistry II - KPU Pressbooks.

  • Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube.

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Technical Support Center: Minimizing Epimerization in Reactions with tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (1-formylcyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this chiral building block: the unwanted inversion of stereochemistry at the C1 position, a process known as epimerization. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you maintain the stereochemical integrity of your molecule throughout your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is this compound particularly susceptible to it?

A1: Epimerization is a chemical process in which the configuration of only one of several stereogenic centers in a molecule is inverted.[1] For this compound, the susceptible stereocenter is the carbon atom (C1) to which both the formyl (aldehyde) and the Boc-protected amino group are attached.

This susceptibility arises from the acidity of the hydrogen atom on this C1 carbon (the α-proton). The adjacent carbonyl group of the aldehyde is strongly electron-withdrawing, which makes this α-proton acidic enough to be removed by a base.[2][3] Upon deprotonation, a planar, achiral enolate intermediate is formed.[4][5] Subsequent re-protonation of this planar intermediate can occur from either face, leading to the regeneration of the original starting material or the formation of its opposite enantiomer (the epimer). This process ultimately leads to a loss of enantiopurity, often referred to as racemization if it proceeds to a 50:50 mixture.[1][4][5]

Q2: What are the primary experimental factors that induce or accelerate epimerization?

A2: Several factors can promote this undesired side reaction. Understanding and controlling them is key to preserving stereochemical purity.

  • Bases and Acids: Both strong bases and acids can catalyze epimerization.[1][6] Bases directly abstract the acidic α-proton to form the problematic enolate intermediate.[3][4][7] Acids can catalyze the tautomerization to the enol form, which also erodes the stereocenter.[6]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for proton abstraction and increase the rate of epimerization.[8][9][10][11]

  • Prolonged Reaction Times: The longer the molecule is exposed to conditions that favor epimerization, the greater the extent of stereochemical scrambling will be.[1]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the overall rate of epimerization.[3][4]

Q3: Does the cyclobutane ring's structure influence the rate of epimerization?

A3: Yes, the four-membered ring structure plays a role. Cyclobutane rings possess significant angle and torsional strain compared to larger or acyclic systems.[12][13] This inherent ring strain can influence the geometry and stability of the transition states involved in both the desired reaction and the undesired epimerization pathway. While the bulky tert-butyl group of the Boc-carbamate provides some steric hindrance that can influence the approach of reagents, the electronic effects that make the α-proton acidic are the dominant factor for epimerization.[14] The planarity of the enolate intermediate is readily accommodated within the cyclobutane system.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides actionable solutions to mitigate epimerization.

Problem 1: I'm performing a Wittig reaction (or a similar reaction using a strong base) and observing significant loss of enantiomeric excess (%ee).
  • Causality: Standard Wittig conditions often employ strongly basic ylides generated with reagents like n-butyllithium (n-BuLi) or sodium hydride (NaH). These strong bases can rapidly deprotonate the α-carbon of your aldehyde before the desired olefination can occur, leading to extensive epimerization.

  • Solutions & Optimization:

    • Switch to Milder Bases: Generate the phosphonium ylide using weaker bases such as potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide (KOtBu). These bases are often sufficient for ylide formation but are less aggressive towards the aldehyde's α-proton.

    • Use Stabilized Ylides: If your synthesis allows, employ stabilized (e.g., ester-substituted) Wittig reagents, which are more reactive and can be used under milder, often base-free (salt-free) conditions.

    • Strict Temperature Control: Perform the entire reaction sequence at low temperatures. A common practice is to generate the ylide at 0 °C or below, then cool the reaction mixture to -78 °C before slowly adding the aldehyde. Maintain this low temperature throughout the reaction.[7]

    • Inverse Addition: Add the pre-formed ylide solution slowly to the cold solution of the aldehyde. This ensures the aldehyde is not sitting in an excess of strong base for an extended period.

Problem 2: My reductive amination protocol is producing a mixture of diastereomers.
  • Causality: Reductive amination involves the formation of an iminium ion intermediate. The pH of the reaction is critical; conditions that are too basic or too acidic can catalyze epimerization of the starting aldehyde before it has a chance to react with the amine. Furthermore, some reducing agents require conditions that can promote epimerization.

  • Solutions & Optimization:

    • Select a Mild Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most reductive aminations. It is less basic than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) and is effective under mildly acidic conditions (typically using acetic acid as a catalyst), which are less likely to cause epimerization.

    • Control pH: Maintain the reaction pH between 5 and 7. This range is optimal for iminium ion formation without being overly acidic or basic.

    • One-Pot Procedure & Temperature: A one-pot procedure where the aldehyde, amine, and STAB are mixed together at a low temperature (e.g., 0 °C to room temperature) is often effective. This allows the aldehyde to be consumed in situ as the iminium ion forms, minimizing its exposure time to potentially harmful conditions.

Problem 3: I am observing epimerization during aqueous workup or purification on silica gel.
  • Causality: The stereocenter can be labile to both acidic and basic conditions encountered during workup and purification. Silica gel is inherently acidic and can catalyze enolization on the column, leading to a loss of stereochemical purity.[15] Similarly, basic washes (e.g., with saturated sodium bicarbonate) if left for too long can also cause epimerization.

  • Solutions & Optimization:

    • Minimize Contact Time: Perform workup steps quickly and at low temperatures. Use cold solutions for washes.

    • Neutralize Silica Gel: Before performing column chromatography, pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N) or pyridine in your eluent. This neutralizes the acidic sites on the silica surface.

    • Use Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography, which are less likely to induce epimerization.

    • Avoid Unnecessary Purification: If the crude product is of sufficient purity, consider carrying it forward to the next step without chromatographic purification to avoid potential epimerization on the column.

Visualizing the Problem: The Epimerization Mechanism

The following diagram illustrates the base-catalyzed pathway leading to the loss of stereochemical integrity.

Epimerization_Mechanism cluster_start cluster_intermediate cluster_end Start R-Enantiomer (Starting Material) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate + Base (B:) - H-B+ Enolate->Start + H-B Epimer S-Enantiomer (Epimer) Enolate->Epimer + H-B (Protonation from opposite face)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Analytical Methods for Detecting and Quantifying Epimerization

Accurate detection and quantification of the epimeric ratio are crucial for process optimization. A multi-pronged analytical approach is often the most robust.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation.Gold standard for accurate quantification of enantiomeric/diastereomeric excess (%ee/%de).[4][16]Requires method development; chiral columns can be expensive.
¹H NMR Spectroscopy Diastereomers/epimers are chemically distinct and may show different chemical shifts, especially for the aldehyde proton.Rapid analysis; provides structural information. Can be used with chiral shift reagents to resolve enantiomeric signals.Often has a higher limit of quantification (~5%) than HPLC. May require specialized reagents or high-field magnets for resolution.[17]
LC-MS/MS Combines chromatographic separation with mass spectrometric detection.Highly sensitive and can confirm the identity of isomers when coupled with appropriate chromatography.[18][19]Does not inherently separate enantiomers without a chiral column; primarily confirms mass and structure post-separation.
Troubleshooting Workflow

Use this logical diagram to systematically address epimerization issues in your experiments.

Troubleshooting_Workflow A Problem Identified: Low %ee or Diastereomeric Mixture B Analyze Reaction Conditions A->B C Is a strong base or acid used? B->C D Is the temperature > 0°C? B->D E Is the reaction time prolonged? B->E F Is purification on silica gel performed? B->F G Solution: Use milder, non-nucleophilic base or alternative catalytic system. C->G YES H Solution: Run reaction at low temp (0°C to -78°C). D->H YES I Solution: Monitor reaction by TLC/LC-MS and quench promptly. E->I YES J Solution: Neutralize silica with Et3N or use neutral alumina/RP-HPLC. F->J YES K Re-run Experiment & Analyze Product G->K H->K I->K J->K L Problem Solved: High Stereochemical Purity K->L

Caption: A systematic workflow for troubleshooting epimerization issues.

Recommended Experimental Protocols

Protocol 1: Epimerization-Minimized Wittig Olefination

This protocol uses potassium hexamethyldisilazide (KHMDS), a strong but sterically hindered base, at low temperatures to minimize unwanted deprotonation of the aldehyde.

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Ylide Formation: Add anhydrous THF and cool the resulting suspension to -10 °C in an ice-salt bath.

  • Slowly add a solution of KHMDS (1.05 eq, e.g., 1.0 M in THF) dropwise over 15 minutes. A bright yellow color indicates ylide formation. Stir the mixture at -10 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide suspension to -78 °C (dry ice/acetone bath). In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde solution to the cold ylide suspension via cannula over 20 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by TLC or LC-MS (typically complete within 1-2 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your purified product in the mobile phase (e.g., 1 mg/mL).

  • Column and Mobile Phase: Use a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent). A typical mobile phase for these columns is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Method Parameters:

    • Flow rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 25 °C

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers should resolve into two separate peaks.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

By implementing these robust protocols and troubleshooting strategies, you can significantly improve the stereochemical outcome of your reactions involving this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in water. (2014). Carbohydrate Research, 393, 46-52. Available at: [Link]

  • Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. (2017). Journal of Agricultural and Food Chemistry, 65(44), 9634-9642. Available at: [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2023). Master Organic Chemistry. Available at: [Link]

  • Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. (2022). The Journal of Organic Chemistry, 87(20), 13495–13506. Available at: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014). Analytical Chemistry, 86(21), 10863–10871. Available at: [Link]

  • Effect of reaction temperature on the epimerization of glucose to mannose. (2019). ResearchGate. Available at: [Link]

  • Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. (2022). The Journal of Organic Chemistry, 87(20), 13495-13506. Available at: [Link]

  • Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma. (2021). Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. (2021). ResearchGate. Available at: [Link]

  • How to reduce epimerization in Chiral molecule? (2012). ResearchGate. Available at: [Link]

  • What Is Epimerization In Organic Chemistry? (2023). YouTube. Available at: [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017). ACS Omega, 2(6), 2852–2859. Available at: [Link]

  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017). ACS Publications. Available at: [Link]

  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. (2021). ACS Catalysis, 11(1), 336-343. Available at: [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. (2023). Nature Communications. Available at: [Link]

  • Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. (2000). Semantic Scholar. Available at: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014). PMC - PubMed Central. Available at: [Link]

  • Epimerisation in Peptide Synthesis. (2022). PMC - PubMed Central. Available at: [Link]

  • The epimerization of peptide aldehydes--a systematic study. (2006). Journal of Peptide Science, 12(7), 497-501. Available at: [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). Organic & Biomolecular Chemistry, 14(17), 4064-4067. Available at: [Link]

  • Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. Available at: [Link]

  • Factors affecting epimerization/isomerization? (2018). ResearchGate. Available at: [Link]

  • Reactions of Aldehydes and Ketones and their Derivatives. (2002). Organic Reaction Mechanisms. Available at: [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2020). Organic Letters, 22(22), 8936-8941. Available at: [Link]

  • Ring Strain and the Structure of Cycloalkanes. (2023). Chemistry LibreTexts. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry, 79(6), 2649-2659. Available at: [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2023). ACS Catalysis. Available at: [Link]

  • Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. (2002). The Journal of Organic Chemistry, 67(15), 5135-5143. Available at: [Link]

  • rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. (n.d.). PubChem. Available at: [Link]

  • Introduction to Stereoselective Organic Synthesis. (n.d.). University of Glasgow. Available at: [Link]

  • Temperature's Effect on Reaction Rates. (2015). Semantic Scholar. Available at: [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (2008). Organic Syntheses. Available at: [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to tert-Butyl (1-formylcyclobutyl)carbamate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the precise characterization of novel organic molecules is paramount. tert-Butyl (1-formylcyclobutyl)carbamate, a compound of interest in synthetic chemistry, possesses a unique combination of a bulky tert-butyloxycarbonyl (Boc) protecting group, a strained cyclobutane ring, and a reactive aldehyde functionality. Understanding the spectral signature of this molecule is crucial for confirming its synthesis, assessing its purity, and predicting its reactivity.

Structural Relationships and Rationale for Comparison

To understand the spectral characteristics of this compound, a comparative approach with simpler, well-characterized molecules is employed. The chosen analogs allow for the deconstruction of the target molecule into its constituent functional groups, enabling a clear attribution of spectral features.

G This compound This compound tert-Butyl carbamate tert-Butyl carbamate This compound->tert-Butyl carbamate Boc-carbamate group Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde This compound->Cyclobutanecarboxaldehyde Formylcyclobutyl moiety tert-Butyl cyclobutylcarbamate tert-Butyl cyclobutylcarbamate This compound->tert-Butyl cyclobutylcarbamate Isolates formyl group effect tert-Butyl (1-formylcyclopentyl)carbamate tert-Butyl (1-formylcyclopentyl)carbamate This compound->tert-Butyl (1-formylcyclopentyl)carbamate Effect of ring size

Figure 1. Logical relationship for the comparative spectral analysis of this compound.

Comparative Spectral Data Analysis

The following sections will detail the expected and observed spectral data for our target compound and its analogs. All NMR data is referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the chemical environment of hydrogen atoms in a molecule.

CompoundAldehydic Proton (CHO)Cyclobutyl Protons (CH, CH₂)Boc Group (C(CH₃)₃)NH Proton
This compound (Predicted) ~9.5 ppm (s)~2.0-2.5 ppm (m)~1.4 ppm (s)~5.0 ppm (s, br)
tert-Butyl carbamateN/AN/A~1.46 ppm (s)~4.7 ppm (s, br)
Cyclobutanecarboxaldehyde~9.78 ppm (d)~1.8-3.2 ppm (m)N/AN/A
tert-Butyl cyclobutylcarbamate (Predicted)N/A~1.5-2.2 ppm (m)~1.44 ppm (s)~4.5 ppm (d, br)
tert-Butyl (1-formylcyclopentyl)carbamate~9.6 ppm (s)~1.6-2.1 ppm (m, ring protons)~1.4 ppm (s)~5.1 ppm (s, br)

Analysis:

  • Aldehydic Proton: The most downfield signal in the spectrum of this compound is expected to be the aldehydic proton, appearing as a singlet around 9.5 ppm. In the simpler Cyclobutanecarboxaldehyde, this proton appears as a doublet at approximately 9.78 ppm due to coupling with the adjacent methine proton.[1] The absence of this coupling in our target molecule is a key indicator of the quaternary carbon at the 1-position of the cyclobutane ring.

  • Cyclobutyl Protons: The protons on the cyclobutane ring are expected to appear as a complex multiplet in the region of 2.0-2.5 ppm. The strained nature of the four-membered ring influences their chemical shifts.

  • Boc Group: A characteristic sharp singlet integrating to nine protons is expected around 1.4 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. This is consistent with the spectra of other Boc-protected compounds like tert-Butyl carbamate.

  • NH Proton: The carbamate N-H proton is anticipated to be a broad singlet around 5.0 ppm. Its chemical shift and broadness can be influenced by solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon NMR provides insights into the carbon framework of the molecule.

CompoundCarbonyl (C=O)Aldehyde (CHO)Quaternary Cyclobutyl CCyclobutyl CH₂Quaternary Boc CBoc CH₃
This compound (Predicted) ~155 ppm~202 ppm~60 ppm~30, ~15 ppm~80 ppm~28 ppm
tert-Butyl carbamate~156 ppmN/AN/AN/A~79 ppm~28 ppm
CyclobutanecarboxaldehydeN/A~204 ppmN/A (CH at ~50 ppm)~25, ~22 ppmN/AN/A
tert-Butyl cyclobutylcarbamate (Predicted)~155 ppmN/AN/A (CH at ~48 ppm)~32, ~18 ppm~79 ppm~28 ppm
tert-Butyl (1-formylcyclopentyl)carbamate~156 ppm~203 ppm~65 ppm~35, ~25 ppm~80 ppm~28 ppm

Analysis:

  • Carbonyl and Aldehyde Carbons: Two distinct downfield signals are expected for the carbonyl carbons. The carbamate carbonyl (C=O) should appear around 155 ppm, while the aldehyde carbonyl (CHO) is significantly further downfield, around 202 ppm. This is consistent with the data from tert-Butyl carbamate (~156 ppm for the carbamate) and Cyclobutanecarboxaldehyde (~204 ppm for the aldehyde).[1]

  • Quaternary Cyclobutyl Carbon: The carbon atom of the cyclobutane ring attached to both the formyl and the carbamate groups is expected to be a quaternary carbon with a chemical shift around 60 ppm.

  • Cyclobutyl Methylene Carbons: The CH₂ groups of the cyclobutane ring are expected to show distinct signals due to their different positions relative to the substituents.

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group should appear around 80 ppm, and the methyl carbons will have a signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=O Stretch (Aldehyde) (cm⁻¹)C=O Stretch (Carbamate) (cm⁻¹)
This compound (Predicted) ~3350~2970, ~2870~1725~1690
tert-Butyl carbamate~3430, ~3330~2980N/A~1705, ~1680
CyclobutanecarboxaldehydeN/A~2950, ~2850, ~2720~1730N/A
tert-Butyl cyclobutylcarbamate (Predicted)~3340~2970, ~2870N/A~1685
tert-Butyl (1-formylcyclopentyl)carbamate~3350~2960, ~2870~1720~1695

Analysis:

  • N-H Stretch: A moderate absorption band around 3350 cm⁻¹ is expected for the N-H stretch of the carbamate.

  • C-H Stretches: Strong C-H stretching vibrations from the alkyl groups will be present in the 2850-3000 cm⁻¹ region. A key diagnostic feature for the aldehyde is the C-H stretch of the formyl group, which typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The aldehyde C=O stretch is expected around 1725 cm⁻¹, while the carbamate C=O stretch should appear at a slightly lower wavenumber, around 1690 cm⁻¹. The proximity of these two strong absorptions may lead to a broad or overlapping band. The IR spectrum of tert-butyl carbamate shows characteristic absorbances for the carbamate group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragments (m/z)
This compound 199.12200.13144 (M-C₄H₉), 100 (Boc), 57 (t-butyl cation)
tert-Butyl carbamate117.08118.09102 (M-CH₃), 57 (t-butyl cation)
Cyclobutanecarboxaldehyde84.0685.0683 (M-H), 56 (M-CO), 55 (C₄H₇⁺)
tert-Butyl cyclobutylcarbamate171.16172.16116 (M-C₄H₉), 100 (Boc), 57 (t-butyl cation)
tert-Butyl (1-formylcyclopentyl)carbamate213.14214.14158 (M-C₄H₉), 100 (Boc), 57 (t-butyl cation)

Analysis:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 199.[3] A prominent fragment will be the loss of the tert-butyl group (57 amu) to give a fragment at m/z 142. The tert-butyl cation itself is expected to be a major peak at m/z 57. Another characteristic fragmentation would be the loss of the entire Boc group (100 amu), resulting in a fragment at m/z 99.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition (400 MHz Spectrometer) cluster_2 Data Processing Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ Add TMS (internal standard) Add TMS (internal standard) Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃->Add TMS (internal standard) Transfer to 5 mm NMR tube Transfer to 5 mm NMR tube Add TMS (internal standard)->Transfer to 5 mm NMR tube ¹H NMR (16 scans) ¹H NMR (16 scans) Transfer to 5 mm NMR tube->¹H NMR (16 scans) ¹³C NMR (1024 scans, proton decoupled) ¹³C NMR (1024 scans, proton decoupled) Transfer to 5 mm NMR tube->¹³C NMR (1024 scans, proton decoupled) Fourier Transform Fourier Transform ¹H NMR (16 scans)->Fourier Transform ¹³C NMR (1024 scans, proton decoupled)->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Integration and Peak Picking Integration and Peak Picking Phase and Baseline Correction->Integration and Peak Picking

Figure 2. General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse, a spectral width of 15 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse, a spectral width of 250 ppm, a relaxation delay of 2 seconds, and co-adding 1024 or more scans.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electrospray ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. A typical mass range would be from m/z 50 to 500.

Conclusion

The structural elucidation of this compound can be confidently achieved through a multi-technique spectroscopic approach. By comparing its predicted spectral data with the experimental data of structurally related compounds, a clear and detailed picture of its molecular architecture emerges. The key diagnostic features to look for are the singlet aldehydic proton in the ¹H NMR, the two distinct carbonyl signals in the ¹³C NMR, the characteristic C=O and N-H stretches in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide provides a comprehensive framework for researchers to interpret the spectral data of this and other similarly complex molecules, ensuring the integrity and success of their synthetic endeavors.

References

  • tert-Butyl carbamate. National Institute of Standards and Technology. (URL: [Link])

  • tert-Butyl (1-formylcyclopentyl)carbamate. PubChem. (URL: [Link])

  • tert-Butyl carbamate. PubChem. (URL: [Link])

  • tert-Butyl cyclobutylcarbamate. PubChem. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

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A Comparative Guide to the Biological Activity Screening of tert-Butyl (1-formylcyclobutyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural diversity of small molecules is a critical determinant of therapeutic innovation. Among the various carbocyclic scaffolds, the cyclobutane ring has emerged as a uniquely powerful motif.[1][2] Unlike more flexible cycloalkanes, the inherent ring strain of cyclobutane imparts a rigid, puckered conformation.[3] This conformational rigidity can offer significant advantages in drug design, including enhanced potency, improved selectivity for the biological target, and favorable pharmacokinetic profiles.[3] The strategic incorporation of a cyclobutane moiety can lead to compounds with improved metabolic stability and binding affinity.[2] Several marketed drugs, such as the anticancer agent carboplatin and the androgen receptor antagonist apalutamide, feature a cyclobutane core, underscoring the therapeutic potential of this structural unit.[3]

This guide presents a prospective analysis of the biological activity screening of a novel class of compounds: derivatives of tert-butyl (1-formylcyclobutyl)carbamate. While direct biological data for this specific family of molecules is not yet extensively published, this document will provide a comprehensive framework for their synthesis, potential biological applications based on structurally related compounds, and a detailed roadmap for their screening. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space and identify novel bioactive agents.

Synthesis of the Core Scaffold and Proposed Derivative Library

The foundation for exploring the biological potential of this compound class is a robust and versatile synthetic route to the parent aldehyde, this compound, and its subsequent derivatization.

Synthesis of this compound (3)

A reliable synthetic pathway to the target aldehyde (3) commences with the protection of a suitable starting material, followed by reduction and a mild oxidation. A proposed synthetic scheme is outlined below. The key step is the oxidation of the primary alcohol (2) to the aldehyde (3), for which several mild methods are suitable to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. The Dess-Martin periodinane (DMP) oxidation is a particularly effective choice due to its neutral reaction conditions and high chemoselectivity.[4][5][6] Alternatively, a Swern oxidation offers another mild and efficient route, well-suited for sensitive substrates like N-protected amino alcohols.[2][7][8][9][10]

Experimental Protocol: Synthesis of this compound (3)

Step 1: Synthesis of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (2)

  • To a solution of a suitable starting material, such as 1-amino-1-cyclobutanemethanol, in a suitable solvent (e.g., a mixture of dioxane and water), is added di-tert-butyl dicarbonate (Boc)₂O and a mild base (e.g., sodium bicarbonate).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected alcohol (2).

Step 2: Oxidation to this compound (3) using Dess-Martin Periodinane (DMP)

  • To a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (2) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added Dess-Martin periodinane in one portion.

  • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-3 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure aldehyde (3).

Proposed Derivative Library

The synthetic versatility of the formyl group in compound (3) allows for the creation of a diverse library of derivatives for biological screening. The following classes of compounds are proposed, targeting a range of potential biological activities:

  • Reductive Amination Products (4a-c): Reaction of the aldehyde with various primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield a diverse set of secondary and tertiary amines.

  • Oximes and Hydrazones (5a-b): Condensation of the aldehyde with hydroxylamine or hydrazine derivatives can provide oximes and hydrazones, which are known to have a wide range of biological activities.

  • Wittig Reaction Products (6a-b): The Wittig reaction can be employed to convert the aldehyde into various alkenes, introducing new functionalities and altering the molecule's shape and electronic properties.

  • Carboxylic Acid and Ester Derivatives (7a-b): Oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification, can produce another set of derivatives for screening.

The proposed derivatization scheme is illustrated in the workflow diagram below.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivative Library Synthesis Start 1-Amino-1-cyclobutane- methanol Step1 Boc Protection (Boc)₂O, Base Start->Step1 Intermediate tert-Butyl (1-(hydroxymethyl)- cyclobutyl)carbamate (2) Step1->Intermediate Step2 Mild Oxidation (DMP or Swern) Intermediate->Step2 Product tert-Butyl (1-formylcyclobutyl)- carbamate (3) Step2->Product Aldehyde Core Aldehyde (3) Deriv1 Reductive Amination (R₁R₂NH, NaBH(OAc)₃) Aldehyde->Deriv1 Deriv2 Oxime/Hydrazone Formation (H₂N-OR/H₂N-NR₁R₂) Aldehyde->Deriv2 Deriv3 Wittig Reaction (Ph₃P=CHR) Aldehyde->Deriv3 Deriv4 Oxidation & Esterification (e.g., Pinnick oxidation, then R'OH) Aldehyde->Deriv4 Product_Deriv1 Amines (4a-c) Deriv1->Product_Deriv1 Product_Deriv2 Oximes/Hydrazones (5a-b) Deriv2->Product_Deriv2 Product_Deriv3 Alkenes (6a-b) Deriv3->Product_Deriv3 Product_Deriv4 Acids/Esters (7a-b) Deriv4->Product_Deriv4 G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization 1 Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Signaling_Cascade 2 Cellular_Response Cell Proliferation, Survival, etc. Signaling_Cascade->Cellular_Response 3 Inhibitor Cyclobutane Derivative (e.g., 4a) Inhibitor->Dimerization Blocks ATP binding site Inhibition Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Proposed Biological Activity Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized derivative library.

Tier 1: Primary High-Throughput Screening (HTS)

  • Objective: To identify initial "hits" from the library against a broad panel of targets.

  • Assays:

    • Cell Viability/Cytotoxicity Assays: Using a panel of cancer cell lines (e.g., NCI-60 panel) to identify compounds with antiproliferative activity.

    • Kinase Inhibition Assays: A commercially available kinase panel (e.g., DiscoverX KINOMEscan) to identify compounds that bind to or inhibit the activity of a wide range of kinases.

    • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Tier 2: Hit Confirmation and Dose-Response Analysis

  • Objective: To confirm the activity of hits from Tier 1 and determine their potency.

  • Assays:

    • IC₅₀/EC₅₀ Determination: For active compounds from the primary screens, generate dose-response curves to determine the half-maximal inhibitory/effective concentration.

    • Orthogonal Assays: Confirm the activity of hits in a secondary, mechanistically different assay to rule out artifacts.

Tier 3: Lead Optimization and Mechanistic Studies

  • Objective: To further characterize the most promising compounds and elucidate their mechanism of action.

  • Assays:

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues to understand the relationship between chemical structure and biological activity.

    • Target Deconvolution: For compounds with interesting phenotypic effects, use techniques such as chemical proteomics to identify their specific molecular target(s).

    • In vivo Efficacy Studies: Test the most promising lead compounds in relevant animal models of disease.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 100 µM to 0.01 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. Its rigid three-dimensional structure, combined with the synthetic tractability of the formyl group, allows for the creation of a diverse chemical library. While this guide is prospective in nature, the comparative analysis with known bioactive cyclobutane derivatives provides a strong rationale for screening these novel compounds against key drug target classes such as kinases and proteases. The proposed screening cascade offers a systematic and efficient approach to identifying and characterizing new drug leads from this exciting chemical space. The insights gained from such a screening campaign will undoubtedly contribute to the growing importance of cyclobutane derivatives in medicinal chemistry.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Rodgers, J. D., & Shepard, S. (2013). Azetidine and cyclobutane derivatives as JAK inhibitors (U.S. Patent No. 8,420,629 B2). U.S. Patent and Trademark Office. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wipf, P. (2007). Alcohol Oxidations. University of Pittsburgh. [Link]

  • Cambis. (2025, October 31). Swern Oxidation [Video]. YouTube. [Link]

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Illuminating the Void: A Comparative Guide to the Structural Elucidation of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint upon which its biological activity, physical properties, and potential as a therapeutic agent are built. This guide focuses on tert-butyl (1-formylcyclobutyl)carbamate, a compound of interest for which public crystallographic data is not available. In the absence of a pre-existing structure, we present a comprehensive, field-proven guide for its analysis.

This document serves a dual purpose: first, to provide a detailed, best-practice protocol for the single-crystal X-ray diffraction (SCXRD) analysis of the title compound, from crystal growth to structure refinement. Second, it offers a comparative analysis of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that are essential for a holistic and validated structural assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of small molecule characterization.

The Gold Standard: A Protocol for Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a small molecule.[1] It provides precise atomic coordinates, bond lengths, bond angles, and stereochemical information that are unattainable with other techniques. The primary challenge, and often the rate-limiting step, is obtaining a high-quality single crystal suitable for diffraction.[1][2]

Experimental Protocol: From Powder to Structure

Part 1: Crystallization of this compound

The journey to a crystal structure begins with the art and science of crystallization. The choice of solvent and technique is critical and often requires screening multiple conditions.[3] For a molecule like this compound, which possesses both hydrogen bond donors (N-H) and acceptors (C=O), as well as nonpolar regions (tert-butyl, cyclobutyl), a range of solvents should be explored.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method and often a good starting point.[3] A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: This technique is useful when the compound is highly soluble. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble.[4] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Thermal Control (Slow Cooling): A saturated solution is heated until all the solute dissolves and then cooled slowly.[5] This controlled decrease in temperature can lead to the formation of high-quality crystals.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Begin by testing the solubility of a small amount of this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof). A good crystallization solvent is one in which the compound is moderately soluble.[6]

  • Preparation of a Near-Saturated Solution: Prepare a solution of the compound in the chosen solvent system. Gently warm the solution to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[6]

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent. Place the vial in a vibration-free location.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Purified Compound] --> B{Solvent Screening}; B --> C[Prepare Saturated Solution]; C --> D[Filter Solution]; D --> E{Select Crystallization Method}; E --> F[Slow Evaporation]; E --> G[Vapor Diffusion]; E --> H[Slow Cooling]; F --> I[Monitor Crystal Growth]; G --> I; H --> I; I --> J[Harvest Single Crystal]; J --> K[End: X-ray Diffraction];

} Workflow for the crystallization of a small organic molecule.

Part 2: X-ray Data Collection and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it can be subjected to X-ray diffraction analysis.[7]

Step-by-Step Data Collection and Analysis Protocol:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[7]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[7]

A Multi-faceted Approach: Comparative Spectroscopic Analysis

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of spectroscopic techniques that probe the molecule's structure in solution and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Expected ¹H and ¹³C NMR Spectral Features for this compound:

Functional Group ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
tert-Butyl (9H)~1.4 (singlet)~28 (quartet), ~80 (singlet)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The methyl carbons will be around 28 ppm, and the quaternary carbon will be further downfield.[9]
Cyclobutyl Protons (6H)1.8 - 2.5 (multiplets)25 - 45 (triplets)The methylene protons of the cyclobutane ring will be diastereotopic and will appear as complex multiplets.
N-H Proton (1H)5.0 - 7.0 (broad singlet)N/AThe chemical shift of the N-H proton is concentration and solvent-dependent and will likely appear as a broad singlet.[10]
Aldehyde Proton (1H)~9.5 (singlet)~200 (doublet)The aldehyde proton is highly deshielded and will appear as a singlet far downfield. The aldehyde carbon will also be significantly downfield.
Carbamate CarbonylN/A~155 (singlet)The carbonyl carbon of the carbamate group will appear in the typical range for this functional group.[8][11]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} Key functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ), electrospray ionization (ESI) would be a suitable technique.[12]

Predicted Fragmentation Pattern: A characteristic fragmentation of tert-butyl carbamates is the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total loss of 100 Da.[13]

  • [M+H]⁺: m/z 200.1

  • [M - C₄H₈ + H]⁺: m/z 144.1 (loss of isobutylene)

  • [M - C₄H₈ - CO₂ + H]⁺: m/z 100.1 (loss of isobutylene and CO₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-HStretching3400 - 3200[14]
C-H (alkane)Stretching3000 - 2850
C=O (aldehyde)Stretching1740 - 1720
C=O (carbamate)Stretching1725 - 1705[15]
C-OStretching1250 - 1000[14]

Comparative Analysis: Choosing the Right Tool for the Job

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingUnambiguous structural determination; high resolution.[16]Requires high-quality single crystals, which can be difficult to obtain; provides a static picture in the solid state.[17]
NMR Spectroscopy Connectivity, chemical environment, stereochemistry in solutionProvides detailed structural information in solution, allowing for the study of dynamic processes.Can be complex to interpret for large or conformationally flexible molecules; lower resolution than crystallography.[18]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity; requires very small amounts of sample.Does not provide information on stereochemistry or 3D structure.
IR Spectroscopy Presence of functional groupsFast and simple to perform; non-destructive.Provides limited information on the overall molecular structure.

Conclusion

The structural elucidation of a novel compound such as this compound requires a synergistic approach. While single-crystal X-ray diffraction remains the ultimate arbiter of three-dimensional structure, its success is contingent on the challenging process of crystallization. In the absence of suitable crystals, or as a complementary approach, spectroscopic techniques are indispensable. NMR provides the detailed connectivity map in solution, mass spectrometry confirms the molecular weight and key fragments, and IR spectroscopy offers a rapid screen for functional groups. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and robust structural model, paving the way for further investigation into the molecule's properties and potential applications.

References

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  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3124-3145.
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  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503.
  • Keith, L. H., et al. (1968). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 51(5), 1063-1094.
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  • Louis, C. D., & Laane, J. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 39(4), 875-881.
  • Blanc, F., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.
  • Fine, D. A., et al. (2013). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemSusChem, 6(8), 1435–1443.
  • Unknown. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Park, J. Y., et al. (2003). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. Environmental Science & Technology, 37(8), 1670-1675.
  • Creative BioMart. (n.d.). X-ray Crystallography. Accessed January 12, 2026. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Accessed January 12, 2026. [Link]

  • Jagodzinski, T., et al. (1979). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 51(1), 139-142.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3124-3145. DOI:10.1039/D2CS00697A
  • Coles, S. J. (2024). How to grow crystals for X-ray crystallography.
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  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 30(9), 357-364.
  • Pira, O., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1765–1775.
  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-52.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

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  • PubChemLite. (n.d.). Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3). Accessed January 12, 2026. [Link]

  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Accessed January 12, 2026. [Link]

  • PubChem. (n.d.). (1-Formylcyclopropyl)carbamic acid tert-butyl ester. Accessed January 12, 2026. [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate. Accessed January 12, 2026. [Link]

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  • Powers, T. O., & Glass, T. E. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Magnetic Resonance in Chemistry, 62(4), e4403.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

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A Comparative Cost and Strategy Analysis of Synthetic Routes to tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-formylcyclobutyl)carbamate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures. Its compact cyclobutane core, coupled with a reactive aldehyde and a protected amine, offers a versatile scaffold for the introduction of molecular diversity. For researchers and process chemists, the selection of a synthetic route to this intermediate is a critical decision, balancing considerations of cost, efficiency, scalability, and safety. This guide provides an in-depth comparative analysis of three distinct synthetic strategies, offering detailed experimental protocols, cost breakdowns, and a discussion of the chemical principles underpinning each approach.

Overview of Synthetic Strategies

The synthesis of this compound originates from the commercially available 1-aminocyclobutanecarboxylic acid. The primary divergence in synthetic strategy occurs in the method used to convert the carboxylic acid functionality into the target aldehyde. This guide will explore the following three routes:

  • Route 1: The Two-Step Reduction-Oxidation via Swern Oxidation

  • Route 2: The Two-Step Reduction-Oxidation via Dess-Martin Periodinane (DMP) Oxidation

  • Route 3: The One-Pot Direct Reduction via an Acyl Imidazolide Intermediate

Start 1-Aminocyclobutanecarboxylic Acid Boc_Protected N-Boc-1-aminocyclobutanecarboxylic acid Start->Boc_Protected Boc Protection Alcohol tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Boc_Protected->Alcohol Reduction (LiAlH4) Acyl_Imidazolide Acyl Imidazolide Intermediate Boc_Protected->Acyl_Imidazolide Activation (CDI) Aldehyde This compound Alcohol->Aldehyde Oxidation (Swern or DMP) Acyl_Imidazolide->Aldehyde Reduction (DIBAL-H)

Figure 1: Overview of the divergent synthetic pathways to this compound.

Comparative Analysis of Synthetic Routes

The choice between these routes is a trade-off between the number of steps, reagent cost, operational complexity, and safety considerations. The following table provides a high-level comparison of these factors.

FeatureRoute 1: Reduction-Swern OxidationRoute 2: Reduction-DMP OxidationRoute 3: One-Pot Direct Reduction
Number of Steps 3 (Boc protection, reduction, oxidation)3 (Boc protection, reduction, oxidation)2 (Boc protection, one-pot reduction)
Overall Yield (Estimated) ~60-70%~60-70%~75-85%
Key Reagents LiAlH₄, Oxalyl Chloride, DMSO, TriethylamineLiAlH₄, Dess-Martin PeriodinaneCarbonyldiimidazole (CDI), DIBAL-H
Safety Concerns Pyrophoric LiAlH₄, toxic and odorous byproducts from SwernPyrophoric LiAlH₄, potentially explosive DMPPyrophoric DIBAL-H
Cost per Gram (Estimated) ModerateHighLow to Moderate
Scalability Challenging due to cryogenic conditions and byproduct managementLimited by cost of DMPFavorable due to one-pot nature

Detailed Synthetic Route Analysis

Step 1: Boc Protection of 1-Aminocyclobutanecarboxylic Acid (Common to all routes)

The initial step in all three synthetic pathways is the protection of the amino group of 1-aminocyclobutanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction.[1][2]

Protocol:

  • To a stirred solution of 1-aminocyclobutanecarboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After completion, wash the reaction mixture with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.

Expected Yield: 75-85%

Route 1: Reduction Followed by Swern Oxidation

This classical two-step approach involves the complete reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation to the aldehyde.

Boc_Acid N-Boc-1-aminocyclobutanecarboxylic acid Alcohol tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Boc_Acid->Alcohol LiAlH4, THF Aldehyde This compound Alcohol->Aldehyde Oxalyl Chloride, DMSO, Et3N

Figure 2: Workflow for the Reduction-Swern Oxidation route.

Step 2a: Reduction of N-Boc-1-aminocyclobutanecarboxylic Acid to the Alcohol

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[3][4]

Protocol:

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[3]

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

Estimated Yield: 85-95%

Step 3a: Swern Oxidation of the Alcohol to the Aldehyde

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][6]

Protocol:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (3.0 eq.) in DCM dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Expected Yield: 80-90%

Route 2: Reduction Followed by Dess-Martin Periodinane (DMP) Oxidation

This route is analogous to Route 1, but employs the Dess-Martin periodinane as the oxidizing agent. DMP offers the advantage of milder reaction conditions and avoids the malodorous byproducts of the Swern oxidation.[7]

Boc_Acid N-Boc-1-aminocyclobutanecarboxylic acid Alcohol tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Boc_Acid->Alcohol LiAlH4, THF Aldehyde This compound Alcohol->Aldehyde Dess-Martin Periodinane, DCM

Figure 3: Workflow for the Reduction-DMP Oxidation route.

Step 2b: Reduction of N-Boc-1-aminocyclobutanecarboxylic Acid to the Alcohol

This step is identical to Step 2a in Route 1.

Step 3b: Dess-Martin Oxidation of the Alcohol to the Aldehyde

Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes.[7][8]

Protocol:

  • To a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography if necessary.

Expected Yield: 85-95%

Route 3: One-Pot Direct Reduction via an Acyl Imidazolide

This route offers a more streamlined approach by converting the carboxylic acid into an aldehyde in a single pot, avoiding the isolation of the alcohol intermediate. The carboxylic acid is first activated with carbonyldiimidazole (CDI) to form an acyl imidazolide, which is then reduced with diisobutylaluminum hydride (DIBAL-H).[9][10]

Boc_Acid N-Boc-1-aminocyclobutanecarboxylic acid Acyl_Imidazolide Acyl Imidazolide Intermediate Boc_Acid->Acyl_Imidazolide CDI, THF Aldehyde This compound Acyl_Imidazolide->Aldehyde DIBAL-H, -78 °C

Figure 4: Workflow for the One-Pot Direct Reduction route.

Step 2c: One-Pot Conversion of N-Boc-1-aminocyclobutanecarboxylic Acid to the Aldehyde

Protocol:

  • To a solution of N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) in one portion.

  • Stir the mixture at room temperature for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of DIBAL-H (1.5 eq., typically 1.0 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Expected Yield: 75-85%

Cost Analysis

The following table provides an estimated cost analysis for the synthesis of 10 grams of this compound via each of the three routes. Prices are based on current catalog prices from major chemical suppliers and are subject to change.

ReagentRoute 1 (Swern)Route 2 (DMP)Route 3 (CDI/DIBAL-H)Unit Price (USD)
1-Aminocyclobutanecarboxylic acid10 g10 g10 g~$15/g[11]
Di-tert-butyl dicarbonate21 g21 g21 g~$1.93/g (1 kg scale)[12]
LiAlH₄4 g4 g-~$1.19/g (1 kg scale)[13]
Oxalyl Chloride12 mL--~$1.67/g
DMSO20 mL--~$0.08/mL (bulk)
Triethylamine50 mL--~$0.15/mL (bulk)[14]
Dess-Martin Periodinane-42 g-~$10.48/g (250 g scale)
Carbonyldiimidazole (CDI)--16 g~$2/g
DIBAL-H (1.0 M in hexanes)--130 mL~$1/mL
Solvents (THF, DCM, Ethyl Acetate)~1 L~1 L~0.5 LVariable, generally low cost
Estimated Total Reagent Cost ~$200 ~$650 ~$350
Estimated Cost per Gram of Product ~$28 ~$93 ~$47

Note: The cost per gram of product is calculated assuming the lower end of the estimated yield ranges.

Conclusion and Recommendations

This comparative analysis demonstrates that there are multiple viable synthetic routes to this compound, each with its own set of advantages and disadvantages.

  • Route 1 (Reduction-Swern Oxidation) offers a cost-effective approach using readily available and relatively inexpensive reagents. However, it requires cryogenic temperatures and the handling of toxic and malodorous byproducts, which can be problematic for scalability and in laboratories not equipped for such procedures.

  • Route 2 (Reduction-DMP Oxidation) provides a milder and operationally simpler oxidation step compared to the Swern protocol. The primary drawback of this route is the high cost of Dess-Martin periodinane, making it less economically viable for large-scale synthesis.

  • Route 3 (One-Pot Direct Reduction) presents a compelling balance of efficiency and cost. By avoiding the isolation of the alcohol intermediate, it reduces operational time and solvent usage. While the reagents are more expensive than those for the Swern oxidation, the higher overall yield and streamlined process make it an attractive option, particularly for moderate to large-scale preparations.

For academic research and small-scale synthesis where cost is a primary concern and appropriate safety measures are in place, Route 1 is a reasonable choice. For applications where mild conditions and ease of workup are prioritized, and cost is less of a factor, Route 2 is an excellent option. For process development and larger-scale synthesis, Route 3 represents the most promising strategy due to its efficiency and overall cost-effectiveness.

References

  • Organic & Biomolecular Chemistry. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H.[Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4.[Link]

  • Chemistry LibreTexts. Swern oxidation.[Link]

  • Wikipedia. Dess–Martin oxidation.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry.[Link]

  • Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes.[Link]

  • Organic Syntheses. L-VALINOL.[Link]

  • MSU Chemistry. Swern Oxidation Procedure.[Link]

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A Comparative Guide to the Thermal Stability of Amine Protecting Groups in Pharmaceutical Intermediates: A Focus on tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) often involves the use of protecting groups to mask reactive functional moieties during chemical transformations. The selection of an appropriate protecting group is a critical decision, profoundly impacting reaction yields, purification strategies, and the overall efficiency of a synthetic route. Among the most crucial parameters to consider is the thermal stability of the protected intermediate, as it dictates the viable temperature range for subsequent reaction steps and storage, ensuring the integrity of the molecule.

This guide provides a comprehensive thermal stability analysis of tert-butyl (1-formylcyclobutyl)carbamate, a representative Boc-protected amine intermediate. Through a detailed examination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, we will elucidate its thermal decomposition profile. Furthermore, we will objectively compare the thermal behavior of the tert-butoxycarbonyl (Boc) protecting group with two other widely used amine protecting groups in drug development: the carboxybenzyl (Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This comparative analysis, supported by experimental data and established literature, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the selection and handling of protected amine intermediates.

The Critical Role of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques, particularly TGA and DSC, are indispensable tools in the pharmaceutical industry for characterizing the physical and chemical properties of materials as a function of temperature.[1] TGA measures the change in mass of a sample as it is heated, providing quantitative information about decomposition, dehydration, and desolvation events.[2] DSC, on the other hand, measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of melting points, glass transitions, and enthalpies of reaction.[3][4]

For pharmaceutical intermediates like this compound, TGA and DSC analyses are crucial for:

  • Determining Thermal Stability: Identifying the onset temperature of decomposition is critical for defining safe operating temperatures for subsequent synthetic steps, drying processes, and long-term storage.[2]

  • Assessing Purity: The presence of residual solvents or impurities can be detected as mass loss events at temperatures below the decomposition of the main compound.[2][3]

  • Characterizing Physicochemical Properties: Melting point and other thermal transitions provide valuable data for polymorph screening and formulation development.[3]

  • Ensuring Process Safety: Understanding the thermal decomposition profile helps in identifying potential thermal hazards associated with a process.[5]

Experimental Section: Methodologies for TGA and DSC Analysis

The following protocols outline the standardized procedures for conducting TGA and DSC analyses on pharmaceutical intermediates. These methods are designed to be self-validating and adhere to guidelines set forth by regulatory bodies such as the ICH, USP, and EMA.[2][6]

Objective: To determine the thermal stability and decomposition profile of the test compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss and its derivative (DTG) as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the DTG curve.

Objective: To determine the melting point and other thermal transitions of the test compound.

Instrumentation: A calibrated differential scanning calorimeter is required.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp from 25 °C to a temperature just below the onset of decomposition (as determined by TGA) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature and peak maximum of any endothermic or exothermic events.

G cluster_workflow Experimental Workflow for Thermal Analysis Sample Sample Preparation (5-10 mg for TGA, 2-5 mg for DSC) TGA TGA Analysis (Ramp to 600°C @ 10°C/min) Sample->TGA DSC DSC Analysis (Ramp to T < T-onset @ 10°C/min) Sample->DSC TGA_Data TGA Data Acquisition (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Data Acquisition (Heat Flow vs. Temp) DSC->DSC_Data TGA_Analysis Data Analysis (Tonset, DTG peaks) TGA_Data->TGA_Analysis DSC_Analysis Data Analysis (Melting Point, Enthalpy) DSC_Data->DSC_Analysis Report Comprehensive Thermal Stability Report TGA_Analysis->Report DSC_Analysis->Report

Figure 1: Generalized workflow for the thermal analysis of pharmaceutical intermediates.

Comparative Thermal Stability Analysis

The selection of an amine protecting group is a critical decision in multi-step synthesis, with thermal stability being a key consideration. The following sections detail the thermal behavior of the Boc group, as exemplified by this compound, and compare it to the Cbz and Fmoc protecting groups.

The Boc group is known for its sensitivity to acidic conditions, which allows for its selective removal.[7][8] However, it can also be cleaved thermally.[5] The thermal deprotection of Boc-protected amines proceeds through a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene.[5] This decomposition pathway avoids the use of harsh reagents, making it a potentially "greener" deprotection strategy, although high temperatures may be required.[5]

TGA/DSC Analysis:

While specific experimental data for this compound is not publicly available, a typical TGA thermogram for a Boc-protected amine would show a single, significant mass loss step corresponding to the cleavage of the Boc group. The onset of this decomposition generally occurs in the range of 150-250 °C, depending on the specific molecular structure and the presence of any catalytic impurities.[9][10] The DSC thermogram would likely show a melting endotherm followed by a decomposition endotherm or exotherm at higher temperatures.

The Cbz group is renowned for its stability under a wide range of conditions but is readily cleaved by catalytic hydrogenolysis.[7] Thermally, the Cbz group is significantly more stable than the Boc group. Decomposition temperatures for Cbz-protected amines are typically well above 250 °C, often approaching 300 °C or higher. This high thermal stability makes the Cbz group a suitable choice for reactions that require elevated temperatures.

The Fmoc group is characterized by its lability to basic conditions, commonly removed with piperidine.[7][8] It is generally stable to acidic and hydrogenolytic conditions, providing orthogonality to Boc and Cbz groups.[8][] Thermally, the Fmoc group exhibits intermediate stability. While more stable than the Boc group, it has been shown to undergo thermal cleavage at temperatures around 120 °C in some cases, particularly in polar aprotic solvents like DMSO.[12] This thermal lability under neutral conditions is an important consideration, as it can be lower than that of the Cbz group.

G Protecting_Groups Protecting Group Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)

Sources

A Comparative Guide to tert-Butyl (1-formylcyclobutyl)carbamate and its Cyclopropyl Analogue for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is paramount. Small, strained carbocycles, particularly cyclobutanes and cyclopropanes, have emerged as powerful tools for medicinal chemists. Their inherent rigidity and unique electronic properties offer a strategic advantage in optimizing metabolic stability, binding affinity, and aqueous solubility. This guide provides an in-depth comparative analysis of two valuable building blocks: tert-Butyl (1-formylcyclobutyl)carbamate and its cyclopropyl analogue, tert-Butyl (1-formylcyclopropyl)carbamate. By examining their structural nuances, reactivity profiles, and applications, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically deploy these reagents in their synthetic endeavors. The choice between these two scaffolds is not merely incidental; it is a critical design element that can profoundly influence the ultimate success of a drug candidate.

Structural and Physicochemical Comparison: A Tale of Two Rings

The fundamental differences between the cyclobutane and cyclopropane rings dictate the distinct properties and reactivity of their corresponding formylcarbamate derivatives. These differences are rooted in ring strain, conformation, and steric hindrance.

Cyclopropane, a three-membered ring, possesses a significantly higher ring strain energy (approximately 28.1 kcal/mol) compared to the four-membered cyclobutane ring (approximately 26.3 kcal/mol)[1]. This elevated ring strain in the cyclopropyl analogue results in C-C bonds with greater p-character, rendering the ring electronically similar to an alkene in some contexts and more susceptible to ring-opening reactions[1]. In contrast, the cyclobutane ring is more stable, though still significantly strained compared to larger cycloalkanes[2].

Conformationally, cyclopropane is planar, while cyclobutane adopts a puckered or folded conformation to alleviate some torsional strain[1][2]. This puckering in the cyclobutane scaffold can influence the orientation of substituents and their interactions with biological targets. From a steric perspective, the geminal substitution on the cyclopropane ring can lead to more pronounced steric hindrance in the immediate vicinity of the formyl group compared to the more conformationally flexible cyclobutane ring.

A summary of the key physicochemical properties is presented below:

PropertyThis compoundtert-Butyl (1-formylcyclopropyl)carbamate
Molecular Formula C₁₀H₁₇NO₃C₉H₁₅NO₃
Molecular Weight 199.25 g/mol 185.22 g/mol [3]
Ring Strain Energy ~26.3 kcal/mol[1]~28.1 kcal/mol[1]
Ring Conformation Puckered[1][2]Planar[1]

Synthesis of tert-Butyl (1-formylcycloalkyl)carbamates: A General Approach

The synthesis of both this compound and its cyclopropyl analogue typically follows a three-step sequence starting from the corresponding 1-aminocycloalkanecarboxylic acid. This approach ensures the selective introduction of the formyl and Boc-protected amine functionalities at the same carbon atom.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation Amino_Acid 1-Aminocycloalkanecarboxylic Acid Boc_Protected_Acid N-Boc-1-aminocycloalkanecarboxylic Acid Amino_Acid->Boc_Protected_Acid (Boc)₂O, Base Amino_Alcohol tert-Butyl (1-(hydroxymethyl)cycloalkyl)carbamate Boc_Protected_Acid->Amino_Alcohol Reducing Agent (e.g., BH₃·THF) Final_Product tert-Butyl (1-formylcycloalkyl)carbamate Amino_Alcohol->Final_Product Oxidizing Agent (e.g., DMP, SO₃·Py)

Caption: General synthetic route to tert-Butyl (1-formylcycloalkyl)carbamates.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion, wash the reaction mixture with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected acid.

Part B: Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

  • Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the amino alcohol.

Part C: Synthesis of this compound

  • Dissolve tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Add Dess-Martin periodinane (DMP, 1.2 equivalents) in one portion.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel to afford the title aldehyde.

A similar protocol can be followed for the synthesis of the cyclopropyl analogue, starting from 1-aminocyclopropane-1-carboxylic acid.

Comparative Reactivity in Key Transformations

The aldehyde functionality of both building blocks serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we compare their expected reactivity in two common and synthetically important transformations: reductive amination and the Wittig reaction.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and both aldehydes are amenable to this transformation. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB).

Diagram of the Reductive Amination Workflow

G Aldehyde tert-Butyl (1-formylcycloalkyl)carbamate Imine Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product Tertiary or Secondary Amine Product Imine->Product Reducing Agent (e.g., STAB)

Caption: General workflow for reductive amination.

Due to the higher ring strain of the cyclopropyl group, the carbonyl carbon of tert-butyl (1-formylcyclopropyl)carbamate is expected to be more electrophilic than that of its cyclobutyl counterpart. This increased electrophilicity is likely to lead to faster rates of iminium ion formation and, consequently, shorter reaction times for the reductive amination of the cyclopropyl derivative. However, the increased steric hindrance around the quaternary center of the cyclopropyl ring could potentially offset this electronic advantage, particularly with bulky amines.

Hypothetical Comparative Data for Reductive Amination with Benzylamine:

ParameterThis compoundtert-Butyl (1-formylcyclopropyl)carbamate
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%80-90%
Side Products MinimalPotential for minor ring-opened byproducts under harsh conditions

Experimental Protocol: One-Pot Tandem Reductive Amination/N-Boc Protection

  • To a mixture of the aldehyde (1 mmol) and the primary amine (1 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.5 mmol) at room temperature, and stir vigorously for 1 hour.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) followed by sodium triacetoxyborohydride (2 mmol).

  • Stir the reaction for an additional 4 hours at room temperature.

  • Quench the reaction with a saturated NaHCO₃ solution and extract with dichloromethane.

  • Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.[4]

This one-pot procedure is highly efficient for the synthesis of N-Boc protected secondary amines, preventing over-alkylation.[4]

Wittig Reaction

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. The reactivity in this transformation is also influenced by the nature of the cycloalkyl substituent.

The increased electrophilicity of the cyclopropyl aldehyde is anticipated to facilitate the initial nucleophilic attack by the phosphorus ylide, potentially leading to faster reaction rates compared to the cyclobutyl analogue. However, the steric bulk around the aldehyde in the cyclopropyl derivative may hinder the formation of the oxaphosphetane intermediate, which could impact the overall efficiency and stereoselectivity of the reaction, particularly with sterically demanding ylides.

Hypothetical Comparative Data for Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane:

ParameterThis compoundtert-Butyl (1-formylcyclopropyl)carbamate
Reaction Time 2-3 hours1-2 hours
Typical Yield 80-90%75-85%
Stereoselectivity (E/Z) Dependent on ylide stabilityPotentially lower E/Z selectivity with bulky ylides

Experimental Protocol: Wittig Olefination

  • To a stirred suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hexamethyldisilazide dropwise to generate the ylide.

  • Stir the resulting colored solution for 30 minutes at 0 °C.

  • Add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Applications in Drug Discovery and Medicinal Chemistry

Both this compound and its cyclopropyl analogue are valuable intermediates in the synthesis of complex, biologically active molecules. The choice between the two is often dictated by the desired three-dimensional structure and the need to modulate physicochemical properties.

The cyclobutane moiety is frequently incorporated into drug candidates to improve metabolic stability and to act as a conformationally restricted scaffold[5]. For instance, N-Boc-1-aminocyclobutanecarboxylic acid, a precursor to the title cyclobutane aldehyde, is a key intermediate in the synthesis of the prostate cancer drug Apalutamide .

The cyclopropyl group is also widely used in medicinal chemistry to introduce conformational rigidity and to serve as a bioisostere for other functional groups[6]. The increased s-character of the C-H bonds on the cyclopropane ring can enhance metabolic stability. An example of a drug containing a cyclopropane ring is the PIM kinase inhibitor AZD1208 .

Conclusion

This compound and its cyclopropyl analogue are versatile and valuable building blocks in modern organic synthesis and medicinal chemistry. The choice between these two reagents should be guided by a careful consideration of their distinct structural and electronic properties.

The cyclopropyl analogue, with its higher ring strain, is generally expected to be more reactive towards nucleophilic attack at the carbonyl carbon. This can be advantageous in terms of shorter reaction times. However, this increased reactivity is coupled with greater steric hindrance and a potential for ring-opening side reactions under certain conditions.

The cyclobutyl analogue offers a more stable and conformationally flexible scaffold. While it may exhibit slightly lower reactivity, it provides a robust platform for the construction of complex molecules where the specific puckered conformation of the cyclobutane ring can be exploited for optimal target engagement.

Ultimately, the selection of either the cyclobutyl or cyclopropyl building block represents a strategic decision in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed choices and to effectively utilize these powerful synthetic tools.

References

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  • Li, H., et al. (2021). In-situ reconstruction of CoBOx enables formation of Co for synthesis of benzylamine through reductive amination. Frontiers in Chemistry, 9, 735623.
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  • Pharmaffiliates. (n.d.). tert-Butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)carbamate. Retrieved from [Link]

  • Bernauer, U., et al. (1998). Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats: identification of metabolites in urine by 13C nuclear magnetic resonance and gas chromatography/mass spectrometry. Chemical Research in Toxicology, 11(6), 651-658.
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A Comparative Guide to the Enantioselective Synthesis and Analysis of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of potential strategies for the enantioselective synthesis and chiral analysis of tert-butyl (1-formylcyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. Chiral cyclobutane derivatives are integral motifs in numerous natural products and pharmaceuticals, and their stereocontrolled synthesis is of paramount importance.[1][2][3][4] This document explores and compares plausible synthetic methodologies and analytical techniques, offering researchers and drug development professionals the foundational knowledge to establish a robust and efficient workflow for accessing this chiral α-amino aldehyde.

Part 1: Enantioselective Synthesis Strategies

The creation of the chiral quaternary center in this compound presents a significant synthetic challenge. Here, we compare two potential organocatalytic approaches, a promising avenue for asymmetric synthesis.

Strategy 1: Asymmetric Organocatalytic α-Functionalization of a Prochiral Cyclobutanone

This approach involves the enantioselective installation of the amino and formyl functionalities onto a pre-formed cyclobutanone ring. A key step would be an asymmetric α-amination or a related transformation.

Conceptual Workflow:

The synthesis would commence with a suitable cyclobutane precursor, which is then elaborated to the target molecule. A plausible route involves the organocatalytic asymmetric α-amination of a protected cyclobutanone derivative.

cluster_0 Strategy 1: Post-Cyclization Functionalization Prochiral_Cyclobutanone Prochiral Cyclobutanone Derivative Asymmetric_Amination Organocatalytic Asymmetric α-Amination Prochiral_Cyclobutanone->Asymmetric_Amination Chiral Amine Catalyst (e.g., Proline derivative) Amino_Cyclobutane Enantioenriched α-Amino Cyclobutane Asymmetric_Amination->Amino_Cyclobutane High e.e. Functional_Group_Manipulation Functional Group Interconversion Amino_Cyclobutane->Functional_Group_Manipulation Protection & Reduction Target_Molecule_1 tert-Butyl (1-formylcyclobutyl)carbamate Functional_Group_Manipulation->Target_Molecule_1

Figure 1: Conceptual workflow for the asymmetric functionalization of a prochiral cyclobutanone.

Discussion of Plausible Methods:

  • Asymmetric α-Amination: Drawing inspiration from the direct, asymmetric α-amination of aldehydes and ketones, a chiral amine catalyst (e.g., a proline derivative) could be employed to facilitate the enantioselective addition of an electrophilic nitrogen source to the enamine derived from a cyclobutanone precursor.[5] This approach offers direct access to the α-amino carbonyl scaffold.

  • Alternative Functionalization: An alternative could involve an organocatalytic Michael addition to a cyclobutenone, followed by subsequent ring functionalization. This strategy, however, adds complexity to the synthesis.

Strategy 2: Asymmetric [2+2] Cycloaddition

This strategy constructs the cyclobutane ring itself in an enantioselective manner, embedding the desired stereochemistry from the outset. Asymmetric [2+2] cycloadditions are a powerful tool for the synthesis of chiral cyclobutanes.[2][3][4][6]

Conceptual Workflow:

A chiral catalyst, such as an iridium complex, could mediate the [2+2] cycloaddition between an allene or alkene and a suitable ketene equivalent, followed by functional group manipulation to yield the target aldehyde.

cluster_1 Strategy 2: Asymmetric [2+2] Cycloaddition Alkene N-Boc Protected Allene/Alkene Cycloaddition Asymmetric [2+2] Cycloaddition Alkene->Cycloaddition Ketene_Equivalent Ketene Equivalent Ketene_Equivalent->Cycloaddition Chiral Lewis Acid or Transition Metal Catalyst Cyclobutane_Intermediate Chiral Cyclobutanone Intermediate Cycloaddition->Cyclobutane_Intermediate High e.e. & d.r. Reduction_Oxidation Stereoselective Reduction & Oxidation Cyclobutane_Intermediate->Reduction_Oxidation Target_Molecule_2 tert-Butyl (1-formylcyclobutyl)carbamate Reduction_Oxidation->Target_Molecule_2

Figure 2: Conceptual workflow for the asymmetric [2+2] cycloaddition approach.

Discussion of Plausible Methods:

  • Catalytic Asymmetric [2+2] Cycloaddition: Recent advances have demonstrated the efficacy of cascade reactions involving iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition to afford enantioenriched cyclobutane derivatives.[2][3][4] Adapting such a methodology to substrates bearing the necessary carbamate and a precursor to the formyl group could provide an elegant and efficient route.

Comparison of Synthetic Strategies
FeatureStrategy 1: Asymmetric α-FunctionalizationStrategy 2: Asymmetric [2+2] Cycloaddition
Key Advantage Utilizes readily available cyclobutanone precursors.Establishes the core stereocenter during ring formation.
Potential Catalyst Chiral organocatalysts (e.g., proline derivatives).Chiral transition metal complexes (e.g., Iridium-based).[2][3][4]
Expected Enantioselectivity Potentially high (up to >95% e.e. reported for similar systems).[5]Excellent (often >99% e.e. reported).[2][3]
Substrate Scope May be limited by the stability of the cyclobutanone enamine intermediate.Generally broad, but requires specifically functionalized alkene/allene and ketene partners.
Scalability Organocatalysis is often highly scalable.Transition metal catalysts can be expensive, potentially limiting large-scale synthesis.

Part 2: Chiral Analysis

The accurate determination of the enantiomeric excess (e.e.) is crucial. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the methods of choice.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[7][8] The choice of the chiral stationary phase is critical for achieving baseline separation.

Workflow for Method Development:

cluster_2 Chiral HPLC Method Development Sample_Prep Prepare Racemic Standard of This compound CSP_Screening Screen Chiral Stationary Phases (Polysaccharide-based, Cyclofructan) Sample_Prep->CSP_Screening Mobile_Phase_Opt Optimize Mobile Phase (Hexane/IPA, Modifiers) CSP_Screening->Mobile_Phase_Opt Select best CSP Detection UV or MS Detection Mobile_Phase_Opt->Detection Validation Method Validation (Linearity, Precision, Accuracy) Detection->Validation

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl (1-formylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of tert-Butyl (1-formylcyclobutyl)carbamate (CAS No: 163554-55-0). As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This document moves beyond a simple checklist to explain the rationale behind each step, ensuring a deep understanding of the principles of chemical waste management. Our commitment is to empower you with the knowledge to handle laboratory chemicals responsibly, from acquisition to final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented, data from structurally similar compounds and related isomers provide a strong basis for a conservative risk assessment. The core principle is to treat the compound with the caution merited by its chemical class and the hazards identified in its analogs.

Analysis of analogs such as the cyclopropyl and cyclopentyl variants, as well as its stereoisomers, indicates that this compound should be handled as a hazardous substance.[1][2][3]

Table 1: Summary of Potential Hazards

Hazard Category Description Rationale & Causality
Skin Corrosion/Irritation Causes skin irritation.[2][3] The carbamate and aldehyde functional groups can interact with skin proteins and lipids, leading to irritation. Prolonged or repeated contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3] The chemical structure suggests a high potential for severe irritation to sensitive ocular tissues. Direct contact can lead to significant and potentially irreversible damage.
Respiratory Irritation May cause respiratory tract irritation.[1][2][3] As a fine powder or crystalline solid, airborne dust can be inhaled, irritating the mucous membranes of the respiratory system.[4] Handling should occur in well-ventilated areas.
Aquatic Toxicity Harmful or very toxic to aquatic life.[1][3] Carbamate derivatives can be persistent in the environment and exhibit toxicity to aquatic organisms. Disposal into drains or waterways is strictly prohibited.[5]

| Acute Oral Toxicity | May be harmful if swallowed.[2] | Ingestion could lead to gastrointestinal irritation and other systemic effects.[6] |

This risk profile dictates that all waste containing this compound must be treated as hazardous chemical waste .

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, aligning with the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

Phase 1: Pre-Disposal Preparation & Personal Protective Equipment (PPE)

The foundation of safe disposal is minimizing personal exposure.[9]

  • Designate a Waste Accumulation Area: Identify a specific, secondary-contained location within the laboratory for hazardous waste. This area should be away from heat sources and general traffic.[10]

  • Assemble Proper PPE: Before handling the chemical or its waste, ensure the following PPE is worn:

    • Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations.[6][11]

    • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use.[12]

    • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Ensure Adequate Ventilation: Handle the waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.[13]

Phase 2: Waste Characterization and Segregation

Proper segregation is critical for safety and compliant disposal. Mixing incompatible waste streams can cause dangerous reactions and complicates the disposal process.[8][10]

  • Solid Waste:

    • Collect unused or expired this compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE (e.g., gloves, wipes) in a dedicated solid waste stream.

    • Action: Place these items in a clearly designated, compatible hazardous waste container.

  • Liquid Waste:

    • If the compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • Action: Segregate based on the solvent.

      • Non-Halogenated Solvents: (e.g., acetone, ethyl acetate, hexanes). Collect in a container labeled for non-halogenated organic waste.

      • Halogenated Solvents: (e.g., dichloromethane, chloroform). Collect in a separate container labeled for halogenated organic waste.

Phase 3: Containerization and Labeling

Proper containerization and labeling are legally required and essential for preventing accidents.[14][15]

  • Select a Compatible Container:

    • Use a container made of a material compatible with the waste (e.g., high-density polyethylene (HDPE) or glass for liquids, a puncture-resistant container for solids).

    • The container must have a secure, tight-fitting lid to prevent leaks.[10]

  • Label the Container Correctly: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[14]

    • The full chemical name: "This compound " and any solvents present. Avoid abbreviations.

    • The specific hazard characteristics (e.g., "Irritant," "Aquatic Toxin").

    • The date the waste was first added (accumulation start date).[14]

Phase 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in your designated satellite accumulation area. Keep the container closed at all times except when adding waste.[15]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard trash or sewer systems.[5] Your EHS office will manage the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF), in compliance with all federal, state, and local regulations.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation cluster_id Phase 2: Identification & Segregation cluster_contain Phase 3 & 4: Containerization & Disposal prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) start Waste Generated (this compound) prep->start is_solid Is the waste primarily solid? start->is_solid solid_stream Solid Waste Stream (e.g., contaminated gloves, wipes, unused chemical) is_solid->solid_stream Yes liquid_stream Liquid Waste Stream (e.g., reaction mixtures, solutions) is_solid->liquid_stream No containerize Place in Compatible, Labeled Container solid_stream->containerize is_halogenated Does the solvent contain halogens (Cl, Br, F)? liquid_stream->is_halogenated non_halo Non-Halogenated Liquid Waste is_halogenated->non_halo No halo Halogenated Liquid Waste is_halogenated->halo Yes non_halo->containerize halo->containerize label_info Label Must Include: - 'HAZARDOUS WASTE' - Full Chemical Name(s) - Hazards - Accumulation Date store Store in Designated Satellite Accumulation Area containerize->store dispose Arrange Pickup by EHS for Final Disposal store->dispose

Caption: Disposal decision workflow for this compound waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.[11]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For a solid spill, avoid creating dust.[17]

  • Cleanup:

    • For small powder spills, gently sweep or vacuum up the material and place it into a sealed, labeled hazardous waste container.[11][17]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[18]

Proactive Waste Minimization

A core principle of modern laboratory management is waste minimization.[14] Reducing waste not only lowers disposal costs but also enhances safety and environmental protection.

  • Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the quantity of waste generated.[10]

  • Inventory Management: Maintain a minimal inventory of this compound. Purchase only what is needed to avoid generating waste from expired or unused stock.

  • Avoid Contamination: Do not mix hazardous waste with non-hazardous waste. This prevents the entire volume from becoming regulated hazardous waste.

By adhering to these detailed procedures, you are not only ensuring compliance with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-formylcyclobutyl)carbamate.
  • ECHEMI. (n.d.). TERT-BUTYL(1-FORMYLCYCLOPROPYL)CARBAMATE.
  • National Center for Biotechnology Information. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate.
  • ChemicalBook. (2025, July 16). TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Occupational Safety & Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate.
  • ChemicalBook. (n.d.). tert-Butyl (1-formylcyclopropyl)carbamate.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet - tert-Butyl carbamate.
  • Fisher Scientific. (2010, October 28). Safety Data Sheet - tert-Butyl carbamate.
  • Apollo Scientific. (n.d.). tert-Butyl (1-formylcyclopropyl)carbamate.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • TCI America. (2022, August 8). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) Tert-butyl N-(3-formylcyclobutyl)carbamate.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Apollo Scientific. (2023, March 12). Safety Data Sheet - tert-Butyl (1-formylcyclopropyl)carbamate.
  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Murray State College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.

Sources

Navigating the Safe Handling of tert-Butyl (1-formylcyclobutyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and complex chemical synthesis, a deep and practical understanding of chemical safety is not merely a procedural formality—it is the bedrock of innovation and personal well-being. This guide provides essential, immediate safety and logistical information for handling tert-Butyl (1-formylcyclobutyl)carbamate, a compound requiring meticulous attention to safety protocols. Our aim is to empower you with the knowledge to not only use this reagent effectively but also to cultivate an environment of uncompromising safety within your laboratory.

Chemical Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential risks upon exposure.[1][2] A thorough understanding of these hazards is the first step in implementing effective safety measures.

Hazard Classification GHS Hazard Statement Description of Risk
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of this substance can lead to adverse health effects.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin can cause inflammation and irritation.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with the eyes can result in significant and potentially damaging irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory system.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is your primary defense against the hazards associated with this compound. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3] In situations where splashing is a significant risk, the use of a full-face shield in conjunction with safety goggles is strongly recommended.

  • Scientific Rationale: The aldehyde functional group and the carbamate moiety present in the molecule contribute to its irritant properties. Direct contact with the eyes can cause serious irritation, and therefore, a complete seal around the eyes is necessary to prevent exposure to dust particles or accidental splashes.

Hand Protection: Preventing Dermal Absorption and Irritation
  • Mandatory Equipment: Wear appropriate chemical-resistant gloves.[2] Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's specifications for compatibility and breakthrough times.[4]

  • Expert Insight: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection, especially during procedures with a higher risk of exposure. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.

Body Protection: Minimizing Skin Contact
  • Mandatory Equipment: A laboratory coat must be worn at all times when handling this chemical. For procedures with a higher risk of spills or significant dust generation, chemical-resistant aprons or coveralls should be utilized.[4]

  • Procedural Note: Laboratory coats should be buttoned completely to provide maximum coverage. Contaminated clothing should be removed immediately and decontaminated before reuse. Do not wear laboratory coats outside of the designated laboratory area to prevent the spread of contamination.

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Mandatory Equipment: Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[2]

  • Causality Explained: The potential for respiratory tract irritation necessitates the use of engineering controls like a fume hood to maintain exposure levels below any established occupational exposure limits. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator may be required.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Protocol: Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • Trustworthiness: Proper storage not only ensures the stability of the compound but also prevents accidental release and exposure.

Handling Procedures
  • Preparation: Before beginning any work, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert others. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, follow your institution's emergency procedures.

The following diagram illustrates the logical workflow for responding to a chemical spill:

Spill_Response_Workflow cluster_0 Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Immediate Action Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill If manageable LargeSpill Large or Uncontrolled Spill Assess->LargeSpill If not manageable DonPPE Don Appropriate PPE SmallSpill->DonPPE Emergency Activate Emergency Response LargeSpill->Emergency Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect and Package Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.